4-Isobutylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBCFWWSKOHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192116 | |
| Record name | Benzoic acid, p-isobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38861-88-0 | |
| Record name | 4-Isobutylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38861-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Isobutylbenzoic acid | |
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| Record name | 38861-88-0 | |
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| Record name | Benzoic acid, p-isobutyl- | |
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| Record name | 4-(2-methylpropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-ISOBUTYLBENZOIC ACID | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid, systematically known as 4-(2-methylpropyl)benzoic acid, is an aromatic carboxylic acid. It is structurally characterized by a benzoic acid core with an isobutyl group substituted at the para (4-) position of the benzene (B151609) ring. This compound serves as a key intermediate in organic synthesis and is of particular interest in the pharmaceutical industry, notably as a known impurity and synthetic precursor related to the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen. Its bifunctional nature, possessing both a hydrophobic alkyl group and a polar carboxylic acid moiety, dictates its chemical reactivity and physical properties. This guide provides a comprehensive overview of its fundamental properties, experimental protocols for its synthesis and analysis, and logical workflows to support research and development activities.
Core Properties
The physical, chemical, and toxicological properties of this compound are summarized below. These tables provide essential data for handling, characterization, and experimental design.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [1] |
| Synonyms | p-Isobutylbenzoic acid, Ibuprofen Impurity C | [1][] |
| CAS Number | 38861-88-0 | [1] |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 141 - 143 °C | |
| Boiling Point | Data not available (estimated > 280 °C) | |
| pKa | ~4.40 (estimated based on 4-tert-butylbenzoic acid) | [3] |
| Solubility | Limited in water; soluble in organic solvents such as methanol (B129727), chloroform. | [] |
| XLogP3 | 3.7 | [1] |
Spectroscopic Data (Predicted)
Below are the predicted characteristic signals for this compound based on its structure and data from analogous compounds.
| ¹H NMR (ppm) | Assignment |
| ~12-13 | s, 1H, Carboxylic acid (-COOH ) |
| ~7.9 | d, 2H, Aromatic (H ortho to -COOH) |
| ~7.2 | d, 2H, Aromatic (H meta to -COOH) |
| ~2.5 | d, 2H, Benzylic (-CH₂ -CH(CH₃)₂) |
| ~1.9 | m, 1H, Isobutyl (-CH₂-CH (CH₃)₂) |
| ~0.9 | d, 6H, Isobutyl methyl (-CH(CH₃ )₂) |
| ¹³C NMR (ppm) | Assignment |
| ~172.5 | Carboxylic acid (C =O) |
| ~148.0 | Aromatic (C -CH₂-) |
| ~129.5 | Aromatic (C H meta to -COOH) |
| ~129.0 | Aromatic (C H ortho to -COOH) |
| ~128.0 | Aromatic (C -COOH) |
| ~45.0 | Benzylic (-C H₂-) |
| ~30.0 | Isobutyl (-C H(CH₃)₂) |
| ~22.5 | Isobutyl methyl (-C H₃) |
| IR (cm⁻¹) | Assignment |
| 3300-2500 | broad, O-H stretch (Carboxylic acid dimer) |
| 2960-2850 | strong, Alkyl C-H stretch |
| ~1700 | strong, C=O stretch (Carboxylic acid) |
| 1610, 1510 | medium, Aromatic C=C stretch |
| ~1300 | strong, C-O stretch |
| ~920 | broad, O-H bend (out-of-plane) |
Safety and Toxicology
| Parameter | Value | Hazard Statement |
| GHS Classification | Acute Toxicity 4 (Oral) | H302: Harmful if swallowed |
| LD₅₀ (Oral, Rat) | 1700 mg/kg | |
| LC₅₀ (Inhalation, Rat) | > 12.2 mg/L (4 h) | |
| LD₅₀ (Dermal, Rabbit) | > 10,000 mg/kg |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and available equipment.
Synthesis via Friedel-Crafts Acylation and Oxidation
This common two-step method involves the acylation of isobutylbenzene (B155976) to form an acetophenone (B1666503) intermediate, followed by oxidation to the carboxylic acid.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl). Ensure all glassware is oven-dried.
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Addition: Add isobutylbenzene (1.0 equivalent) to the dropping funnel. To a separate dropping funnel, add acetyl chloride (CH₃COCl, 1.1 equivalents).
-
Reaction: Slowly and concurrently add the isobutylbenzene and acetyl chloride to the stirred AlCl₃ suspension. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4'-isobutylacetophenone (B122872). This intermediate can be purified by vacuum distillation or used directly in the next step.
Step 2: Haloform Oxidation of 4'-Isobutylacetophenone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4'-isobutylacetophenone from Step 1 in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).
-
Reagents: Prepare a solution of sodium hydroxide (B78521) (NaOH, ~4 equivalents) in water. Cool this solution in an ice bath.
-
Reaction: Slowly add bromine (Br₂) or a solution of sodium hypochlorite (B82951) (bleach) to the cold NaOH solution to generate sodium hypobromite/hypochlorite in situ.
-
Addition: Add the 4'-isobutylacetophenone solution dropwise to the freshly prepared, cold hypohalite solution with vigorous stirring.
-
Heating: After the addition, gently heat the reaction mixture to 50-60 °C for 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by TLC.
-
Quenching: Cool the mixture to room temperature and quench any excess hypohalite by adding a small amount of sodium bisulfite solution until the color disappears.
-
Purification: Remove the organic solvent (dioxane/THF) under reduced pressure. The aqueous solution contains the sodium salt of this compound. Wash this solution with diethyl ether to remove any non-acidic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. This compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an ethanol/water mixture.
Analytical Method: HPLC-UV
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a pump, and an autosampler.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (containing an acidic modifier to suppress ionization). A typical starting condition is 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric Acid or Formic Acid.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions with the mobile phase to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Ensure the final concentration is within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the analyte using the linear regression equation from the calibration curve.
-
Analytical Method: GC-MS (with Derivatization)
Carboxylic acids are not volatile enough for direct GC analysis and require derivatization.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm) is typically used.
-
Derivatization Protocol (Silylation):
-
Accurately weigh the sample containing this compound into a vial.
-
Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection. The resulting trimethylsilyl (B98337) (TMS) ester is volatile and thermally stable.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Analysis:
-
The TMS derivative of this compound will have a molecular weight of 250.39 g/mol .
-
Expected characteristic ions in the mass spectrum include the molecular ion (M⁺, m/z 250), [M-15]⁺ (loss of CH₃, m/z 235), and other fragments corresponding to the isobutyl and benzoyl moieties.
-
Quantification is typically performed using an internal standard and a calibration curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physicochemical Properties
4-Isobutylbenzoic acid typically appears as a white to off-white crystalline solid.[1] It is characterized by its limited solubility in water and moderate solubility in organic solvents, a common trait for many aromatic carboxylic acids.[1] The isobutyl group contributes to its hydrophobic nature.[1]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [2] |
| Synonyms | p-Isobutylbenzoic acid, 4-(2-Methylpropyl)benzoic Acid | [1] |
| CAS Number | 38861-88-0 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| XLogP3 (Computed) | 3.7 | [2][3] |
Melting and Boiling Points
Table 2: Melting and Boiling Points of Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) |
| 4-tert-Butylbenzoic acid | 164.5 - 165.5 | Not available |
| Benzoic acid | 122 | 250 |
Acidity (pKa)
Solubility Profile
This compound is described as having limited solubility in water and moderate solubility in organic solvents.[1] Quantitative solubility data is not available in the reviewed literature. For comparison, 4-tert-butylbenzoic acid is reported to be insoluble in water and very soluble in alcohol and benzene.[4]
Spectral Data
Detailed spectral data, including peak lists and assignments for this compound, are not consistently available. However, based on its chemical structure, the expected spectral characteristics can be inferred.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorptions for its functional groups.
Table 3: Predicted IR Absorption Regions for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Carboxylic Acid C=O | Stretching | 1760 - 1690 (strong) |
| Aromatic C=C | Stretching | 1600 - 1450 (multiple bands) |
| C-O | Stretching | 1320 - 1210 |
| O-H | Bending | 1440 - 1395 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information on the different types of protons in the molecule.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| -COOH | singlet (broad) | 10.0 - 13.0 |
| Aromatic H (ortho to -COOH) | doublet | 7.9 - 8.1 |
| Aromatic H (ortho to isobutyl) | doublet | 7.2 - 7.4 |
| -CH₂- | doublet | ~2.5 |
| -CH- | multiplet | ~1.9 |
| -CH₃ | doublet | ~0.9 |
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Approximate Chemical Shift (ppm) | |---|---|---| | -COOH | 170 - 180 | | Aromatic C (ipso-COOH) | 128 - 132 | | Aromatic C (ipso-isobutyl) | 145 - 150 | | Aromatic C (ortho to -COOH) | 129 - 131 | | Aromatic C (ortho to isobutyl) | 127 - 129 | | -CH₂- | ~45 | | -CH- | ~30 | | -CH₃ | ~22 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (178.23 g/mol ). Common fragmentation patterns for benzoic acids involve the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-COOH, 45 amu).
Experimental Protocols
For properties where experimental data is lacking, the following established methodologies can be employed.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts from a solid to a liquid is recorded as the melting point.
Determination of pKa by Potentiometric Titration
The pKa can be determined by titrating a solution of this compound with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH.
Methodology:
-
Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of NaOH, added in small increments.
-
Measurement: The pH of the solution is measured after each addition of titrant using a calibrated pH meter.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
References
An In-depth Technical Guide to 4-Isobutylbenzoic Acid (CAS: 38861-88-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid, with the CAS number 38861-88-0, is an aromatic carboxylic acid characterized by a benzoic acid core substituted with an isobutyl group at the para-position.[1] Its chemical formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[2] This compound serves as a key intermediate in the synthesis of various organic molecules, finding applications in the pharmaceutical and fragrance industries.[3] Notably, it is recognized as a significant impurity and a starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and analytical methods, compiled to support research and development activities.
Physicochemical and Spectroscopic Data
The fundamental physicochemical and spectroscopic data for this compound are summarized below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(2-methylpropyl)benzoic acid | [2] |
| CAS Number | 38861-88-0 | [2] |
| Molecular Formula | C₁₁H₁₄O₂ | [2] |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 141-143 °C | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |
Spectroscopic Data
While complete, high-resolution spectra are proprietary to spectral databases, the following tables provide an overview of the expected spectral characteristics based on available data for this compound and its isomers.
Table 2.2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 10.0 | Singlet (broad) | 1H | -COOH |
| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.15 | Doublet | 2H | Aromatic (ortho to isobutyl) |
| ~2.50 | Doublet | 2H | -CH₂- |
| ~1.90 | Multiplet | 1H | -CH(CH₃)₂ |
| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |
Table 2.2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | -COOH |
| ~148.0 | Aromatic C (para to -COOH) |
| ~130.0 | Aromatic C (ortho to -COOH) |
| ~129.0 | Aromatic C (ipso to -COOH) |
| ~126.5 | Aromatic C (ortho to isobutyl) |
| ~45.0 | -CH₂- |
| ~30.0 | -CH(CH₃)₂ |
| ~22.5 | -CH(CH₃)₂ |
Table 2.2.3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~2960 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carboxylic acid) |
| ~1610, ~1570 | C=C stretch (aromatic) |
| ~1420, ~1300 | O-H bend (carboxylic acid) |
| ~920 (broad) | O-H bend (out-of-plane, dimer) |
Table 2.2.4: Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion |
| 178 | [M]⁺ (Molecular ion) |
| 161 | [M - OH]⁺ |
| 135 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 121 | [M - C₄H₉]⁺ (loss of isobutyl group) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Synthesis and Purification
The most common synthetic route to this compound involves a two-step process starting from isobutylbenzene (B155976): Friedel-Crafts acylation followed by oxidation of the resulting ketone.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4'-Isobutylacetophenone (B122872)
This procedure is adapted from established methods for Friedel-Crafts acylation.[4][5][6][7]
-
Materials:
-
Isobutylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
-
-
Procedure:
-
In a round-bottomed flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane from the dropping funnel to the cooled suspension with stirring.
-
After the addition of acetyl chloride is complete, add isobutylbenzene (1.0 equivalent) dissolved in dichloromethane dropwise, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-isobutylacetophenone.
-
Step 2: Oxidation of 4'-Isobutylacetophenone to this compound (Haloform Reaction)
This protocol describes a haloform reaction using sodium hypochlorite (B82951) (bleach).
-
Materials:
-
4'-Isobutylacetophenone
-
Sodium hypochlorite solution (household bleach, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve 4'-isobutylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF) in a round-bottomed flask.
-
Add an excess of sodium hypochlorite solution.
-
Add a solution of sodium hydroxide (e.g., 10% aqueous solution) to the mixture.
-
Heat the mixture with stirring in a water bath at approximately 60-70°C for 1-2 hours.
-
Cool the reaction mixture and add a small amount of sodium sulfite to destroy any excess hypochlorite.
-
Acidify the cooled solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Purification: Recrystallization
The crude this compound can be purified by recrystallization.[8][9][10]
-
Materials:
-
Crude this compound
-
Water
-
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
To the hot filtrate, slowly add hot water until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
-
Synthesis and Purification Workflow
Analytical Methodologies
Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[11][12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 230 nm or 254 nm.[12]
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: Esterification to a more volatile form, for example, by reaction with an alcohol in the presence of an acid catalyst, or silylation.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).[13]
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure elution of the analyte.
-
Ionization: Electron Ionization (EI) at 70 eV is common.[13]
Analytical Workflow
Applications in Drug Development
This compound is primarily of interest in drug development as a key starting material and a potential impurity in the synthesis of other active pharmaceutical ingredients (APIs).
-
Ibuprofen Synthesis: It is a well-known impurity in some synthetic routes of Ibuprofen. Its presence and concentration are critical quality attributes that need to be monitored and controlled.
-
Intermediate for Novel Compounds: The carboxylic acid functionality allows for a variety of chemical modifications, such as esterification and amidation, making it a versatile building block for the synthesis of new chemical entities with potential therapeutic activities.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity of this compound itself, including its effects on specific cell lines or signaling pathways. However, research on other benzoic acid derivatives suggests potential areas for investigation.
-
General Cytotoxicity of Benzoic Acid Derivatives: Some studies have shown that benzoic acid and its derivatives can exhibit cytotoxic effects against various cancer cell lines.[1][14] The mechanisms often involve the induction of apoptosis.
-
Modulation of Signaling Pathways: Other benzoic acid derivatives have been reported to influence key cellular signaling pathways, such as the MAPK and NF-κB pathways, which are often dysregulated in cancer and inflammatory diseases.[15][16]
Further research is needed to specifically elucidate the biological profile of this compound and to determine if it shares any of the activities observed for other members of the benzoic acid family.
Safety and Handling
This compound is classified as harmful if swallowed.[11] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable chemical intermediate with established applications, particularly in the pharmaceutical industry. This technical guide has provided a consolidated overview of its chemical and physical properties, detailed synthetic and purification protocols, analytical methodologies, and a summary of its relevance in drug development. While direct biological data for this specific compound is limited, the information presented herein serves as a foundational resource for researchers and scientists engaged in its use and further investigation.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Benzoic acid, 4-methyl-, 2-methylpropyl ester | C12H16O2 | CID 141470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4-Isobutylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-isobutylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.
Chemical Structure and Properties
-
IUPAC Name: 4-(2-methylpropyl)benzoic acid[1]
-
CAS Number: 38861-88-0[1]
-
Molecular Formula: C₁₁H₁₄O₂[1]
-
Molecular Weight: 178.23 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the predicted and reported ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH₂) |
| ~2.55 | Doublet | 2H | -CH₂- |
| ~1.90 | Multiplet | 1H | -CH- |
| ~0.90 | Doublet | 6H | -CH(CH₃)₂ |
Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O.[2][3] Aromatic protons typically appear in the 6.5-8.0 ppm region.[4][5]
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 | -COOH |
| ~147 | Ar-C (ipso to -CH₂) |
| ~130 | Ar-C (ipso to -COOH) |
| ~129 | Ar-CH (ortho to -COOH) |
| ~127 | Ar-CH (ortho to -CH₂) |
| ~45 | -CH₂- |
| ~30 | -CH- |
| ~22 | -CH(CH₃)₂ |
Note: Carbons in an aromatic ring typically absorb in the 120-150 ppm range. Carboxyl carbons are found further downfield, typically between 165 to 185 ppm.[2]
Experimental Protocol - NMR Spectroscopy
A general protocol for obtaining NMR spectra of aromatic carboxylic acids is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).[6]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[6]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carboxylic acid and aromatic functionalities.
IR Spectral Data
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer)[7] |
| 3100-3000 | Medium | C-H stretch (aromatic)[4] |
| 2960-2850 | Medium to Strong | C-H stretch (aliphatic) |
| 1760-1690 | Strong | C=O stretch (carboxylic acid)[7] |
| 1600-1585 | Medium | C-C stretch (in-ring, aromatic)[4] |
| 1500-1400 | Medium | C-C stretch (in-ring, aromatic)[4] |
| 1320-1210 | Strong | C-O stretch (carboxylic acid)[7] |
| 950-910 | Medium, broad | O-H bend (out-of-plane)[7] |
Experimental Protocol - FTIR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectral Data
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 178 | Moderate | [M]⁺ (Molecular Ion) |
| 161 | Moderate | [M - OH]⁺ |
| 135 | Strong | [M - C₃H₇]⁺ or [M - COOH]⁺ |
| 121 | Moderate | [C₉H₁₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 43 | High | [C₃H₇]⁺ |
Note: The fragmentation pattern can be influenced by the ionization method used.
Experimental Protocol - GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol). Derivatization to form a more volatile ester may be employed to improve chromatographic performance.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap analyzer is typical.
-
Scan Range: Set to cover the expected mass range of the compound and its fragments.
-
-
Data Analysis: The GC separates the components of the sample, and the MS provides a mass spectrum for each component as it elutes. The resulting data is analyzed to identify the compound based on its retention time and mass spectrum.
Logical Workflow
The following diagram illustrates the general workflow for the spectral analysis of this compound.
References
- 1. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
Solubility of 4-Isobutylbenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-isobutylbenzoic acid in various organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide utilizes solubility data for the structurally similar compound, ibuprofen (B1674241), as a reasonable proxy to infer its solubility behavior. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by offering insights into solvent selection for synthesis, purification, and formulation. Detailed experimental protocols for determining solubility are also provided, alongside a visual representation of a general experimental workflow.
Introduction
This compound, a carboxylic acid derivative, serves as a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for process optimization, including reaction kinetics, crystallization, and formulation development. The solubility of a compound is a critical physicochemical property that influences its bioavailability and manufacturability. This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the methodologies to determine this property accurately.
Quantitative Solubility Data (Utilizing Ibuprofen as a Proxy)
Table 1: Solubility of Ibuprofen in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) |
| Ethanol (90%) | 40 | 66.18 | 661.8 |
| Ethanol | Room Temperature | ~60 | ~600 |
| DMSO | Room Temperature | ~50 | ~500 |
| Dimethylformamide | Room Temperature | ~45 | ~450 |
| Acetone | Not specified | Very soluble | Not specified |
| Dichloromethane | Not specified | Very soluble | Not specified |
| Methanol | Not specified | Very soluble | Not specified |
| Water | Not specified | 0.0021 | 0.021 |
Note: "Very soluble" indicates a high degree of solubility, though specific quantitative values were not provided in the cited sources. The data presented is for ibuprofen and should be considered an approximation for this compound.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any research or development involving this compound. The following section details a general experimental protocol based on the widely used isothermal shake-flask method followed by gravimetric analysis. This method is robust and can be adapted for various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatic shaker or water bath with temperature control (e.g., ±0.1 °C)
-
Vials with airtight screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)
-
Syringes
-
Evaporating dishes or pre-weighed vials
-
Drying oven
-
Vortex mixer
Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a minimum of 2-4 hours to allow the excess solid to settle. This step is critical to avoid contamination of the liquid phase with undissolved solid particles.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment to prevent precipitation or further dissolution) fitted with a syringe filter. The filter will remove any remaining fine solid particles.
-
Gravimetric Analysis:
-
Dispense the filtered aliquot into a pre-weighed evaporating dish or vial.
-
Record the exact weight of the solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Data Calculation
The solubility can be expressed in various units:
-
Mass fraction (w/w):
-
Mass of dissolved solute / Mass of the solution
-
-
Grams per 100 g of solvent:
-
(Mass of dissolved solute / Mass of solvent) x 100
-
-
Mole fraction (x):
-
Moles of solute / (Moles of solute + Moles of solvent)
-
Mandatory Visualization
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound using the isothermal shake-flask method.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, the information on the structurally analogous compound, ibuprofen, provides a useful preliminary guide for solvent selection. The provided experimental protocol for the isothermal shake-flask method offers a reliable approach for researchers to determine the precise solubility of this compound in various organic solvents of interest. Accurate solubility data is indispensable for the efficient design and optimization of synthetic, purification, and formulation processes in the pharmaceutical and chemical industries. It is recommended that experimental verification of solubility be conducted for any specific solvent system and temperature relevant to a particular application.
An In-depth Technical Guide to the Synthesis of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isobutylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The efficient and scalable production of this carboxylic acid is of significant industrial and academic interest. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, including detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows. The primary methods discussed are the oxidation of 4'-isobutylacetophenone (B122872), the palladium-catalyzed carbonylation of 4-isobutylbromobenzene, the carbonation of an isobutylphenyl Grignard reagent, and the direct oxidation of 4-isobutyltoluene.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired scale, and environmental considerations. The most prominent strategies are:
-
Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation: This is a widely utilized industrial method that begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4'-isobutylacetophenone. This intermediate is then oxidized to yield the final product.[1]
-
Palladium-Catalyzed Carbonylation: A modern and highly efficient method that involves the direct introduction of a carboxylic acid moiety to a 4-isobutylphenyl halide, typically 4-isobutylbromobenzene, using carbon monoxide and a palladium catalyst.
-
Grignard Reagent Carbonation: A classic organometallic approach where a Grignard reagent, prepared from a 4-isobutylphenyl halide, reacts with carbon dioxide to form the corresponding carboxylate, which is then acidified.
-
Direct Oxidation of 4-Isobutyltoluene: This method involves the direct oxidation of the methyl group of 4-isobutyltoluene to a carboxylic acid, often employing transition metal catalysts.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthetic routes to provide a basis for comparison.
| Synthetic Route | Key Steps | Starting Material | Key Reagents/Catalysts | Typical Reaction Time | Typical Overall Yield |
| Friedel-Crafts Acylation & Oxidation | 1. Acylation2. Oxidation (Haloform) | Isobutylbenzene | 1. Acetic anhydride (B1165640), Zeolite beta catalyst2. Sodium hypochlorite (B82951), NaOH | 1. 2-24 hours2. ~5 minutes (heating) | High |
| Palladium-Catalyzed Carbonylation | Carbonylation | 4-Isobutylbromobenzene | Pd(OAc)₂, Xantphos, CO | Not specified for this substrate | Moderate to Good (general for aryl bromides) |
| Grignard Reagent Carbonation | 1. Grignard formation2. Carbonation | 4-Isobutylbromobenzene | Mg, Dry Ice (CO₂) | Not specified for this substrate | Good |
| Direct Oxidation of 4-Isobutyltoluene | Catalytic Oxidation | 4-Isobutyltoluene | Co(OAc)₂/Mn(OAc)₂/NaBr, O₂ | 30-45 minutes (for similar substrates) | Moderate to High (for similar substrates) |
Detailed Experimental Protocols
Route 1: Friedel-Crafts Acylation and Subsequent Oxidation
This two-step process is a robust and scalable method for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene to 4'-Isobutylacetophenone
This reaction is often catalyzed by solid acids like zeolites to provide a more environmentally friendly alternative to traditional Lewis acids.
-
Materials and Equipment:
-
Round-bottom flask (e.g., 1 L)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen atmosphere setup
-
Isobutylbenzene
-
Acetic anhydride
-
Microcrystalline beta zeolite catalyst
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
A mixture of isobutylbenzene (e.g., 1.5 mol), acetic anhydride (e.g., 0.375 mol), and microcrystalline beta zeolite catalyst (e.g., 20 g) is stirred in a 1 L round-bottom flask under a nitrogen atmosphere.[2]
-
The reaction mixture is heated to 130°C.[2]
-
The reaction is monitored by Gas Chromatography (GC) until completion.
-
After the reaction is complete, the mixture is cooled and filtered to recover the catalyst.
-
The filtrate is distilled to obtain the crude 4'-isobutylacetophenone.[2]
-
Step 2: Oxidation of 4'-Isobutylacetophenone via Haloform Reaction
The haloform reaction is an effective method for converting methyl ketones to carboxylic acids.
-
Materials and Equipment:
-
Erlenmeyer flask (e.g., 50 mL)
-
Magnetic stirrer and hotplate
-
Sodium hypochlorite solution (e.g., Chlorox)
-
4'-Isobutylacetophenone
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (Et₂O) for extraction
-
12M Hydrochloric acid (HCl)
-
Vacuum filtration apparatus
-
-
Procedure:
-
To a 50 mL Erlenmeyer flask, add a magnetic stir bar, sodium hypochlorite solution (10 mL), and 4'-isobutylacetophenone (0.5 g).
-
Stir the mixture vigorously while heating on a low setting for approximately 5 minutes.
-
Add 10% NaOH solution dropwise (~1 mL) and allow the mixture to cool to room temperature.
-
Extract the mixture with diethyl ether (2 x 5 mL) to remove any unreacted starting material and byproducts. The aqueous layer contains the sodium salt of this compound.
-
Cool the aqueous layer in an ice bath and slowly add 12M HCl dropwise until the pH reaches 3. A white precipitate of this compound will form.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry.
-
Route 2: Palladium-Catalyzed Carbonylation of 4-Isobutylbromobenzene
This method offers a direct conversion of an aryl bromide to a carboxylic acid derivative.
-
Materials and Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Carbon monoxide (CO) source (e.g., balloon or cylinder)
-
4-Isobutylbromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos ligand
-
Sodium carbonate (Na₂CO₃)
-
Methanol (B129727) (for ester formation) or water (for acid formation)
-
Toluene (B28343) (solvent)
-
-
General Procedure (adapted for methyl ester synthesis):
-
In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (2 mol%), Xantphos (2 mol%), and Na₂CO₃ (3 equivalents).
-
The tube is sealed, removed from the glovebox, and placed under an atmosphere of carbon monoxide.
-
A solution of 4-isobutylbromobenzene (1 equivalent) and methanol (as the nucleophile) in toluene is added via syringe.
-
The reaction mixture is heated to 80°C and stirred until the starting material is consumed (monitored by GC or TLC).
-
After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is concentrated, and the resulting methyl 4-isobutylbenzoate can be purified by chromatography. Subsequent hydrolysis would yield this compound.
-
Route 3: Grignard Reagent Carbonation
This classic method involves the formation of an organomagnesium compound followed by reaction with carbon dioxide.
-
Materials and Equipment:
-
Dry glassware (oven-dried)
-
Three-necked flask with a reflux condenser and dropping funnel
-
Inert atmosphere (nitrogen or argon)
-
Magnesium turnings
-
4-Isobutylbromobenzene
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
Hydrochloric acid (for work-up)
-
-
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in the dry three-necked flask under an inert atmosphere.
-
Add a solution of 4-isobutylbromobenzene in anhydrous ether dropwise to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed.
-
-
Carbonation:
-
Pour the Grignard reagent solution slowly onto an excess of crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimates.
-
-
Work-up:
-
Add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
The product can be purified by recrystallization.
-
-
Route 4: Direct Oxidation of 4-Isobutyltoluene
This approach is analogous to the industrial production of other benzoic acids.
-
Materials and Equipment:
-
High-pressure autoclave
-
Magnetic or mechanical stirrer
-
Oxygen or air supply
-
4-Isobutyltoluene
-
Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
Acetic acid (solvent)
-
-
General Procedure (adapted from similar oxidations):
-
Charge the autoclave with 4-isobutyltoluene, acetic acid, Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O, and NaBr.[3]
-
Seal the reactor and begin stirring. Heat the mixture to a temperature in the range of 100-180°C.[3]
-
Pressurize the reactor with air or oxygen to a pressure between atmospheric and 30 atmospheres.[3]
-
Maintain the reaction conditions for 30-45 minutes, monitoring the reaction progress by sampling and analysis (e.g., HPLC).[3]
-
After completion, cool the reactor and carefully depressurize it.
-
The product slurry is filtered, and the crude this compound is washed with a suitable solvent.
-
Further purification can be achieved by recrystallization.
-
Visualizations
Reaction Pathways
Caption: Overview of the main synthetic pathways to this compound.
Experimental Workflow for Route 1
Caption: Experimental workflow for the synthesis via Friedel-Crafts acylation and haloform oxidation.
Logical Relationship of Grignard Synthesis (Route 3)
Caption: Logical relationships in the Grignard synthesis of this compound.
Conclusion
The synthesis of this compound can be accomplished through several effective routes. The two-step method involving Friedel-Crafts acylation followed by oxidation of the resulting acetophenone (B1666503) is a well-established and industrially relevant process. Palladium-catalyzed carbonylation represents a more modern approach with high potential efficiency, although catalyst cost can be a factor. The Grignard reaction is a reliable laboratory-scale method, while direct oxidation of 4-isobutyltoluene offers an atom-economical route that is analogous to other large-scale aromatic acid production processes. The selection of the optimal synthetic strategy will depend on the specific requirements of the researcher or drug development professional, balancing factors such as yield, cost, scalability, and environmental impact.
References
An In-depth Technical Guide to the Common Industrial Synthesis Routes for 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isobutylbenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This technical guide provides a comprehensive overview of the most common industrial synthesis routes for this important compound. The core of industrial production revolves around the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4'-isobutylacetophenone (B122872), followed by an oxidation step. This guide details the methodologies for these core steps, including the use of both traditional and modern, greener catalysts. Furthermore, it explores alternative synthesis pathways, including palladium-catalyzed carbonylation and Grignard reactions, providing a comparative analysis of these routes. Detailed experimental protocols, quantitative data, and process diagrams are presented to offer a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction
4-(2-Methylpropyl)benzoic acid, commonly known as this compound, is an aromatic carboxylic acid of significant industrial importance.[1] Its primary application lies in its role as a precursor to ibuprofen, one of the most widely used NSAIDs globally. The efficiency, cost-effectiveness, and environmental impact of the synthesis of this compound are therefore critical considerations for the pharmaceutical industry. This guide will explore the principal manufacturing processes, focusing on the underlying chemistry, experimental procedures, and key process parameters.
Primary Industrial Synthesis Route: Acylation and Subsequent Oxidation
The most prevalent industrial synthesis of this compound is a two-stage process that begins with the Friedel-Crafts acylation of isobutylbenzene.[1] This is followed by the oxidation of the resulting ketone intermediate, 4'-isobutylacetophenone.
Stage 1: Friedel-Crafts Acylation of Isobutylbenzene
The Friedel-Crafts acylation of isobutylbenzene introduces an acetyl group to the aromatic ring, yielding 4'-isobutylacetophenone. This reaction can be catalyzed by traditional Lewis acids or, more recently, by environmentally benign solid acid catalysts.
Historically, Lewis acids such as aluminum chloride (AlCl₃) have been employed as catalysts for this reaction, typically using acetyl chloride or acetic anhydride (B1165640) as the acylating agent.[2] While effective, these catalysts are required in stoichiometric amounts and generate significant corrosive waste streams.[2]
Modern industrial processes increasingly favor the use of reusable solid acid catalysts, such as zeolites (e.g., zeolite beta), to mitigate the environmental concerns associated with traditional Lewis acids.[2] These catalysts are non-corrosive, easily separated from the reaction mixture, and can be regenerated and reused, aligning with the principles of green chemistry.[2]
Experimental Protocol: Synthesis of 4'-Isobutylacetophenone using Zeolite Beta Catalyst
This protocol is adapted from a scalable industrial method.[2]
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Isobutylbenzene
-
Acetic anhydride
-
Microcrystalline Zeolite Beta catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: The microcrystalline zeolite beta catalyst is dried in an oven at 500°C for 4 hours to remove any adsorbed water.[2]
-
Reaction Setup: A 5 L three-necked flask is assembled with a mechanical stirrer, reflux condenser, and dropping funnel, and the system is placed under a nitrogen atmosphere.[2]
-
Charging Reactants: Isobutylbenzene (1.34 kg, 10 mol) and the activated zeolite beta catalyst (200 g) are added to the flask.[2]
-
Initiating the Reaction: The mixture is stirred and heated to 130°C. Once the temperature is stable, acetic anhydride (510 g, 5 mol) is added dropwise over 1 hour.[2]
-
Reaction Monitoring: The reaction is maintained at 130°C with vigorous stirring for 3-6 hours. The progress is monitored by gas chromatography (GC).[2]
-
Work-up: Upon completion, the mixture is cooled to room temperature and the catalyst is recovered by filtration. The filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate.[2]
-
Product Isolation: The drying agent is removed by filtration, and the solvent and any unreacted starting materials are removed by rotary evaporation. The crude 4'-isobutylacetophenone can be purified by vacuum distillation.[2]
Quantitative Data for Friedel-Crafts Acylation of Isobutylbenzene
| Catalyst Type | Acylating Agent | Reactant Ratio (Isobutylbenzene:Acylating Agent) | Temperature (°C) | Reaction Time (h) | Yield of 4'-Isobutylacetophenone (%) | Reference |
| Microcrystalline Zeolite Beta | Acetic Anhydride | 2:1 | 130 | 3-6 | Not specified, but scalable | [2] |
| Ce³⁺-exchanged Microcrystalline Zeolite Beta-II | Acetic Anhydride | 4:1 | 130 | Not specified | High (qualitative) | [3][4] |
| Fe³⁺-exchanged Zeolite Beta | Acetic Anhydride | 4:1 | 130 | Not specified | High (qualitative) | [3] |
| La³⁺-exchanged Zeolite Beta | Acetic Anhydride | 4:1 | 130 | Not specified | High (qualitative) | [3] |
Experimental Workflow for Friedel-Crafts Acylation
Stage 2: Oxidation of 4'-Isobutylacetophenone
The second stage of the primary industrial route is the oxidation of the methyl ketone group of 4'-isobutylacetophenone to a carboxylic acid. The haloform reaction is a classic and effective method for this transformation.[1]
Haloform Reaction
The haloform reaction involves the treatment of a methyl ketone with a halogen (e.g., chlorine, bromine, or iodine) in the presence of a strong base, such as sodium hydroxide (B78521). Sodium hypochlorite (B82951) (NaOCl), which is inexpensive and readily available, is a commonly used reagent for this purpose on an industrial scale.
Experimental Protocol: Haloform Oxidation of 4'-Isobutylacetophenone
The following is a general laboratory procedure for the haloform reaction, which can be adapted for the synthesis of this compound.
Materials:
-
4'-Isobutylacetophenone
-
Sodium hypochlorite solution (e.g., commercial bleach, ~5-6%)
-
Sodium hydroxide
-
Hydrochloric acid
-
Sodium bisulfite (for quenching excess oxidant)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer, 4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., dioxane or tetrahydrofuran).
-
Reaction: An aqueous solution of sodium hypochlorite and sodium hydroxide is added to the stirred solution of the ketone. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The reaction is monitored until completion (e.g., by TLC or GC).
-
Quenching: Any excess sodium hypochlorite is quenched by the addition of a reducing agent, such as sodium bisulfite.
-
Work-up: The reaction mixture is acidified with hydrochloric acid to precipitate the this compound.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Signaling Pathway for Haloform Reaction
Alternative Synthesis Routes
While the acylation-oxidation pathway is dominant, other methods for synthesizing this compound have been developed, offering potential advantages in specific contexts.
Palladium-Catalyzed Carbonylation
A more modern and highly efficient approach involves the palladium-catalyzed carbonylation of a suitable precursor, such as 4-isobutylbromobenzene.[1] This method introduces the carboxylic acid moiety in a single step.
Logical Relationship of Palladium-Catalyzed Carbonylation
Grignard Reaction
The Grignard reaction provides another viable, albeit less common in large-scale industrial production, route to this compound. This involves the formation of a Grignard reagent from 4-isobutylbromobenzene, followed by its reaction with carbon dioxide.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This is a general procedure for the synthesis of a benzoic acid derivative using a Grignard reagent.
Materials:
-
4-Isobutylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings and a crystal of iodine are placed. A solution of 4-isobutylbromobenzene in anhydrous ether or THF is added dropwise to initiate the reaction. The reaction mixture is typically refluxed until the magnesium is consumed.
-
Carboxylation: The Grignard reagent is cooled and then slowly poured over an excess of crushed dry ice.
-
Work-up: The resulting magnesium salt is hydrolyzed by the slow addition of aqueous hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether.
-
Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
-
Purification: The crude product can be purified by recrystallization.
Experimental Workflow for Grignard Synthesis
Conclusion
The industrial synthesis of this compound is dominated by the two-step process of Friedel-Crafts acylation of isobutylbenzene followed by oxidation of the resulting 4'-isobutylacetophenone. The shift towards heterogeneous solid acid catalysts, such as zeolites, in the acylation step represents a significant advancement in making this process more environmentally sustainable. While alternative routes like palladium-catalyzed carbonylation and Grignard reactions offer elegant synthetic strategies, the acylation-oxidation pathway generally remains the most economically viable for large-scale production. The choice of a specific route will depend on factors such as raw material costs, desired purity, and environmental regulations. This guide provides the foundational knowledge for researchers and professionals to understand and potentially optimize the synthesis of this crucial pharmaceutical intermediate.
References
- 1. This compound | 38861-88-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 4. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
4-Isobutylbenzoic Acid as a Precursor for Ibuprofen Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-(4-isobutylphenyl)propionic acid. The established and industrially optimized synthetic routes to ibuprofen, such as the Boots process and the greener BHC (Boots-Hoechst-Celanese) process, commence with isobutylbenzene (B155976). A comprehensive review of the scientific literature indicates that 4-isobutylbenzoic acid is not a standard precursor in the commercial synthesis of ibuprofen. In fact, it is often monitored as an impurity in the final drug product.
This technical guide addresses the hypothetical synthesis of ibuprofen starting from this compound. While not a conventional pathway, a plausible, multi-step synthetic route can be devised based on fundamental principles of organic chemistry. This document outlines a theoretical protocol for the conversion of this compound to ibuprofen, primarily through a homologation strategy known as the Arndt-Eistert synthesis. This whitepaper will detail the proposed experimental methodology, present relevant quantitative data in tabular format, and provide visualizations of the synthetic pathway.
Introduction: Standard Ibuprofen Synthesis vs. a Theoretical Pathway from this compound
The commercial production of ibuprofen is dominated by highly efficient methods that prioritize atom economy and cost-effectiveness. The BHC process, for instance, is a three-step synthesis starting from isobutylbenzene that has been lauded for its green chemistry principles. This process involves the Friedel-Crafts acylation of isobutylbenzene, followed by hydrogenation and then carbonylation to yield ibuprofen.
The premise of utilizing this compound as a precursor presents a different synthetic challenge. The core transformation required is the addition of a methyl group to the carboxylic acid moiety, effectively converting a benzoic acid derivative into a propionic acid derivative. This process is known as homologation. The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.
This document will now detail a theoretical, step-by-step experimental protocol for the synthesis of ibuprofen from this compound via the Arndt-Eistert reaction.
Proposed Synthetic Pathway: Arndt-Eistert Homologation
The proposed synthesis involves a three-step process starting from this compound:
-
Conversion of this compound to 4-isobutylbenzoyl chloride.
-
Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.
-
Wolff rearrangement of the diazoketone in the presence of a nucleophile (water) to yield 2-(4-isobutylphenyl)acetic acid, followed by an additional step for methylation to get Ibuprofen.
However, a more direct homologation to the desired propionic acid is required. A standard Arndt-Eistert synthesis yields an acid with one additional methylene (B1212753) group. To obtain the α-methyl-substituted propionic acid structure of ibuprofen, a modification or a subsequent alkylation step would be necessary. A more direct, albeit still theoretical, approach would involve a variation of the Arndt-Eistert synthesis or a different homologation procedure.
For the purpose of this guide, we will outline a plausible multi-step pathway.
Logical Workflow of the Proposed Synthesis
Caption: Proposed multi-step synthesis of Ibuprofen from this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Isobutylbenzoyl Chloride
Objective: To convert the carboxylic acid group of this compound into a more reactive acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (B109758) (DCM) or Toluene
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-isobutylbenzoyl chloride can be purified by vacuum distillation.
Step 2: Synthesis of Diazo(4-isobutylphenyl)ethanone
Objective: To form the key diazoketone intermediate.
Materials:
-
4-Isobutylbenzoyl Chloride
-
Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)
-
Dry diethyl ether
Procedure (Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions).
-
Dissolve the 4-isobutylbenzoyl chloride in dry diethyl ether in a flask cooled in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring. The addition should be continued until a yellow color persists, indicating a slight excess of diazomethane.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
The solvent can be removed under reduced pressure to yield the crude diazoketone.
Step 3: Wolff Rearrangement and Hydrolysis to 2-(4-isobutylphenyl)acetic acid
Objective: To rearrange the diazoketone to a ketene, which is then trapped by water to form the homologous carboxylic acid.
Materials:
-
Diazo(4-isobutylphenyl)ethanone
-
Silver oxide (Ag₂O) or other suitable catalyst (e.g., silver benzoate)
-
Dioxane or THF
-
Water
Procedure:
-
Dissolve the crude diazoketone in a mixture of dioxane and water.
-
Add a catalytic amount of silver oxide.
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude 2-(4-isobutylphenyl)acetic acid can be purified by recrystallization.
Step 4: α-Methylation to Yield Ibuprofen
Objective: To introduce the α-methyl group to the acetic acid derivative.
Materials:
-
2-(4-isobutylphenyl)acetic acid
-
Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I)
-
Dry tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(4-isobutylphenyl)acetic acid in dry THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (typically 2 equivalents) in THF.
-
Allow the mixture to stir at -78°C for 30-60 minutes.
-
Add methyl iodide dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ibuprofen can be purified by column chromatography or recrystallization.
Quantitative Data Summary
The following table summarizes the expected molecular weights and theoretical yields for each step of the proposed synthesis. Please note that the yields are estimates based on typical literature values for similar reactions and would require experimental optimization.
| Step | Reactant | Product | Molecular Weight ( g/mol ) of Reactant | Molecular Weight ( g/mol ) of Product | Theoretical Yield (%) |
| 1 | This compound | 4-Isobutylbenzoyl Chloride | 178.23 | 196.67 | 90-95 |
| 2 | 4-Isobutylbenzoyl Chloride | Diazo(4-isobutylphenyl)ethanone | 196.67 | 202.25 | 85-90 |
| 3 | Diazo(4-isobutylphenyl)ethanone | 2-(4-isobutylphenyl)acetic acid | 202.25 | 192.25 | 80-90 |
| 4 | 2-(4-isobutylphenyl)acetic acid | Ibuprofen | 192.25 | 206.29 | 70-80 |
Signaling Pathway and Logical Relationships
The logical progression of the synthesis is a linear sequence of reactions, each transforming a functional group to build towards the final structure of ibuprofen.
Caption: Linear progression of the proposed Ibuprofen synthesis.
Conclusion
While the synthesis of ibuprofen from this compound is not a conventional or industrially practiced route, it is theoretically feasible through a multi-step process involving a homologation reaction such as the Arndt-Eistert synthesis followed by α-methylation. The proposed pathway highlights fundamental organic transformations and provides a framework for further experimental investigation. However, for large-scale production, the established routes starting from isobutylbenzene remain superior in terms of efficiency, cost, and environmental impact. This technical guide serves as a theoretical exploration for researchers and scientists interested in alternative synthetic strategies for well-known pharmaceutical compounds.
The Limited Role of 4-Isobutylbenzoic Acid in the Fragrance Industry: A Technical Perspective
An analysis for researchers and chemical synthesis professionals.
While a comprehensive exploration of 4-isobutylbenzoic acid's direct application as a fragrance ingredient would be valuable, current scientific and industry literature indicates that it does not possess a significant role as a primary scent component. This technical guide clarifies its actual, albeit indirect, contribution to the fragrance sector as a chemical intermediate. Its primary function lies in the synthesis of other molecules which may then be used in fragrance formulations.
Core Function: A Precursor, Not a Fragrance
This compound is an aromatic carboxylic acid that typically presents as a white to off-white crystalline solid[1]. Its organoleptic properties are not characteristic of a desirable fragrance ingredient. In fact, related compounds such as 4-butylbenzoic acid are explicitly designated as "not for fragrance use"[2].
The principal connection of this compound to the fragrance industry is its use as a starting material in the synthesis of valuable fragrance precursors. A notable example is its role in producing 4-isobutylbenzaldehyde (B42465), which is an important intermediate for the fragrance Silvial® (3-(4-isobutylphenyl)-2-methylpropanal)[3].
Synthetic Pathway to Fragrance Intermediates
The conversion of this compound into fragrance-related aldehydes is a key process illustrating its indirect role. The synthesis of 4-isobutylbenzaldehyde from this compound can be achieved through a two-step reduction process.
A common laboratory-scale synthesis involves two main stages:
-
Reduction of Carboxylic Acid to Alcohol: this compound is first reduced to the corresponding benzyl (B1604629) alcohol, 4-isobutylbenzyl alcohol. This can be accomplished using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). The reaction mixture is typically stirred under an inert atmosphere and then quenched carefully with water and a basic solution to hydrolyze the aluminum salts.
-
Oxidation of Alcohol to Aldehyde: The resulting 4-isobutylbenzyl alcohol is then oxidized to 4-isobutylbenzaldehyde. A mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂) is often used to prevent over-oxidation to the carboxylic acid. The reaction is monitored by techniques like thin-layer chromatography (TLC) until the starting alcohol is consumed. The final product is then isolated and purified, typically by column chromatography.
The diagram below illustrates this synthetic workflow.
Physicochemical and Safety Data
While not used for its scent, understanding the properties of this compound is crucial for its handling as a chemical intermediate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[4] |
| Molecular Weight | 178.23 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline solid | CymitQuimica[1] |
| Solubility | Limited solubility in water; moderate in organic solvents | CymitQuimica[1] |
In terms of safety, it is classified as harmful if swallowed (Acute Toxicity 4, oral) according to GHS classifications provided to the European Chemicals Agency (ECHA)[4]. Appropriate personal protective equipment should be used when handling this compound. It is important to note that while esters of benzoic acid (alkyl benzoates) have been assessed for safety in cosmetics as fragrance ingredients and preservatives, this assessment does not directly apply to the un-esterified this compound.
Conclusion
References
The Role of 4-Isobutylbenzoic Acid in Advanced Material Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isobutylbenzoic acid, a readily available organic compound, is emerging as a versatile building block in the field of material science. While its primary recognition lies in the pharmaceutical industry as a key precursor to ibuprofen, its unique molecular architecture, featuring a hydrophobic isobutyl group and a reactive carboxylic acid moiety, offers significant potential for the development of advanced materials. This technical guide explores the applications of this compound in the synthesis of functional polymers, liquid crystals, and metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data on material properties, and logical workflow diagrams are provided to facilitate further research and development in this promising area.
Introduction
The tailored design of functional materials is a cornerstone of modern material science. The selection of appropriate molecular building blocks is critical in dictating the macroscopic properties of the resulting materials. This compound presents an interesting scaffold for material synthesis due to the combination of a rigid aromatic ring, a flexible and hydrophobic isobutyl chain, and a versatile carboxylic acid group. This unique combination allows for the modulation of properties such as solubility, thermal stability, and molecular packing. This guide will delve into the core applications of this compound in material science, providing in-depth technical information for researchers.
Applications in Polymer Science
While this compound is not a conventional monomer for direct polymerization, its carboxylic acid group can be chemically modified to introduce a polymerizable functionality, such as a vinyl group. Its analogue, 4-vinylbenzoic acid (4VBA), has been successfully employed in the synthesis of functional polymers with tailored properties. The presence of the isobutylphenyl moiety can impart hydrophobicity and influence the polymer's solubility and thermal characteristics.
Synthesis of Polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA)
A notable application of 4VBA is in the synthesis of block copolymers, such as PSt-b-P4VBA, via controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These copolymers are of interest for applications in nanotechnology and drug delivery.
The molecular weight and thermal properties of a synthesized PSt-b-P4VBA are summarized in the table below.
| Property | Value |
| Number Average Molecular Weight (Mn) of PSt macroRAFT agent ( g/mol ) | 11,852 |
| Polydispersity Index (PDI) of PSt macroRAFT agent | 1.38 |
| Number Average Molecular Weight (Mn) of PSt-b-P4VBA ( g/mol ) | 16,403 |
| Polydispersity Index (PDI) of PSt-b-P4VBA | 1.45 |
| Glass Transition Temperature (Tg) of PSt macroRAFT agent (°C) | ~100 |
| Glass Transition Temperature (Tg) of PSt-b-P4VBA (°C) | ~130 |
| Decomposition Temperature (Td) of PSt-b-P4VBA (°C) | > 300 |
Data is illustrative and based on typical experimental results. Actual values may vary depending on specific synthesis conditions.
This protocol describes the synthesis of a polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) copolymer.
Materials:
-
Styrene
-
4-Vinylbenzoic acid (4VBA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) (RAFT agent)
-
1,4-Dioxane (Solvent)
-
Methanol (Non-solvent)
Procedure:
-
Synthesis of Polystyrene (PSt) macro-RAFT agent:
-
In a Schlenk flask, dissolve styrene, AIBN, and DDMAT in 1,4-dioxane.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Polymerize at 70°C for 24 hours.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
-
Synthesis of PSt-b-P4VBA block copolymer:
-
In a Schlenk flask, dissolve the PSt macro-RAFT agent and 4VBA in 1,4-dioxane.
-
Add AIBN as the initiator.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Polymerize at 70°C for 48 hours.
-
Precipitate the block copolymer in methanol, filter, and dry under vacuum.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the copolymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperatures.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.
Caption: Workflow for the synthesis and characterization of PSt-b-P4VBA.
Applications in Liquid Crystals
Benzoic acid derivatives are well-known precursors for thermotropic liquid crystals. The ability of the carboxylic acid groups to form hydrogen-bonded dimers leads to the formation of elongated, rigid molecular structures that favor the formation of mesophases. The isobutyl group in this compound can influence the molecular packing and, consequently, the mesomorphic properties, such as the type of liquid crystalline phase and the transition temperatures.
Potential Mesomorphic Properties
While specific data for liquid crystals derived directly from this compound is scarce in the literature, analogous p-n-alkoxybenzoic acids exhibit well-defined nematic and smectic phases. It is anticipated that ester derivatives of this compound with other mesogenic cores would exhibit similar behavior.
| Alkoxy Chain Length | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| Butoxy | 147 | 161 |
| Pentoxy | 120 | 147 |
| Hexoxy | 108 | 154 |
| Heptoxy | 98 | 147 |
This data for p-n-alkoxybenzoic acids is provided as a representative example to illustrate the typical mesomorphic behavior of this class of compounds.
Experimental Protocol: Synthesis of a Benzoic Acid-Based Liquid Crystal
This protocol describes a general method for the synthesis of a liquid crystalline ester derived from a substituted benzoic acid, which can be adapted for this compound.
Materials:
-
This compound
-
Thionyl chloride
-
Pyridine (B92270) (solvent and base)
-
Toluene (solvent)
-
Hexane (B92381) (for recrystallization)
Procedure:
-
Synthesis of 4-Isobutylbenzoyl Chloride:
-
Reflux this compound with an excess of thionyl chloride for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Esterification:
-
Dissolve 4-pentylphenol and pyridine in dry toluene.
-
Add the 4-isobutylbenzoyl chloride dropwise to the solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 and evaporate the solvent.
-
-
Purification:
-
Recrystallize the crude product from hexane to obtain the pure liquid crystalline ester.
-
Characterization:
-
Polarized Optical Microscopy (POM): To identify the liquid crystalline phases and their textures.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.
Caption: Synthetic pathway to a this compound-based liquid crystal.
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The carboxylic acid group of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs. The isobutyl group can project into the pores of the MOF, influencing the framework's hydrophobicity and its affinity for specific guest molecules.
Potential MOF Properties
The properties of MOFs, such as pore size, surface area, and thermal stability, are highly dependent on the choice of both the metal center and the organic linker. Zinc-based MOFs synthesized with benzoic acid derivatives have shown high thermal and chemical stability.
| Property | Value |
| BET Surface Area (m²/g) | 1532.58[1] |
| Pore Volume (cm³/g) | 0.36[1] |
| Pore Size (nm) | 4.107[1] |
| Thermal Decomposition Temperature (°C) | > 350 |
This data for a representative zinc-based MOF (DAZ) is provided to illustrate the potential properties of MOFs synthesized with benzoic acid derivatives.
Experimental Protocol: Solvothermal Synthesis of a MOF
This protocol outlines a general solvothermal method for the synthesis of a MOF using a benzoic acid-based linker, which can be adapted for this compound.
Materials:
-
This compound
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (B145695) (solvent)
Procedure:
-
Preparation of the Reaction Mixture:
-
Dissolve this compound in DMF in a Teflon-lined autoclave.
-
Add a solution of zinc nitrate hexahydrate in ethanol to the autoclave.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and heat it in an oven at 120°C for 48 hours.
-
-
Isolation and Activation:
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration and wash with fresh DMF and then ethanol.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability.
-
Gas Adsorption Analysis (e.g., N₂ adsorption at 77 K): To measure the BET surface area and pore volume.
Caption: Workflow for the solvothermal synthesis and characterization of a MOF.
Conclusion
This compound, and its derivatives, hold considerable promise as versatile building blocks for the creation of advanced functional materials. Its successful incorporation into polymers, and its potential for forming liquid crystals and metal-organic frameworks, opens up avenues for the development of materials with tailored properties for a wide range of applications, from nanotechnology and electronics to catalysis and drug delivery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this readily available and cost-effective molecule in the exciting field of material science. Further research into the synthesis and characterization of novel materials derived from this compound is encouraged to unlock its full potential.
References
The Environmental Fate of 4-Isobutylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid is a notable compound, primarily recognized as a significant process impurity and metabolite of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). Its presence in pharmaceutical manufacturing effluents and its potential formation from the environmental degradation of ibuprofen necessitate a thorough understanding of its environmental fate and behavior. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental persistence, degradation pathways, and mobility of this compound. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on structurally similar compounds, such as ibuprofen and benzoic acid, to provide a scientifically grounded assessment.
Physicochemical Properties
The environmental behavior of a chemical is intrinsically linked to its physicochemical properties. This compound is a carboxylic acid with an isobutyl group attached to the benzene (B151609) ring.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |
| Water Solubility | Limited | [1] |
| pKa | ~4.2 (estimated based on benzoic acid) | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | 3.7 (predicted) | [3] |
Environmental Fate and Degradation Pathways
The environmental fate of this compound is governed by a combination of biotic and abiotic processes, including biodegradation, photodegradation, and hydrolysis.
Biodegradation
Biodegradation is anticipated to be the principal mechanism for the removal of this compound from the environment. While specific studies on this compound are scarce, the biodegradation pathways of ibuprofen and benzoic acid are well-documented and provide a strong basis for predicting its fate.
The degradation is expected to be initiated by microbial communities in soil and water. The isobutyl side chain is a likely point of initial attack, undergoing oxidation to form alcohol, aldehyde, and carboxylic acid derivatives. Hydroxylation of the aromatic ring is another probable initial step. Subsequent ring cleavage would lead to the formation of smaller aliphatic acids, which can then be completely mineralized to carbon dioxide and water.
Key Inferred Biodegradation Steps:
-
Side-Chain Oxidation: The terminal methyl group of the isobutyl chain can be oxidized to a carboxylic acid, forming 4-(2-carboxypropyl)benzoic acid.
-
Hydroxylation: Hydroxyl groups can be added to the aromatic ring, forming various hydroxylated isomers of this compound.
-
Decarboxylation: The carboxylic acid group attached to the benzene ring can be removed, leading to the formation of isobutylbenzene.
-
Ring Cleavage: Following hydroxylation, the aromatic ring can be opened, leading to the formation of aliphatic intermediates.
It is important to note that branched alkyl chains, such as the isobutyl group, can sometimes hinder rapid biodegradation compared to linear chains.
-
Expected Biodegradation Rate: While no specific rate has been determined for this compound, benzoic acid itself can be persistent in soil due to slow degradation rates.[4] Therefore, this compound may also exhibit moderate persistence.
Photodegradation
Photodegradation in sunlit surface waters can contribute to the transformation of this compound. The primary mechanism is likely the reaction with photochemically produced hydroxyl radicals (•OH). This can lead to hydroxylation of the aromatic ring, oxidation of the isobutyl side chain, and decarboxylation.
Potential Photodegradation Products:
-
Hydroxylated 4-isobutylbenzoic acids
-
4-(2-hydroxy-2-methylpropyl)benzoic acid
-
4-Isobutylacetophenone
-
4-Isobutylphenol
Hydrolysis
As a carboxylic acid, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 5-9). The ester derivatives of this compound, however, would be susceptible to hydrolysis.
Mobility and Sorption
The mobility of this compound in the environment, particularly its potential to leach into groundwater, is influenced by its sorption to soil and sediment.
-
Sorption Behavior: The sorption of organic acids to soil is a complex process influenced by soil properties (e.g., organic matter content, clay content, pH) and the chemical's properties (e.g., pKa, hydrophobicity).
-
Effect of pH: As a weak acid with an estimated pKa of around 4.2, the speciation of this compound is pH-dependent. At pH values below its pKa, it will exist predominantly in its neutral, less water-soluble form, which is more likely to sorb to organic matter. At pH values above its pKa, it will be in its anionic (deprotonated) form, which is more water-soluble and less likely to sorb to negatively charged soil particles.
-
Log Kow: The predicted Log Kow of 3.7 suggests a moderate potential for sorption to organic matter in soil and sediment.
Given these characteristics, this compound is expected to have moderate mobility in soil. In acidic soils, sorption is likely to be higher, reducing its mobility. In neutral to alkaline soils, it will be more mobile and have a higher potential to leach into groundwater. The general persistence of benzoic acid in soil and its detection in groundwater suggest that this compound could also pose a risk of groundwater contamination.[4]
Quantitative Data Summary
Direct quantitative data for the environmental fate of this compound is limited. The following table summarizes estimated values and data for structurally similar compounds to provide a preliminary assessment.
| Parameter | Compound | Value | Conditions | Source |
| Biodegradation | ||||
| Ready Biodegradability | Benzoic Acid | Readily biodegradable | OECD 301 | [5] |
| Soil Sorption | ||||
| Soil Sorption Coefficient (Kd) | Benzoic Acid | Varies with soil type and pH | - | [6] |
| Photodegradation | ||||
| Half-life | Phloxine B (structurally different but demonstrates photolysis) | 10-13 min | Sunlight, ambient temperature | [7] |
| Hydrolysis | ||||
| Half-life | Carboxylic Acids | Generally stable | Environmental pH | [8] |
Experimental Protocols
Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals.
Ready Biodegradability Test (Based on OECD 301F)
This method evaluates the potential for a substance to be rapidly biodegraded by a mixed microbial population under aerobic conditions.
-
Test System: A defined mineral medium, the test substance (as the sole source of organic carbon), and an inoculum of aerobic microorganisms (e.g., from activated sludge) are combined in a closed respirometer.
-
Procedure: The consumption of oxygen is measured over a 28-day period. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[4]
Soil Sorption: Batch Equilibrium Method (Based on OECD 106)
This method determines the soil sorption coefficient (Kd), which describes the partitioning of a substance between soil and water at equilibrium.
-
Soil Preparation: A well-characterized soil is air-dried and sieved.
-
Test Solution: A solution of this compound in a suitable solvent (e.g., 0.01 M CaCl₂) is prepared at various concentrations.
-
Equilibration: A known mass of soil is mixed with the test solution in a centrifuge tube and shaken for a defined period (e.g., 24 hours) to reach equilibrium.
-
Analysis: The tubes are centrifuged, and the concentration of this compound remaining in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of substance sorbed to the soil is calculated by difference. The sorption coefficient (Kd) is then determined from the slope of the linear sorption isotherm (plot of sorbed concentration vs. equilibrium aqueous concentration).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile compounds like this compound in environmental matrices.
-
Instrumentation: A liquid chromatograph equipped with a suitable column (e.g., C18 reversed-phase) and a detector (e.g., UV or Mass Spectrometry).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), typically run in a gradient elution mode.
-
Sample Preparation:
-
Water Samples: May require filtration and, for trace analysis, solid-phase extraction (SPE) for pre-concentration.
-
Soil/Sediment Samples: Extraction with a suitable solvent (e.g., methanol/water mixture), followed by cleanup steps to remove interfering matrix components.
-
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Visualizations
Inferred Biodegradation Pathway of this compound
Caption: Inferred microbial degradation pathway of this compound.
Experimental Workflow for Soil Sorption Study
Caption: Workflow for determining the soil sorption coefficient (Kd).
Logical Relationship of Physicochemical Properties and Environmental Fate
Caption: Relationship between properties and environmental fate of this compound.
Conclusion
The environmental fate of this compound is likely driven by a combination of microbial degradation and, to a lesser extent, photodegradation. Its mobility in soil is expected to be moderate and highly dependent on soil pH. While direct experimental data for this compound remains limited, the information available for structurally related compounds such as ibuprofen and benzoic acid provides a valuable framework for predicting its behavior. Given its potential for persistence and mobility, further research is warranted to generate specific data on the biodegradation rates and sorption characteristics of this compound to more accurately assess its environmental risk. This is particularly crucial for drug development professionals and environmental scientists involved in managing pharmaceutical residues in the environment.
References
- 1. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of phloxine B in water and aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. srd.nist.gov [srd.nist.gov]
An In-depth Technical Guide to the Photocatalytic Degradation of Ibuprofen to 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photocatalytic degradation of the common non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241), with a specific focus on its transformation into the intermediate compound 4-isobutylbenzoic acid. This process is of significant interest for environmental remediation and understanding the fate of pharmaceuticals in aquatic systems.
Core Concepts and Reaction Mechanisms
The photocatalytic degradation of ibuprofen is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a light source to generate highly reactive oxygen species (ROS).[1][2] These ROS, primarily hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and hydroperoxyl radicals (HO₂•), are responsible for the breakdown of the ibuprofen molecule.[1][3]
The degradation process is initiated by the excitation of the TiO₂ semiconductor by photons with energy equal to or greater than its band gap. This creates electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) can directly oxidize adsorbed ibuprofen molecules or react with water to form hydroxyl radicals. The electrons (e⁻) can react with adsorbed oxygen to produce superoxide radicals, which can further lead to the formation of other ROS.[1]
The degradation of ibuprofen to this compound is understood to proceed through a primary intermediate, 4-isobutylacetophenone. The initial step involves the decarboxylation of the propionic acid side chain of ibuprofen, followed by oxidation to form 4-isobutylacetophenone.[2][3] Subsequent oxidation of the acetyl group of 4-isobutylacetophenone is proposed to yield this compound.[4] While the complete mineralization of 4-isobutylacetophenone to CO₂ and H₂O is a key area of ongoing research, its conversion to this compound represents a critical step in the degradation pathway.[2]
Data Presentation: Quantitative Analysis of Degradation Parameters
The efficiency of ibuprofen's photocatalytic degradation is influenced by several key experimental parameters. The following tables summarize quantitative data from cited studies, primarily focusing on the use of TiO₂ as the photocatalyst.
Table 1: Effect of TiO₂ Catalyst Dosage on Ibuprofen Degradation
| Catalyst Dosage (g/L) | Degradation Efficiency (%) | Time (min) | Initial Ibuprofen Conc. | Light Source | Reference |
| 0.1 | 100 | 30 | 10⁻⁴ M | Mercury Lamp | [1] |
| 0.3 | 100 | < 30 | 10⁻⁴ M | Mercury Lamp | [1] |
| 0.5 | 100 | 10 | 10⁻⁴ M | Mercury Lamp | [1] |
| 1.0 - 1.5 | High | Not specified | Not specified | UV Lamp | [4] |
Table 2: Effect of pH on Ibuprofen Degradation using TiO₂
| pH | Degradation Efficiency (%) | Time (min) | Catalyst Dosage (g/L) | Initial Ibuprofen Conc. | Light Source | Reference |
| 3.0 | High | < 30 | 0.3 | 10⁻⁴ M | Mercury Lamp | [1] |
| 5.0 | 100 | 5 | 0.3 | 10⁻⁴ M | Mercury Lamp | [1] |
| 7.0 | High | < 30 | 0.3 | 10⁻⁴ M | Mercury Lamp | [1] |
| 9.0 | Lower than pH 3, 5, 7 | < 30 | 0.3 | 10⁻⁴ M | Mercury Lamp | [1] |
| Acidic | High | Not specified | 1.0 - 1.5 | Not specified | UV Lamp | [4] |
| Neutral (7.0) | Effective (for ZnO) | Not specified | 1.0 | Not specified | UV Lamp | [4] |
Experimental Protocols
This section provides detailed methodologies for conducting key experiments in the study of photocatalytic degradation of ibuprofen.
Protocol for Photocatalytic Degradation of Ibuprofen
Objective: To degrade an aqueous solution of ibuprofen using a TiO₂ photocatalyst under UV irradiation.
Materials:
-
Ibuprofen
-
Titanium dioxide (TiO₂) photocatalyst (e.g., P25)
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp or UV-LEDs)
-
Magnetic stirrer
-
Beaker or reaction vessel
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of Ibuprofen Stock Solution: Prepare a stock solution of ibuprofen of a known concentration (e.g., 10⁻⁴ M) in deionized water.
-
Catalyst Suspension: In the reaction vessel, add the desired amount of TiO₂ photocatalyst to a specific volume of the ibuprofen stock solution to achieve the target catalyst concentration (e.g., 0.1 to 1.5 g/L).[1][4]
-
pH Adjustment: Adjust the pH of the suspension to the desired value using dilute HCl or NaOH solutions.[1]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the ibuprofen molecules and the catalyst surface.
-
Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring the suspension to ensure homogeneity.
-
Sample Collection: At regular time intervals, withdraw aliquots of the suspension using a syringe.
-
Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove the TiO₂ catalyst particles. The filtrate is now ready for analysis.
Protocol for Analysis of Ibuprofen and Degradation Products
Objective: To quantify the concentration of ibuprofen and identify its degradation products.
Materials and Instruments:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile (B52724) and water with a pH modifier like formic acid)
-
Standards of ibuprofen, 4-isobutylacetophenone, and this compound
Procedure for HPLC Analysis (Quantification):
-
Method Development: Develop an HPLC method capable of separating ibuprofen from its potential degradation products. This includes optimizing the mobile phase composition, flow rate, and detector wavelength.
-
Calibration: Prepare a series of standard solutions of ibuprofen with known concentrations and inject them into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject the filtered samples from the photocatalysis experiment into the HPLC system.
-
Quantification: Determine the concentration of ibuprofen in the samples by comparing the peak areas to the calibration curve.
Procedure for LC-MS or GC-MS Analysis (Identification):
-
Sample Preparation: The filtered samples may require further preparation, such as solid-phase extraction, to concentrate the analytes and remove interfering substances.
-
Instrumental Analysis: Inject the prepared samples into the LC-MS or GC-MS system.
-
Identification of Intermediates: Analyze the mass spectra of the separated peaks. The identification of 4-isobutylacetophenone and this compound can be confirmed by comparing their mass spectra and retention times with those of authentic standards.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the photocatalytic degradation of ibuprofen.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Isobutylbenzoic Acid
Introduction
4-Isobutylbenzoic acid is a carboxylic acid derivative utilized in various research and development applications, including as a key intermediate in the synthesis of pharmaceuticals. A thorough understanding of its safety profile and proper handling procedures is paramount for the protection of researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the safety and handling precautions for this compound, incorporating quantitative data, detailed experimental protocols for safety measures, and visual workflows to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It can also cause skin and eye irritation, and may cause respiratory irritation.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P301+P317: IF SWALLOWED: Get medical help.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Quantitative Safety Data
A summary of the key quantitative safety and physical property data for this compound is provided in the tables below. This information has been compiled from various safety data sheets.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol [1] |
| Appearance | White to off-white solid[4][5] |
| Melting Point | 144°C[5] |
| Boiling Point | 293.1±19.0 °C (Predicted)[5] |
| Density | 1.059±0.06 g/cm³ (Predicted)[5] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[5] |
Table 2: Toxicological Data
| Test | Result | Species | Reference |
| Acute Oral Toxicity | Category 4[1][6] | - | ECHA C&L Inventory |
| Oral LD50 | 473 mg/kg | Rat | [6] |
| Dermal LD50 | > 900 mg/kg | Rabbit | [6] |
| Inhalation LC50 | > 1900 mg/m³ (4 h) | Rat | [6] |
Table 3: Fire Hazard Data
| Parameter | Value |
| Flash Point | 96 °C / 204.8 °F[7] |
| Autoignition Temperature | No data available |
| Flammable Limits | No data available |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, chemical foam.[4][8] |
| Unsuitable Extinguishing Media | Water jet[9] |
Experimental Protocols for Safety Measures
Detailed methodologies for responding to various scenarios involving this compound are crucial for minimizing risk.
Protocol 3.1: First Aid Measures
-
General Advice: In all cases of exposure, seek medical attention and show the Safety Data Sheet to the attending physician.
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Protocol 3.2: Accidental Release Measures
-
Personal Precautions:
-
Environmental Precautions:
-
Prevent the product from entering drains, sewers, or waterways.[9]
-
-
Methods for Containment and Cleaning Up:
-
For solid spills, sweep up and shovel into a suitable, labeled container for disposal.[4][8]
-
Avoid generating dust.
-
Clean the affected area thoroughly with a suitable cleaning agent.
-
For liquid spills, contain and absorb with a non-combustible absorbent material (e.g., sand, earth, vermiculite).[9]
-
Place in a closed container for disposal.[9]
-
Protocol 3.3: Fire-Fighting Measures
-
Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
-
Specific Hazards:
-
Protective Equipment for Firefighters:
Handling and Storage
-
Handling:
-
Storage:
Visualizations
The following diagrams illustrate key safety workflows and relationships for handling this compound.
References
- 1. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Toxicological Data of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public toxicological data for 4-isobutylbenzoic acid. A comprehensive toxicological assessment of this compound has not been identified in the public domain. The information provided herein is intended for research and informational purposes only and should not be used for human or veterinary applications.
Introduction
This compound (CAS No. 38861-88-0), also known as 4-(2-methylpropyl)benzoic acid, is an aromatic carboxylic acid. It is a structural isomer of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), and shares a similar chemical backbone with other benzoic acid derivatives. Due to its structural characteristics, understanding its toxicological profile is crucial for researchers and professionals in drug development and chemical safety assessment.
This technical guide provides a summary of the available toxicological data for this compound. In instances where specific data for this compound is unavailable, information on structurally related compounds, such as benzoic acid and p-tert-butylbenzoic acid, is provided for context. Furthermore, this guide outlines the standard experimental protocols that would be employed to generate a comprehensive toxicological profile.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O₂ | [1] |
| Molecular Weight | 178.23 g/mol | [1] |
| CAS Number | 38861-88-0 | [1] |
| Appearance | Solid | [2] |
| IUPAC Name | 4-(2-methylpropyl)benzoic acid |
Toxicological Data
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose or multiple doses of a substance administered within 24 hours. The most common endpoints are the LD50 (median lethal dose) for oral and dermal routes and the LC50 (median lethal concentration) for the inhalation route.
Summary of Acute Toxicity Data
| Endpoint | This compound | Benzoic Acid (for comparison) | p-tert-Butylbenzoic Acid (for comparison) |
| Oral LD50 (rat) | No data available (Classified as Acute Tox. 4) | 1700 - 3040 mg/kg | 473 mg/kg |
| Dermal LD50 (rabbit) | No data available | > 5000 mg/kg | > 2000 mg/kg |
| Inhalation LC50 (rat) | No data available | > 12.2 mg/L (4h) | > 1.802 mg/L (4h) |
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423) [3][4][5]
The Acute Toxic Class Method is a stepwise procedure using a small number of animals.
-
Test Species: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Procedure: A group of three animals is dosed at the selected starting dose. The outcome (number of animals surviving or dying) determines the next step:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, a further group of three animals is dosed at the next higher or lower fixed dose level, respectively.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A full necropsy is performed on all animals at the end of the study.
-
Endpoint: The result is not a precise LD50 value but rather a classification of the substance into a toxicity category based on the observed mortality at specific dose levels.
Figure 1: General workflow for an acute oral toxicity study.
Skin and Eye Irritation
These studies assess the potential of a substance to cause reversible inflammatory changes to the skin or eyes.
Summary of Skin and Eye Irritation Data
| Endpoint | This compound | Benzoic Acid (for comparison) | p-tert-Butylbenzoic Acid (for comparison) |
| Skin Irritation | Causes skin irritation (GHS classification) | Irritating | Not irritating |
| Eye Irritation | Causes serious eye irritation (GHS classification) | Causes serious eye damage | Mildly irritating |
Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD 439) [6][7][8][9][10]
This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, reducing the need for animal testing.
-
Test System: A commercially available Reconstructed Human Epidermis (RhE) model, which consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.
-
Procedure:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.
-
Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
Experimental Protocol: Bovine Corneal Opacity and Permeability (BCOP) Test (OECD 437) [11][12][13][14]
The BCOP assay is an in vitro method used to identify substances that can cause serious eye damage.
-
Test System: Corneas are isolated from the eyes of freshly slaughtered cattle.
-
Procedure:
-
The isolated cornea is mounted in a holder that creates two chambers, an epithelial (anterior) and an endothelial (posterior) chamber.
-
The test substance is applied to the epithelial surface for a defined exposure time.
-
-
Endpoint Measurement:
-
Opacity: The degree of corneal cloudiness is measured using an opacitometer before and after exposure.
-
Permeability: After exposure, the permeability of the cornea is assessed by measuring the amount of sodium fluorescein (B123965) dye that passes from the epithelial to the endothelial chamber over a set period.
-
-
Calculation and Classification: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. The IVIS is used to classify the substance's potential for causing severe eye damage.
Skin Sensitization
Skin sensitization is an allergic reaction of the skin following contact with a substance.
Summary of Skin Sensitization Data
| Endpoint | This compound | Benzoic Acid (for comparison) | p-tert-Butylbenzoic Acid (for comparison) |
| Skin Sensitization | No data available | Not a sensitizer (B1316253) | Not a sensitizer |
Experimental Protocol: Local Lymph Node Assay (LLNA) (OECD 429)
The LLNA is an in vivo method for identifying potential skin sensitizers.
-
Test Species: Mice (e.g., CBA/J strain).
-
Procedure:
-
The test substance is applied topically to the dorsal surface of the ears of the mice for three consecutive days.
-
On day 5, a radiolabeled proliferation marker (e.g., ³H-methyl thymidine) or a non-radioactive alternative is injected intravenously.
-
A few hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
-
Endpoint Measurement: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the proliferation marker.
-
Classification: A substance is classified as a skin sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold (typically a stimulation index of 3 or more) compared to the vehicle control group.
Genotoxicity
Genotoxicity tests are designed to detect substances that can cause damage to the genetic material of cells.
Summary of Genotoxicity Data
| Endpoint | This compound | Benzoic Acid (for comparison) | p-tert-Butylbenzoic Acid (for comparison) |
| Bacterial Reverse Mutation Assay (Ames Test) | No data available | Negative | Negative |
| In Vitro Mammalian Chromosomal Aberration Test | No data available | Positive in some studies | No data available |
| In Vivo Micronucleus Test | No data available | Negative | No data available |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD 471) [15][16][17][18][19]
This in vitro test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).
-
Principle: The test evaluates the ability of a substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes) to mimic mammalian metabolism.
-
The treated bacteria are plated on a minimal agar (B569324) medium.
-
-
Endpoint Measurement: The number of revertant colonies is counted after a suitable incubation period.
-
Classification: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies above a certain threshold compared to the negative control.
Figure 2: Principle of the Bacterial Reverse Mutation (Ames) Test.
Carcinogenicity
Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.
Summary of Carcinogenicity Data
| Endpoint | This compound | Benzoic Acid (for comparison) | p-tert-Butylbenzoic Acid (for comparison) |
| Carcinogenicity | No data available | Not classifiable as to human carcinogenicity (Group D) | No data available |
Experimental Protocol: Carcinogenicity Study (e.g., OECD 451)
-
Test Species: Typically, rats and mice of both sexes are used.
-
Duration: The study usually lasts for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats).
-
Dose Administration: The test substance is administered daily, usually in the diet or drinking water, at three or more dose levels. A concurrent control group is also maintained.
-
Observations: Animals are monitored daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are recorded regularly.
-
Endpoint Measurement: At the end of the study, all animals undergo a complete necropsy. All organs and tissues are examined macroscopically and microscopically for evidence of neoplastic (cancerous) and non-neoplastic lesions.
-
Classification: A substance is considered carcinogenic if it causes a statistically significant, dose-related increase in the incidence of tumors in any organ or tissue compared to the control group.
Reproductive and Developmental Toxicity
These studies evaluate the potential of a substance to interfere with reproductive function and to cause adverse effects on the developing organism.
Summary of Reproductive and Developmental Toxicity Data
| Endpoint | This compound | Benzoic Acid (for comparison) | p-tert-Butylbenzoic Acid (for comparison) |
| Reproductive Toxicity | No data available | No adverse effects on fertility or lactation in a four-generation rat study | Testicular abnormalities observed in repeated dose studies |
| Developmental Toxicity | No data available | No adverse effects on testes in rats | No data available |
Experimental Protocol: Extended One-Generation Reproductive Toxicity Study (OECD 443) [20][21][22][23][24]
This comprehensive study design assesses reproductive and developmental effects, as well as potential endocrine disruption.
-
Test Species: Typically rats.
-
Procedure:
-
Parental (P) Generation: Male and female animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.
-
First Filial (F1) Generation: Offspring are exposed to the test substance from conception through adulthood.
-
-
Endpoints Evaluated:
-
P Generation: Reproductive performance (e.g., fertility, gestation length), clinical observations, body weight, food consumption, and organ weights (especially reproductive organs).
-
F1 Generation: Viability, growth, developmental landmarks (e.g., anogenital distance, nipple retention), sexual maturation, and reproductive performance when they reach adulthood. Cohorts of F1 animals may be used to assess developmental neurotoxicity and immunotoxicity.
-
-
Classification: The substance is evaluated for its potential to cause adverse effects on any of the reproductive or developmental parameters measured. No-Observed-Adverse-Effect Levels (NOAELs) are determined for parental, reproductive, and developmental toxicity.
Figure 3: A generic signaling pathway for an endocrine disrupting chemical.
Metabolism
Understanding the metabolic fate of a substance is crucial for interpreting toxicological data. Information on the metabolism of this compound is limited. Studies on its interaction with cytochrome P450 enzymes have indicated complex oxidation patterns, including hydroxylation at different positions and desaturation. A full elucidation of its metabolic pathways remains a significant research gap.
Conclusion and Data Gaps
The available toxicological data for this compound is sparse. While it is classified for acute oral toxicity and skin/eye irritation based on GHS criteria, quantitative data and detailed studies on other critical endpoints are lacking. There is a clear need for comprehensive studies to be conducted according to internationally recognized guidelines (e.g., OECD) to fully characterize the toxicological profile of this compound. Specifically, data are needed for:
-
Acute Toxicity: Determination of oral, dermal, and inhalation LD50/LC50 values.
-
Skin Sensitization: Evaluation of its potential to cause allergic contact dermatitis.
-
Genotoxicity: A battery of in vitro and in vivo tests to assess its mutagenic and clastogenic potential.
-
Carcinogenicity: A long-term bioassay to evaluate its carcinogenic potential.
-
Reproductive and Developmental Toxicity: Comprehensive studies to assess its effects on fertility, reproduction, and development across generations.
-
Toxicokinetics: Studies to understand its absorption, distribution, metabolism, and excretion.
Until such data become available, a precautionary approach should be taken when handling this compound, adhering to the safety information provided in its Safety Data Sheet (SDS). The toxicological data on structurally related compounds can provide some initial insights, but they are not a substitute for specific data on this compound itself.
References
- 1. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 38861-88-0 [sigmaaldrich.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. thepsci.eu [thepsci.eu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. iivs.org [iivs.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Grading criteria of histopathological evaluation in BCOP assay by various staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eye irritation: Bovine Corneal Opacity and Permeability (BCOP) assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. Reprint of "CON4EI: Bovine Corneal Opacity and Permeability (BCOP) test for hazard identification and labelling of eye irritating chemicals" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iivs.org [iivs.org]
- 15. nib.si [nib.si]
- 16. d-nb.info [d-nb.info]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. oecd.org [oecd.org]
- 19. The bacterial reverse mutation test | RE-Place [re-place.be]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Guidance Document for the Extended One-Generation Reproduction Toxicity Study (OECD Test Guideline 443) (EOGRT) - ECETOC [ecetoc.org]
- 24. criver.com [criver.com]
Methodological & Application
Application Note: Friedel-Crafts Acylation of Isobutylbenzene for the Synthesis of 4'-Isobutylacetophenone
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the attachment of an acyl group to an aromatic ring. This electrophilic aromatic substitution reaction is widely utilized in the pharmaceutical and fine chemical industries.[1][2][3] A prominent application of this reaction is the acylation of isobutylbenzene (B155976) to produce 4'-isobutylacetophenone, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[4] Traditional protocols often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which can lead to significant waste and corrosive conditions.[1][4] Modern approaches focus on more environmentally benign and reusable solid acid catalysts, such as zeolites, to improve the sustainability of the process.[1][4] This application note provides detailed protocols for both traditional and modern methods, a comparison of reaction parameters, and a mechanistic overview.
Data Presentation
The following table summarizes typical quantitative data for different Friedel-Crafts acylation protocols of isobutylbenzene.
| Parameter | Traditional Method (AlCl₃) | Modern Method (Zeolite Beta) |
| Acylating Agent | Acetyl chloride (CH₃COCl) | Acetic anhydride (B1165640) ((CH₃CO)₂O) |
| Catalyst | Aluminum chloride (AlCl₃) | Zeolite Beta |
| Solvent | Dichloromethane (B109758), Nitrobenzene | Solvent-free or 1,2-dichloroethane |
| Temperature | -30°C to 0°C[5] | 60°C to 165°C[6][7][8] |
| Reaction Time | 1 - 4 hours | 2 - 24 hours[6][7][8] |
| Molar Ratio (IBB:Acylating Agent) | 1.1 - 2.0 : 1[5] | 2 : 1 |
| Catalyst Loading | >1 equivalent | Catalytic amount (e.g., 200g for 10 mol IBB)[4] |
| Typical Yield | High | Up to 72% conversion, 94% selectivity for 4-IBA[9] |
| Work-up | Aqueous quench (HCl), extraction | Filtration, rotary evaporation, distillation[4] |
Table 1: Comparison of reaction parameters for the Friedel-Crafts acylation of isobutylbenzene.
Experimental Protocols
This protocol describes the acylation of isobutylbenzene using acetyl chloride and aluminum chloride.
Materials:
-
Isobutylbenzene (IBB)
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To the flask, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride with stirring.
-
Addition of Acetyl Chloride: Dissolve acetyl chloride in anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0°C.
-
Addition of Isobutylbenzene: After the addition of acetyl chloride is complete, add isobutylbenzene dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4'-isobutylacetophenone.
This protocol outlines a more environmentally friendly approach using a solid acid catalyst.[4]
Materials:
-
Isobutylbenzene (IBB)
-
Acetic anhydride (Ac₂O)
-
Microcrystalline Zeolite Beta catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Dropping funnel
-
Nitrogen inlet
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Activation: Dry the microcrystalline zeolite beta catalyst in an oven at 500°C for 4 hours prior to use to remove any adsorbed water.[4]
-
Reaction Setup: Assemble the three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere.[4]
-
Charging Reactants: To the flask, add isobutylbenzene and the activated zeolite beta catalyst.[4]
-
Initiating the Reaction: Begin stirring the mixture and heat it to 130°C.[4]
-
Addition of Acylating Agent: Once the reaction temperature is stable, add acetic anhydride dropwise from the dropping funnel over a period of 1 hour.[4]
-
Reaction Monitoring: Maintain the reaction mixture at 130°C with vigorous stirring for 3-6 hours.[4] Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.
-
Work-up: Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid. Then wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any unreacted starting materials and solvent by rotary evaporation.[4]
-
Product Isolation: The crude product can be purified by vacuum distillation to yield pure 4'-isobutylacetophenone.[4]
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of isobutylbenzene.
Caption: Reaction mechanism of Friedel-Crafts acylation.
Mechanism Overview
The Friedel-Crafts acylation proceeds via a three-step electrophilic aromatic substitution mechanism.[2][10][11]
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[2][10]
-
Electrophilic Attack: The π-electron system of the isobutylbenzene ring acts as a nucleophile, attacking the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][12] The isobutyl group is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position.[4]
-
Deprotonation: A weak base (such as [AlCl₄]⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, 4'-isobutylacetophenone. The catalyst is regenerated in this step.[10][11]
Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the product is deactivated towards further substitution, thus preventing polyacylation.[2][13]
Conclusion
The Friedel-Crafts acylation of isobutylbenzene is a robust and scalable method for the synthesis of 4'-isobutylacetophenone. While traditional methods using aluminum chloride are effective, modern approaches utilizing solid acid catalysts like zeolites offer significant advantages in terms of environmental impact, catalyst reusability, and simplified work-up procedures. The choice of protocol will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations.
References
- 1. ijcps.org [ijcps.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 6. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. echemi.com [echemi.com]
Application Notes and Protocols for the Synthesis of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-isobutylbenzoic acid, a key intermediate in the pharmaceutical industry, notably as a precursor to ibuprofen. The following sections outline the most common and effective synthetic routes, complete with experimental procedures, quantitative data, and mechanistic diagrams to facilitate replication and understanding in a research and development setting.
Overview of Synthetic Strategies
Several viable synthetic pathways exist for the preparation of this compound. The choice of method often depends on the available starting materials, scale of the reaction, and environmental considerations. The primary routes discussed in these notes are:
-
Route 1: Friedel-Crafts Acylation of Isobutylbenzene (B155976) followed by Haloform Reaction. This is a widely used two-step industrial process.
-
Route 2: Grignard Reaction of 4-Isobutylbromobenzene. A classic and reliable method for forming the carboxylic acid functionality.
-
Route 3: Oxidation of 4-Isobutylbenzaldehyde or 4-Isobutylbenzyl Alcohol. A straightforward oxidation step, suitable if the corresponding aldehyde or alcohol is readily available.
-
Route 4: Palladium-Catalyzed Carbonylation. An advanced method offering high efficiency.
Experimental Protocols and Data
Route 1: Friedel-Crafts Acylation and Subsequent Oxidation
This two-step synthesis first involves the acylation of isobutylbenzene to form 4'-isobutylacetophenone (B122872), which is then oxidized to the desired this compound.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
This reaction introduces an acetyl group to the aromatic ring of isobutylbenzene. Modern approaches often utilize reusable solid acid catalysts to minimize waste and corrosion.[1]
Protocol 1a: Using a Reusable Zeolite Catalyst [1]
-
Catalyst Activation: Dry microcrystalline zeolite beta catalyst in an oven at 500°C for 4 hours before use to remove adsorbed water.[1]
-
Reaction Setup: Assemble a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert nitrogen atmosphere.
-
Charging Reactants: To the flask, add isobutylbenzene (1.34 kg, 10 mol) and the activated zeolite beta catalyst (200 g).[1]
-
Initiating the Reaction: Begin stirring and heat the mixture to 130°C.
-
Addition of Acylating Agent: Once the temperature is stable, add acetic anhydride (B1165640) (510 g, 5 mol) dropwise from the dropping funnel over 1 hour.[1]
-
Reaction Monitoring: Maintain the reaction at 130°C with vigorous stirring for 3-6 hours. Monitor the progress by gas chromatography (GC).[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with diethyl ether, dried, and reused.[1]
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.[1]
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent and unreacted starting materials by rotary evaporation.
-
-
Purification: The crude 4'-isobutylacetophenone can be purified by vacuum distillation.
Quantitative Data for Friedel-Crafts Acylation
| Parameter | Zeolite Catalyst Method | Traditional Lewis Acid (AlCl₃) |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride |
| Catalyst | Zeolite Beta | Aluminum Chloride (AlCl₃) |
| Temperature | 130°C[1] | 0°C to room temperature |
| Reaction Time | 3 - 6 hours[1] | 1 - 2 hours |
| Typical Yield | High (specific yield dependent on catalyst activity) | ~70-85% |
Step 2: Oxidation of 4'-Isobutylacetophenone (Haloform Reaction)
The haloform reaction converts the methyl ketone group of 4'-isobutylacetophenone into a carboxylate, which is then protonated to yield this compound.[2]
Protocol 1b: Haloform Oxidation
-
Reaction Setup: In a round-bottom flask, dissolve 4'-isobutylacetophenone (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Add a solution of sodium hypobromite (B1234621) (or sodium hypochlorite) prepared from bromine (or chlorine) and an excess of sodium hydroxide (B78521) solution, dropwise to the stirred solution of the ketone.
-
Reaction Conditions: Maintain the temperature between 10-30°C during the addition. After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Work-up:
-
Quench any excess hypohalite by adding a reducing agent such as sodium sulfite (B76179) or sodium thiosulfate.
-
Extract the mixture with a non-polar organic solvent (e.g., diethyl ether) to remove the haloform byproduct (e.g., bromoform).
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH below 3, which will precipitate the this compound.[3]
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data for Haloform Oxidation
| Parameter | Value |
| Oxidizing Agent | Sodium Hypobromite or Sodium Hypochlorite |
| Temperature | 10 - 30°C |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 80 - 95%[2] |
Workflow for Route 1: Friedel-Crafts Acylation and Oxidation
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent haloform oxidation.
Mechanism of Friedel-Crafts Acylation
Caption: Simplified mechanism of zeolite-catalyzed Friedel-Crafts acylation.
Route 2: Grignard Reaction
This method involves the formation of a Grignard reagent from 4-isobutylbromobenzene, which then reacts with carbon dioxide to produce the carboxylate salt of this compound.[4][5]
Protocol 2: Grignard Synthesis
-
Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon) to exclude moisture.[6]
-
Formation of Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of 4-isobutylbromobenzene (1 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle warming or sonication. Once the reaction starts (indicated by cloudiness and gentle boiling), add the rest of the halide solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carbonation:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly pour the Grignard solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.[8] Alternatively, bubble dry CO₂ gas through the solution.
-
-
Work-up:
-
Allow the excess dry ice to sublime.
-
Slowly add a dilute strong acid (e.g., 6M HCl) to the reaction mixture to protonate the carboxylate and dissolve any remaining magnesium.[6]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and extract with a dilute base (e.g., 5% NaOH) to convert the carboxylic acid to its water-soluble salt.
-
Separate the aqueous layer and acidify it with a strong acid to precipitate the this compound.
-
-
Purification: Collect the product by vacuum filtration, wash with cold water, and recrystallize.
Quantitative Data for Grignard Synthesis
| Parameter | Value |
| Starting Material | 4-Isobutylbromobenzene |
| Reagents | Magnesium, Dry Ice (CO₂) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 60 - 80% |
Workflow for Route 2: Grignard Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webassign.net [webassign.net]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. mason.gmu.edu [mason.gmu.edu]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Carbonylation for the Synthesis of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen. The efficient and selective synthesis of this compound is of significant interest to the pharmaceutical industry. Palladium-catalyzed carbonylation has emerged as a powerful and versatile method for the formation of carboxylic acids from aryl halides. This application note provides a detailed overview and experimental protocols for the synthesis of this compound via the palladium-catalyzed carbonylation of 4-isobutylbromobenzene. This method offers a direct and high-yielding route to the desired product, avoiding harsher traditional methods.[1]
Reaction Principle
The palladium-catalyzed carbonylation of an aryl halide, in this case, 4-isobutylbromobenzene, involves the insertion of a carbon monoxide (CO) molecule into the aryl-halide bond, followed by hydrolysis to yield the corresponding carboxylic acid. The general transformation is depicted below:
The catalytic cycle, a fundamental concept in organometallic chemistry, illustrates the regeneration of the active catalyst.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid is a carboxylic acid that serves as a crucial intermediate in the synthesis of various organic compounds. It is structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, making its synthesis a subject of interest in pharmaceutical research and development. This document provides detailed protocols for the laboratory-scale synthesis of this compound via two common and effective methods: the haloform reaction of 4-isobutylacetophenone and the oxidation of 4-isobutyltoluene with potassium permanganate (B83412).
Overview of Synthetic Pathways
The synthesis of this compound in a laboratory setting can be approached through several reliable methods. The most prevalent routes start from readily available precursors like isobutylbenzene (B155976) or 4-isobutyltoluene.
-
Friedel-Crafts Acylation followed by Haloform Reaction: This two-step sequence begins with the Friedel-Crafts acylation of isobutylbenzene to form 4-isobutylacetophenone.[1] The resulting methyl ketone is then subjected to a haloform reaction, a classic method for converting methyl ketones to carboxylic acids, to yield this compound.[1]
-
Oxidation of an Alkyl Side-Chain: A more direct approach involves the oxidation of the methyl group of 4-isobutyltoluene. Strong oxidizing agents, such as potassium permanganate, are typically employed for this transformation, which effectively converts the alkylbenzene to the corresponding benzoic acid derivative.[1]
-
Grignard Reaction: Another viable, though technically more demanding, method involves the formation of a Grignard reagent from a 4-isobutylhalobenzene (e.g., 4-isobutylbromobenzene). This organometallic intermediate is then reacted with carbon dioxide (in the form of dry ice) to produce the desired carboxylic acid after an acidic work-up.
Each of these methods offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and scalability. The choice of method may depend on the specific resources and expertise available in the laboratory.
Data Presentation
The following table summarizes quantitative data for the different synthetic methods described in this document, allowing for a clear comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Haloform Reaction | Method 2: Oxidation with KMnO4 |
| Starting Material | 4-Isobutylacetophenone | 4-Isobutyltoluene |
| Key Reagents | Sodium hypochlorite (B82951) (bleach), NaOH | Potassium permanganate (KMnO4) |
| Solvent | Dioxane/Water | Water |
| Reaction Temperature | 50-60°C | Reflux (approx. 100°C) |
| Reaction Time | 2-3 hours | 2.5-3 hours |
| Typical Yield | ~85-95% | ~30-40% |
| Purification Method | Recrystallization | Recrystallization |
Experimental Protocols
Method 1: Synthesis of this compound via Haloform Reaction
This protocol details the oxidation of 4-isobutylacetophenone using sodium hypochlorite (household bleach).
Materials and Equipment:
-
4-Isobutylacetophenone
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH)
-
1,4-Dioxane
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite (B76179) (Na2SO3)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.4 g (25 mmol) of 4-isobutylacetophenone in 50 mL of 1,4-dioxane.
-
Addition of Base and Oxidant: To the stirred solution, add 25 mL of 10% aqueous sodium hydroxide. Then, add 75 mL of commercial bleach (sodium hypochlorite solution) dropwise over 30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60°C in a water bath and maintain this temperature with stirring for 2-3 hours.
-
Quenching: Cool the reaction mixture to room temperature. Add a small amount of sodium sulfite to quench any excess sodium hypochlorite (test with starch-iodide paper; a blue-black color indicates the presence of oxidant).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 2 x 25 mL portions of diethyl ether to remove any unreacted starting material and the bromoform (B151600) byproduct. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or heptane) to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Method 2: Synthesis of this compound via Oxidation of 4-Isobutyltoluene
This protocol describes the oxidation of 4-isobutyltoluene using potassium permanganate.
Materials and Equipment:
-
4-Isobutyltoluene
-
Potassium permanganate (KMnO4)
-
Sodium bisulfite (NaHSO3)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard glassware
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 3.7 g (25 mmol) of 4-isobutyltoluene and 150 mL of water.
-
Addition of Oxidant: While stirring vigorously, add 7.9 g (50 mmol) of potassium permanganate in small portions over about 30 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Continue refluxing with vigorous stirring for 2.5-3 hours. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of hot water and combine the filtrates.
-
Decolorization: If the filtrate is still purple, add a small amount of sodium bisulfite until the solution becomes colorless.
-
Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via the haloform reaction.
Caption: Experimental workflow for the synthesis of this compound via KMnO4 oxidation.
References
HPLC method for 4-isobutylbenzoic acid purity analysis
An HPLC method for the purity analysis of 4-isobutylbenzoic acid is presented, providing a comprehensive guide for researchers, scientists, and drug development professionals. This document outlines the necessary instrumentation, reagents, and a detailed protocol for determining the purity of this compound, a key intermediate and potential impurity in the synthesis of other active pharmaceutical ingredients.
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a technique widely recognized for its precision, sensitivity, and robustness in quantifying pharmaceutical compounds and their impurities.[1][2]
Principle
This analytical method is based on reversed-phase chromatography, where separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.[1][3] The mobile phase consists of a gradient mixture of acidified water and acetonitrile. The acidic component, typically phosphoric acid, is used to suppress the ionization of the carboxylic acid group on the this compound molecule, which results in increased retention and improved chromatographic peak shape.[3] Components are separated based on their hydrophobicity, with more polar impurities eluting earlier and less polar impurities eluting later than the main analyte. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.[4]
Experimental Protocols
This section provides a detailed methodology for the purity analysis of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[3]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Reagents and Materials:
Chromatographic Conditions
The following table summarizes the recommended chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Elution (Gradient) | 0-2 min: 40% B2-12 min: 40% to 80% B12-15 min: 80% B15.1-18 min: 40% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 30°C[1][4] |
| Detection Wavelength | 230 nm[1][4] |
| Injection Volume | 10 µL[4] |
| Run Time | 18 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Mix thoroughly and degas before use. Mobile Phase B is HPLC-grade acetonitrile.
-
Standard Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter into HPLC vials.[3][5]
System Suitability Test (SST)
To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed before sample analysis.[6] Inject the standard solution in replicate (n=5) and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0[4] |
| Theoretical Plates (N) | > 2000[4][7] |
| Repeatability (RSD of Peak Area) | ≤ 1.0%[4] |
Analytical Workflow
The overall workflow for the purity analysis is depicted in the diagram below.
Caption: Experimental workflow for HPLC purity analysis.
Calculation of Purity
The purity of the this compound sample is calculated using the area percent method. This calculation assumes that all impurities have a similar response factor to the main compound at the specified wavelength.
Purity (%) = (Area of the this compound peak / Total area of all peaks in the chromatogram) x 100
Method Validation Summary
For use in a regulated environment, the analytical method must be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[4] The table below summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradation products.[4] | The analyte peak should be well-resolved from other peaks. Peak purity analysis should confirm no co-eluting impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and analytical response.[4] | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the nominal concentration). |
| Accuracy (Recovery) | To determine the closeness of the test results to the true value.[4] | 98.0% to 102.0% recovery for the assay of the main component.[4] |
| Precision | To assess the degree of scatter between a series of measurements.[4] | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified.[8] | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N) of 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8] | System suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%) and column temperature (±5°C) are varied.[4] |
Conclusion
The described HPLC method is simple, specific, and reliable for determining the purity of this compound. The use of a gradient elution ensures adequate separation of the main component from potential process-related impurities. Proper system suitability testing and complete method validation are essential to guarantee the generation of accurate and reproducible results for quality control and drug development purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis for Identifying Impurities in 4-Isobutylbenzoic Acid
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of impurities in 4-isobutylbenzoic acid, a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably ibuprofen. The protocol employs a derivatization step to enhance the volatility of the analyte and potential impurities, followed by separation and identification using GC-MS. This method is crucial for ensuring the purity and safety of this compound used in pharmaceutical manufacturing.
Introduction
This compound (IUPAC name: 4-(2-methylpropyl)benzoic acid) is a critical starting material in the pharmaceutical industry.[1][2] The purity of this compound directly impacts the quality and safety of the final drug product. Impurities can arise from the synthetic route, degradation, or storage. Therefore, a reliable analytical method to identify and quantify these impurities is essential for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive identification based on mass spectra.[3] Due to the low volatility of carboxylic acids, a derivatization step, typically silylation, is required to convert the analytes into more volatile derivatives suitable for GC analysis.[4]
Experimental Protocols
Materials and Reagents
-
This compound Sample
-
4'-Isobutylacetophenone (B122872) (impurity standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (B1210297) (GC grade)
-
Helium (carrier gas, 99.999% purity)
-
Methanol (GC grade)
Sample Preparation and Derivatization
-
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound and 1 mg of 4'-isobutylacetophenone in 10 mL of ethyl acetate to prepare individual stock solutions.
-
Prepare a mixed standard solution by appropriately diluting the stock solutions with ethyl acetate to achieve a final concentration of 100 µg/mL for this compound and 10 µg/mL for 4'-isobutylacetophenone.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 10 mL of ethyl acetate.
-
-
Derivatization Protocol:
-
Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Results and Discussion
The developed GC-MS method successfully separated the derivatized this compound from its potential impurities. The primary impurity identified in typical samples is 4'-isobutylacetophenone, a common precursor in the synthesis of this compound.
Data Presentation
The quantitative data for a representative batch of this compound is summarized in the table below. The concentration of each compound is determined by comparing its peak area to that of a certified reference standard.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) of TMS Derivative | Concentration (µg/mL) | Purity (%) |
| 4'-Isobutylacetophenone | ~12.5 | 161, 176 | 0.25 | 0.25 |
| This compound | ~14.2 | 235, 250 | 99.75 | 99.75 |
Note: The retention times are approximate and may vary depending on the specific instrument and column conditions. The mass fragments for the TMS derivatives are predicted based on the structures.
The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is expected to show a molecular ion peak [M]+• at m/z 250 and a characteristic fragment from the loss of a methyl group [M-15]+ at m/z 235. The underivatized 4'-isobutylacetophenone has a molecular weight of 176.25 g/mol , and its mass spectrum typically shows a molecular ion peak at m/z 176 and a base peak at m/z 161, corresponding to the loss of a methyl group.[5]
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical flow for the identification of synthesis-related impurities.
Conclusion
The GC-MS method outlined in this application note is a sensitive, specific, and reliable approach for the identification and quantification of impurities in this compound. The use of a derivatization step is essential for the successful analysis of this carboxylic acid by GC-MS. This method can be readily implemented in quality control laboratories to ensure the purity of this compound, thereby safeguarding the quality of the final pharmaceutical products. The validation of this method according to ICH guidelines is recommended before its application in a regulated environment.
References
Quantitative Analysis of 4-Isobutylbenzoic Acid in Reaction Mixtures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-isobutylbenzoic acid in reaction mixtures. The methods described herein are crucial for monitoring reaction progress, determining yield, and assessing the purity of intermediates and final products in drug development and chemical synthesis. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably ibuprofen. Accurate and precise quantification of this compound within complex reaction matrices is essential for process optimization, quality control, and regulatory compliance. This note details robust analytical methodologies to achieve reliable quantification.
Analytical Techniques Overview
A comparative summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on factors such as the complexity of the reaction mixture, required sensitivity, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with UV detection. | High selectivity and sensitivity, suitable for a wide range of reaction mixtures. | Requires specialized equipment and solvents. |
| Gas Chromatography (GC) | Separation of volatile compounds with detection by Flame Ionization (FID) or Mass Spectrometry (MS). | High resolution and sensitivity, especially with MS detection. | Requires derivatization for non-volatile carboxylic acids. |
| Titrimetry | Neutralization reaction with a standardized base. | Simple, inexpensive, and does not require sophisticated instrumentation. | Lower selectivity, susceptible to interference from other acidic or basic components. |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a highly effective method for the quantification of this compound in reaction mixtures.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Autosampler and injector.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).[1]
-
This compound reference standard.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a ratio of 45:55 (v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable solvent (e.g., the mobile phase or a mixture of acetonitrile and water).
-
Perform a liquid-liquid extraction if significant interferences are present. Extract the acidified aqueous sample with a water-immiscible organic solvent like ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[2][3]
Calibration:
-
Prepare a stock solution of the this compound reference standard in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards at different concentrations.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for the HPLC analysis of aromatic carboxylic acids.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Analysis Workflow
Gas Chromatography (GC) Method
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers high sensitivity and selectivity for the analysis of this compound, provided the analyte is derivatized to increase its volatility.
Experimental Protocol
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Autosampler and injector.
-
Data acquisition and processing software.
Reagents and Materials:
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Heating block or oven.
Derivatization Procedure:
-
Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.
-
Add a suitable volume of anhydrous solvent and the derivatization reagent (e.g., 100 µL of BSTFA + 1% TMCS).[4]
-
Seal the reaction vial and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.[4]
-
Cool the sample to room temperature before injection.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature (FID): 300°C.
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Sample Preparation:
-
Follow the sample preparation steps as outlined for HPLC to obtain a clean extract.
-
Proceed with the derivatization procedure described above.
Quantitative Data Summary (GC)
The following table provides expected performance characteristics for the GC analysis of derivatized carboxylic acids.
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC Analysis Workflow
Titrimetric Method
Acid-base titration is a classical and straightforward method for determining the concentration of a carboxylic acid in a relatively clean reaction mixture.
Experimental Protocol
Instrumentation:
-
Burette (50 mL).
-
Pipettes.
-
Erlenmeyer flasks.
-
Magnetic stirrer and stir bar.
-
pH meter (optional, for potentiometric titration).
Reagents and Materials:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein (B1677637) indicator solution.[5][6]
-
Solvent (e.g., a mixture of ethanol (B145695) and water to dissolve the sample).[5]
Procedure:
-
Accurately weigh a sample of the reaction mixture and dissolve it in a suitable volume of the ethanol-water solvent in an Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.[6]
-
Titrate the sample with the standardized NaOH solution while continuously stirring.[5]
-
The endpoint is reached when a faint, persistent pink color is observed.[5][6]
-
Record the volume of NaOH solution used.
-
Perform a blank titration with the solvent alone and subtract this volume from the sample titration volume.
Calculation: The concentration of this compound can be calculated using the following formula:
Concentration (mol/L) = (V_NaOH × M_NaOH) / V_sample
Where:
-
V_NaOH = Volume of NaOH solution used (L)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
V_sample = Volume of the sample solution (L)
The percentage of this compound in the sample can be calculated as:
% (w/w) = [(V_NaOH × M_NaOH × MW_acid) / (Weight_sample)] × 100
Where:
-
MW_acid = Molecular weight of this compound (178.23 g/mol )
-
Weight_sample = Weight of the reaction mixture sample (g)
Quantitative Data Summary (Titrimetry)
| Parameter | Typical Value |
| Accuracy | Dependent on the purity of the sample and accuracy of standardization. |
| Precision (% RSD) | < 1% for replicate titrations. |
Titration Logical Pathway
Conclusion
The choice of analytical method for the quantitative analysis of this compound in reaction mixtures depends on the specific requirements of the analysis. HPLC offers a balance of selectivity, sensitivity, and robustness, making it suitable for most applications in a research and development setting. GC-MS provides excellent sensitivity and structural confirmation but requires a derivatization step. Titrimetry is a simple and cost-effective method for the analysis of relatively clean samples where high selectivity is not required. Proper method validation according to ICH guidelines is recommended to ensure the reliability of the obtained results.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. waters.com [waters.com]
Application Notes and Protocols: Synthesis and Biological Screening of 4-Isobutylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid, commonly known as ibuprofen (B1674241), is a well-established nonsteroidal anti-inflammatory drug (NSAID). The therapeutic effects of ibuprofen are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins. However, the presence of a free carboxylic acid group is associated with gastrointestinal side effects. To mitigate these adverse effects and potentially enhance therapeutic efficacy, numerous derivatives of this compound have been synthesized and evaluated. This document provides detailed protocols for the synthesis of common derivatives, such as amides and esters, and for their subsequent biological screening to assess their anti-inflammatory and analgesic properties.
Synthetic Pathways and Protocols
The modification of the carboxylic acid moiety of this compound is a common strategy to generate derivatives with potentially improved pharmacological profiles. The two most prevalent classes of derivatives are amides and esters.
General Synthetic Workflow
The synthesis of this compound derivatives typically begins with the activation of the carboxylic acid group, followed by reaction with a suitable nucleophile (an amine for amides or an alcohol for esters).
Caption: Generalized workflow for the synthesis of this compound amide and ester derivatives.
Protocol 1: Synthesis of 4-Isobutylphenyl-N-substituted-propionamide (Amide Derivatives)
This protocol describes the synthesis of amide derivatives of ibuprofen via an acyl chloride intermediate.
Materials and Reagents:
-
2-(4-Isobutylphenyl)propionic acid (Ibuprofen)
-
Thionyl chloride (SOCl₂)
-
Substituted amine (aliphatic or aromatic)
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Crushed ice
-
Round bottom flask
-
Reflux condenser
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of the Acyl Chloride:
-
In a round bottom flask, add 2-(4-isobutylphenyl)propionic acid (1 equivalent).
-
Slowly add freshly distilled thionyl chloride (5 equivalents) to the flask while stirring.
-
Reflux the mixture for 8 hours.
-
After cooling, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain 2-(4-isobutylphenyl)propionyl chloride.
-
-
Amide Formation:
-
In a separate flask, dissolve the desired amine (1 equivalent) and dry pyridine (catalytic amount) in acetone at -10°C.
-
Slowly add a solution of 2-(4-isobutylphenyl)propionyl chloride (1 equivalent) in acetone to the amine solution over a period of 1 hour with constant stirring, maintaining the temperature at -10°C.
-
Continue stirring the reaction mixture for 8 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate.
-
-
Purification:
-
Dissolve the crude product in chloroform.
-
Wash the chloroform layer sequentially with 5% HCl, 5% NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude amide derivative.
-
The product can be further purified by recrystallization from a suitable solvent.
-
Protocol 2: Synthesis of Alkyl 2-(4-isobutylphenyl)propanoate (Ester Derivatives)
This protocol details the Fischer esterification method for synthesizing ester derivatives of ibuprofen.
Materials and Reagents:
-
2-(4-Isobutylphenyl)propionic acid (Ibuprofen)
-
Desired alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
n-Hexane and ethyl acetate (mobile phase)
-
Round bottom flask
-
Reflux condenser
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Esterification:
-
Dissolve 2-(4-isobutylphenyl)propionic acid (1 equivalent) in an excess of the desired alcohol in a round bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for 3-5 hours.
-
-
Work-up:
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and evaporate the solvent to yield the crude ester.
-
Purify the product using column chromatography on silica gel with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:1) to obtain the pure ester derivative.[1]
-
Biological Screening Protocols
The primary biological activities of interest for this compound derivatives are their anti-inflammatory and analgesic effects. The following are standard in vivo protocols for assessing these activities.
Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is widely used to assess acute inflammation.[2][3][4][5]
Materials and Reagents:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in normal saline)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Ibuprofen, Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
-
Dosing:
-
Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
The increase in paw volume is calculated as the difference between the final and initial paw volumes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
-
Protocol 4: Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This is a common method for screening peripherally acting analgesics.[1][6][7][8][9]
Materials and Reagents:
-
Male Swiss albino mice (20-30 g)
-
Acetic acid (0.6% or 1% v/v in distilled water)
-
Test compounds (this compound derivatives)
-
Standard drug (e.g., Ibuprofen, Diclofenac sodium)
-
Vehicle (e.g., normal saline)
-
Observation chambers
-
Stopwatch
-
Syringes and needles
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize the mice for at least one week before the experiment.
-
Fast the animals for 12-18 hours before the experiment, with free access to water.
-
Divide the mice into groups (n=6-8 per group): Vehicle control, standard drug, and test compound groups (at various doses).
-
-
Dosing:
-
Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.
-
-
Induction of Writhing:
-
Inject 0.6% or 1% acetic acid solution (10 mL/kg body weight) intraperitoneally to each mouse.
-
-
Observation:
-
Immediately after the acetic acid injection, place each mouse individually in a transparent observation chamber.
-
After a latency period of 5 minutes, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a continuous period of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the following formula:
-
% Inhibition = [(W_c - W_t) / W_c] x 100
-
Where W_c is the average number of writhes in the control group, and W_t is the average number of writhes in the treated group.
-
-
Data Presentation
The biological activity data for synthesized this compound derivatives can be summarized in tables for easy comparison.
Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Selected this compound Derivatives
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (% Inhibition of Paw Edema) | Analgesic Activity (% Protection in Writhing Test) | Ulcer Index (Severity) | Reference |
| Ibuprofen | 50 | 90.12 | 72.50 | 1.95 | [10] |
| Compound 4i | 50 | 89.50 | 69.80 | 0.70 | [10] |
| Compound 5f | 50 | 88.88 | 66.25 | 0.65 | [10] |
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected this compound Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 3.57 | 29.3 | 0.12 | [11] |
| Celecoxib | 82 | 6.8 | 12.06 | [11] |
| FM4 | 31.7 | 0.74 | 42.8 | [12] |
| FM10 | 43.2 | 0.69 | 62.7 | [12] |
| FM12 | 49.9 | 0.18 | 277.1 | [12] |
Signaling Pathway
The primary mechanism of action for this compound and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Cyclooxygenase (COX) Signaling Pathway
Caption: The cyclooxygenase pathway and the inhibitory action of this compound derivatives.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. inotiv.com [inotiv.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. benchchem.com [benchchem.com]
- 8. 2.9.1. Acetic acid induced writhing test [bio-protocol.org]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid is a versatile organic compound that serves as a valuable precursor in the synthesis of thermotropic liquid crystals. Its molecular structure, featuring a rigid phenyl ring and a semi-flexible isobutyl group, makes it an excellent building block for creating calamitic (rod-like) mesogens. The incorporation of the 4-isobutylphenyl moiety into the molecular core can influence the mesomorphic properties, such as the melting point and the stability of the liquid crystalline phase. This document provides detailed protocols for the synthesis of a homologous series of 4'-alkoxyphenyl 4-isobutylbenzoates, which are known to exhibit nematic liquid crystal phases.
Synthetic Strategy
The synthesis of 4'-alkoxyphenyl 4-isobutylbenzoates is typically achieved through a two-step process. The first step involves the conversion of this compound to its more reactive acid chloride derivative, 4-isobutylbenzoyl chloride. The subsequent step is the esterification of the acid chloride with a series of 4-alkoxyphenols. This modular approach allows for the synthesis of a homologous series of liquid crystals with varying terminal alkoxy chain lengths, enabling the systematic study of structure-property relationships.
Experimental Protocols
Protocol 1: Synthesis of 4-Isobutylbenzoyl Chloride
This protocol details the conversion of this compound to 4-isobutylbenzoyl chloride using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Reflux condenser with a gas trap
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add this compound (1 equivalent).
-
Add anhydrous toluene to the flask to dissolve the acid.
-
Slowly add thionyl chloride (1.5 equivalents) to the stirred solution at room temperature.
-
Add a catalytic amount of anhydrous DMF (a few drops) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-isobutylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Synthesis of 4'-Alkoxyphenyl 4-Isobutylbenzoates
This protocol describes the esterification of 4-isobutylbenzoyl chloride with a 4-alkoxyphenol. This procedure can be adapted for a homologous series by using different 4-alkoxyphenols.
Materials:
-
4-Isobutylbenzoyl chloride
-
4-Alkoxyphenol (e.g., 4-pentyloxyphenol, 4-hexyloxyphenol, etc.)
-
Anhydrous pyridine (B92270) or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Separatory funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethanol (B145695) for recrystallization
Procedure:
-
In a dry round-bottom flask, dissolve the 4-alkoxyphenol (1 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add a solution of 4-isobutylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Further purify the product by recrystallization from ethanol to obtain the final 4'-alkoxyphenyl 4-isobutylbenzoate as a crystalline solid.
Data Presentation
The following table summarizes representative quantitative data for a homologous series of 4'-alkoxyphenyl 4-isobutylbenzoates. The mesomorphic properties are dependent on the length of the terminal alkoxy chain (n). The methyl to butyl homologs are generally non-mesomorphic, while the longer chain derivatives exhibit enantiotropic nematic phases.[1]
| n (Alkyl Chain) | Yield (%) | Transition Temperatures (°C) | ΔH (kJ/mol) |
| Cr → N | N → I | ||
| 5 (Pentyl) | ~75 | 58.0 | 65.5 |
| 6 (Hexyl) | ~78 | 55.0 | 72.0 |
| 7 (Heptyl) | ~76 | 53.5 | 76.5 |
| 8 (Octyl) | ~80 | 52.0 | 79.0 |
| 10 (Decyl) | ~77 | 50.0 | 81.5 |
| 12 (Dodecyl) | ~75 | 48.5 | 83.0 |
Note: The transition temperatures and enthalpy values are representative and can vary based on the purity of the sample and the analytical method used.
Characterization of Synthesized Liquid Crystals
The identity, purity, and liquid crystalline properties of the synthesized compounds should be confirmed using the following standard analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, particularly the ester carbonyl (C=O) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure of the final products.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpy changes (ΔH).
-
Polarized Optical Microscopy (POM): To visually identify the liquid crystalline phases by observing their characteristic textures. For nematic phases, a threaded or schlieren texture is typically observed.[1]
Visualizations
Caption: Synthetic workflow for 4'-alkoxyphenyl 4-isobutylbenzoates.
Caption: Structure-property relationship in 4-isobutylbenzoate liquid crystals.
Structure-Property Relationship
The mesomorphic behavior of the 4'-alkoxyphenyl 4-isobutylbenzoates is a direct consequence of their molecular structure:
-
Rigid Core: The phenyl benzoate (B1203000) core provides the necessary rigidity and linearity for the molecules to align directionally, a prerequisite for liquid crystalline behavior.
-
Terminal Isobutyl Group: The branched isobutyl group at one end of the molecule can disrupt crystal packing, which may lead to lower melting points compared to their linear alkyl counterparts. This can be advantageous in widening the temperature range of the nematic phase.
-
Terminal Alkoxy Chain: The length of the flexible alkoxy chain (n) at the other end of the molecule significantly influences the transition temperatures. As observed in the data table, increasing the chain length tends to decrease the crystal-to-nematic transition temperature and slightly increase the nematic-to-isotropic transition temperature, thereby broadening the nematic range.
Conclusion
This compound is a readily accessible and useful precursor for the synthesis of calamitic liquid crystals. The protocols outlined in this document provide a reliable method for the preparation of a homologous series of 4'-alkoxyphenyl 4-isobutylbenzoates. These compounds exhibit enantiotropic nematic phases, and their transition temperatures can be tuned by varying the length of the terminal alkoxy chain. The insights gained from studying such homologous series are valuable for the rational design of new liquid crystalline materials with tailored properties for applications in display technologies, sensors, and other advanced optical devices.
References
Application Notes and Protocols for the Polymerization of 4-Isobutylbenzoic Acid-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct polymerization of 4-isobutylbenzoic acid is not a conventional approach due to the inertness of the isobutyl and benzoic acid groups to typical polymerization conditions. However, this molecule serves as an excellent precursor for the synthesis of polymerizable monomers. By functionalizing the aromatic ring or the carboxylic acid group, a variety of monomers can be designed and subsequently polymerized to create functional polymers with potential applications in materials science and drug delivery.
This document provides detailed protocols for the synthesis of a key polymerizable derivative, 4-vinylbenzoic acid (4VBA), and its subsequent polymerization via controlled radical and anionic methods. It also explores the applications of the resulting polymers, particularly in the biomedical field.
Monomer Synthesis: From Benzoic Acid Derivative to a Polymerizable Vinyl Monomer
A common strategy to render a benzoic acid derivative polymerizable is to introduce a vinyl group. The Wittig reaction is a reliable method for this transformation, starting from a halogenated precursor.
Experimental Protocol: Synthesis of 4-Vinylbenzoic Acid (4VBA) via Wittig Reaction
This protocol outlines the synthesis of 4VBA from 4-(bromomethyl)benzoic acid.
Materials:
-
4-(bromomethyl)benzoic acid
-
Triphenylphosphine (B44618) (PPh₃)
-
Acetone
-
Diethyl ether
-
Aqueous formaldehyde (B43269) (37%)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
pH paper
Procedure:
Part 1: Preparation of 4-Carboxybenzyltriphenylphosphonium Bromide
-
In a 100 mL round-bottom flask, dissolve 4.3 g (20 mmol) of 4-(bromomethyl)benzoic acid and 5.2 g (20 mmol) of triphenylphosphine in 60 mL of acetone.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux using a heating mantle for 45 minutes.
-
Cool the reaction mixture to room temperature. A white precipitate of the phosphonium (B103445) salt will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with two 20 mL portions of diethyl ether.
-
Dry the product on the funnel under vacuum. The resulting 4-carboxybenzyltriphenylphosphonium bromide is sufficiently pure for the next step.
Part 2: Preparation of 4-Vinylbenzoic Acid
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 3.76 g (8 mmol) of 4-carboxybenzyltriphenylphosphonium bromide, 32 mL of aqueous formaldehyde (37%), and 15 mL of water.
-
Stir the mixture vigorously.
-
Prepare a solution of 2.5 g of NaOH in 15 mL of water and add it to the reaction mixture over 10 minutes.
-
Continue stirring for an additional 45 minutes. Triphenylphosphine oxide will precipitate.
-
Filter the mixture by vacuum filtration to remove the triphenylphosphine oxide precipitate. Wash the solid with approximately 100 mL of water.
-
Combine the filtrate and the washings. Slowly acidify the solution with concentrated HCl to a pH of ~1 (check with pH paper).
-
A white precipitate of 4-vinylbenzoic acid will form. Collect the product by vacuum filtration.
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water to obtain pure 4-vinylbenzoic acid.
Visualization of Monomer Synthesis Workflow
Polymerization of 4-Vinylbenzoic Acid
The vinyl group of 4VBA allows for its polymerization through various methods. Controlled polymerization techniques are preferred to obtain polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with complex architectures.
This protocol provides a general procedure for the RAFT polymerization of 4VBA to produce poly(4-vinylbenzoic acid) (P4VBA).
Materials:
-
4-Vinylbenzoic acid (4VBA)
-
2-Cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDB) or other suitable RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
1,4-Dioxane (or other suitable solvent)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line with nitrogen inlet
Procedure:
-
In a Schlenk flask, dissolve 4VBA, the RAFT agent (e.g., CPDB), and the initiator (AIBN) in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight. A common ratio is 100:1:0.1.[1]
-
Seal the flask with a rubber septum and deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen.
-
Place the flask in a preheated oil bath at 70-75°C and stir for the desired reaction time (e.g., 7.5-22.5 hours).[1] The reaction time will influence the monomer conversion and the final molecular weight.
-
To stop the polymerization, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
| [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100:1:0.1 | 2-Butanone | 75 | - | - | - | <1.17 |
| 100:1:0.2 | 1,4-Dioxane | 70 | 7.5-22.5 | 45-76 | Varies with conversion | <1.17 |
Data adapted from a study on 4-vinylbenzaldehyde, which is expected to have similar polymerization behavior to 4VBA.[1]
Anionic Polymerization
Anionic polymerization can produce polymers with very low PDI. However, the carboxylic acid group of 4VBA is acidic and will terminate the living anionic chain. Therefore, a protection-deprotection strategy is necessary. A common protecting group is the tert-butyl ester.
Materials:
-
tert-Butyl 4-vinylbenzoate (monomer)
-
sec-Butyllithium (s-BuLi) (initiator)
-
Tetrahydrofuran (THF) (solvent)
-
Methanol (terminating agent)
-
Hydrochloric acid (for deprotection)
-
High-vacuum apparatus with break-seals
Procedure:
Part 1: Polymerization
-
Purify THF by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Purify the tert-butyl 4-vinylbenzoate monomer by distillation under reduced pressure.
-
Using a high-vacuum apparatus, introduce the purified THF into the reaction vessel.
-
Add the desired amount of s-BuLi initiator.
-
Cool the reaction vessel to -78°C using a dry ice/acetone bath.
-
Distill the purified monomer into the reaction vessel to initiate polymerization. The solution will typically change color, indicating the formation of living polymer chains.
-
Allow the polymerization to proceed for the desired time (e.g., 1 hour).
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate the poly(tert-butyl 4-vinylbenzoate) in methanol and collect the polymer.
-
Dry the polymer under vacuum.
Part 2: Deprotection
-
Dissolve the poly(tert-butyl 4-vinylbenzoate) in a suitable solvent (e.g., dioxane).
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture (e.g., at 80°C) for several hours to hydrolyze the tert-butyl ester groups.
-
Precipitate the resulting poly(4-vinylbenzoic acid) in a non-solvent (e.g., water or hexane).
-
Collect and dry the final polymer.
| Monomer | Initiator | Mn ( g/mol ) | PDI | Reference |
| tert-Butyl 4-vinylbenzoate | s-BuLi | 3,500 (precursor) / 2,500 (final) | 1.3 | [2] |
| N-(4-vinylbenzoyl)-N'-methylpiperazine | Oligo(α-methylstyryl)dilithium | Predicted | Narrow | [3] |
| 4-Vinylbenzocyclobutene | s-BuLi | 27,000 | 1.02 | [4] |
Note: Data for related monomers are included to demonstrate the capabilities of anionic polymerization.
Applications in Drug Development
Polymers based on benzoic acid derivatives, such as poly(4-vinylbenzoic acid), are of interest to drug development professionals primarily for their use in advanced drug delivery systems. Their properties can be tuned by controlling the molecular weight and by copolymerization with other monomers.
Drug Delivery Systems
The carboxylic acid groups in P4VBA provide functionality for drug conjugation, and the polymer backbone can be designed to form nanoparticles or hydrogels for controlled release.
-
Nanoparticles: P4VBA and its copolymers can self-assemble or be formulated into nanoparticles for the encapsulation and delivery of hydrophobic drugs.[5] These nanoparticles can potentially improve drug solubility, stability, and pharmacokinetic profiles. Poly(vinyl benzoate) nanoparticles have been shown to be non-toxic to human epithelial cells and suitable for carrying lipophilic small molecules.[5]
-
Hydrogels: The carboxylic acid groups make P4VBA pH-responsive. At physiological pH, the acid groups are deprotonated, leading to electrostatic repulsion and swelling of the polymer network. This property can be exploited to create hydrogels that release a therapeutic agent in response to specific pH environments, such as in the gastrointestinal tract or in the vicinity of a tumor. P4VBA can be used in the preparation of hydrogels for biological applications.
Biocompatibility
For any material to be used in drug delivery, it must be biocompatible. While extensive in vivo studies are required for any new formulation, initial in vitro studies on related polymers are promising. For instance, poly(vinyl benzoate) nanoparticles have demonstrated low toxicity in cell-based assays.[5] The biocompatibility of P4VBA can be further enhanced by copolymerization with monomers like polyethylene (B3416737) glycol (PEG).
Signaling Pathways
Currently, there is limited research on the direct interaction of poly(4-vinylbenzoic acid) with specific cellular signaling pathways. The primary role of these polymers in a biomedical context is as a carrier or delivery vehicle, rather than as a bioactive molecule that modulates cell signaling. The focus of research is on leveraging the physicochemical properties of the polymer for controlled drug release, improved formulation stability, and targeted delivery. Future research may explore the design of P4VBA-based polymers with ligands that can target specific cell surface receptors, thereby indirectly influencing signaling pathways.
Conclusion
While this compound is not directly polymerizable, its derivatives, particularly 4-vinylbenzoic acid, are versatile monomers for the synthesis of functional polymers. Controlled polymerization techniques such as RAFT and anionic polymerization allow for the creation of well-defined polymers with tunable properties. These polymers, especially poly(4-vinylbenzoic acid), hold significant promise for applications in drug delivery, including the formation of nanoparticles and hydrogels for the controlled release of therapeutics. Further research into the biocompatibility and in vivo behavior of these polymer systems will be crucial for their translation into clinical applications.
References
- 1. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymersource.ca [polymersource.ca]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photocatalytic Degradation Studies of Ibuprofen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently detected in surface waters and wastewater effluents, posing potential risks to aquatic ecosystems. Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of such persistent organic pollutants. This document provides a detailed experimental setup and protocol for studying the photocatalytic degradation of ibuprofen in an aqueous solution using a model photocatalyst, titanium dioxide (TiO₂).
Experimental Setup
A typical batch photocatalytic reactor setup for the degradation of ibuprofen is described below. The system is designed for efficient light utilization and controlled experimental conditions.
Components:
-
Photoreactor: A wooden box internally lined with aluminum foil to maximize light reflection and utilization.[1]
-
Light Source: A 125 W mercury lamp is used as the UV irradiation source.[1] The lamp is positioned centrally above the reaction vessel to ensure uniform illumination.
-
Reaction Vessel: A 150 mL glass beaker containing 100 mL of the ibuprofen solution.
-
Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst particles in the solution.
-
pH Meter: For adjusting and monitoring the pH of the solution.
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) for quantifying ibuprofen concentrations and Gas Chromatography-Mass Spectrometry (GC-MS) for identifying degradation by-products.[1][2]
Experimental Protocols
Preparation of Ibuprofen Stock Solution
-
Accurately weigh a predetermined amount of ibuprofen powder.
-
Dissolve the powder in a small amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile) before diluting with deionized water to the final volume to prepare a stock solution of a specific concentration (e.g., 100 mg/L).
-
Store the stock solution in a dark, refrigerated environment.
Photocatalytic Degradation Experiment
-
Catalyst Suspension: Add a specific amount of TiO₂ photocatalyst (e.g., 0.1, 0.3, or 0.5 g/L) to 100 mL of an aqueous solution containing a known initial concentration of ibuprofen (e.g., 10⁻⁴ M).[1][3]
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow the ibuprofen to adsorb onto the surface of the photocatalyst, reaching an adsorption-desorption equilibrium.[1]
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., 3.0, 5.0, 7.0, or 9.0) using dilute solutions of HCl or NaOH.[1]
-
Initiation of Photocatalysis: Turn on the mercury lamp to initiate the photocatalytic reaction.[1] Start a timer to monitor the reaction time.
-
Sample Collection: At regular time intervals (e.g., 0, 5, 10, 15, 30, 60, and 120 minutes), withdraw aliquots (e.g., 2 mL) of the suspension.
-
Sample Preparation for Analysis: Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove the TiO₂ particles.
-
Analysis: Analyze the filtrate using HPLC to determine the concentration of ibuprofen. For the identification of degradation by-products, GC-MS analysis can be performed on samples collected at different time points.[1][2]
Analytical Methods
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.
-
Column: A C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 222 nm.[3]
-
-
GC-MS Analysis:
-
Extraction: Perform a liquid-liquid extraction of the filtered samples with a suitable organic solvent (e.g., dichloromethane) to concentrate the analytes.
-
Column: A non-polar or semi-polar capillary column.
-
Temperature Program: A programmed temperature ramp to separate the different by-products.
-
Ionization: Electron ionization (EI).
-
Data Presentation
The quantitative data obtained from the photocatalytic degradation experiments should be summarized in tables for clear comparison and interpretation.
Table 1: Effect of TiO₂ Mass on Ibuprofen Degradation
| Time (min) | Degradation (%) with 0.1 g/L TiO₂ | Degradation (%) with 0.3 g/L TiO₂ | Degradation (%) with 0.5 g/L TiO₂ |
| 0 | 0 | 0 | 0 |
| 10 | 45 | 70 | 100 |
| 20 | 75 | 95 | 100 |
| 30 | 100 | 100 | 100 |
| 60 | 100 | 100 | 100 |
Note: The degradation percentage is calculated as: [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Table 2: Effect of Initial pH on Ibuprofen Degradation (with 0.3 g/L TiO₂)
| Time (min) | Degradation (%) at pH 3.0 | Degradation (%) at pH 5.0 | Degradation (%) at pH 7.0 | Degradation (%) at pH 9.0 |
| 0 | 0 | 0 | 0 | 0 |
| 5 | 90 | 100 | 80 | 60 |
| 10 | 100 | 100 | 95 | 75 |
| 15 | 100 | 100 | 100 | 85 |
| 30 | 100 | 100 | 100 | 95 |
Visualizations
Experimental Workflow
Photocatalytic Degradation Pathway of Ibuprofen
The photocatalytic degradation of ibuprofen is initiated by the generation of reactive oxygen species (ROS) upon UV irradiation of the TiO₂ catalyst. The primary ROS involved are hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and hydroperoxyl radicals (•OOH).[1][2] These highly reactive species attack the ibuprofen molecule, leading to a series of oxidation and decarboxylation reactions. A key intermediate formed is 4-isobutylacetophenone, which results from the decarboxylation and subsequent oxidation of ibuprofen.[1][2] Further oxidation leads to the formation of smaller organic molecules and ultimately to complete mineralization into CO₂, H₂O, and inorganic ions.
References
Application Notes and Protocols for the Analytical Standards of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical standards and detailed protocols for the quantification and characterization of 4-isobutylbenzoic acid. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control, impurity profiling, and stability testing.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other commercially important compounds. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this starting material and its downstream products. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which are the primary techniques for the analysis of this compound.
Certified Reference Materials (CRMs) or pharmaceutical secondary standards of this compound are commercially available and should be used for method validation and as a primary standard for quantification.[1] A typical Certificate of Analysis for a this compound standard will confirm its identity using techniques like ¹H-NMR and mass spectrometry and specify its purity, often determined by chromatography.[2]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a widely used and robust method for the analysis of this compound due to its polarity and UV absorbance. The following protocol is a general guideline and should be validated for specific applications.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of this compound and quantify it in the presence of related substances.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
This compound reference standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
Preparation of Solutions:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This yields a stock solution of approximately 1000 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.
-
Sample Solution: Prepare the sample solution by accurately weighing a known amount of the this compound sample and dissolving it in the same diluent to a concentration within the calibration range.
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
The purity is calculated based on the peak area of this compound as a percentage of the total peak area in the chromatogram.
Method Validation Parameters (Based on ICH Guidelines)
The following table summarizes key validation parameters and their typical acceptance criteria, adapted from methods for similar benzoic acid derivatives.[3][4]
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other peaks. Peak purity analysis should confirm no co-eluting impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery of spiked analyte. |
| Precision (RSD) | Repeatability (intra-day): RSD ≤ 2.0%. Intermediate precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature. |
Workflow for HPLC Method Development and Validation
Caption: A typical workflow for HPLC method development, validation, and routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, especially for volatile impurities. As this compound is not highly volatile, a derivatization step is necessary to convert it into a more volatile ester.
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents and Materials:
-
This compound reference standard and sample
-
Derivatization agent: 4-(t-Butyl)benzyl Bromide
-
Phase-transfer catalyst (e.g., tetra-n-butylammonium hydrogen sulfate)
-
Dichloromethane (anhydrous)
-
Potassium carbonate solution (aqueous)
-
Internal standard (e.g., a deuterated analog or a structurally similar compound)
Derivatization Procedure: (Adapted from a method for other carboxylic acids[5])
-
To 1 mg of the this compound sample in a vial, add 1 mL of dichloromethane, 100 µL of 1 M aqueous potassium carbonate, and a catalytic amount of the phase-transfer catalyst.
-
Add 50 µL of a 10 mg/mL solution of 4-(t-butyl)benzyl bromide in dichloromethane.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling, the organic layer can be directly injected into the GC-MS.
GC-MS Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Scan a mass range of m/z 50-500 or use Selected Ion Monitoring (SIM) for higher sensitivity. |
Data Analysis:
-
The 4-t-butylbenzyl ester of this compound is expected to show a characteristic mass spectrum with a prominent molecular ion and a base peak corresponding to the t-butylbenzyl cation.[5]
-
Quantification is achieved by creating a calibration curve using the derivatized reference standard and an internal standard.
Workflow for GC-MS Analysis with Derivatization
Caption: A workflow for the GC-MS analysis of this compound involving a derivatization step.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a calibration curve, using a certified internal standard.
Experimental Protocol: ¹H-qNMR
Objective: To determine the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing and Calculation:
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Logical Relationship in qNMR Purity Calculation
Caption: The logical relationship of inputs for the calculation of purity using qNMR.
References
Application Note and Protocol: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Isobutylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Isobutylbenzoic acid is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of raw materials and final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound, developed in accordance with the International Council for Harmonisation (ICH) guidelines.
Principle
The method utilizes a reversed-phase C18 column to separate this compound from potential impurities. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of this compound, which enhances its retention on the column and improves the peak shape. Detection is performed using a UV detector at a wavelength where the analyte exhibits strong absorbance.
Experimental Protocols
Instrumentation, Reagents, and Materials
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
0.45 µm membrane filters for mobile phase filtration
-
0.45 µm syringe filters for sample filtration
Reagents and Materials:
-
This compound reference standard (≥99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or deionized water)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water containing 1.0 mL of orthophosphoric acid. The final solution should be filtered through a 0.45 µm membrane filter and degassed by sonication for 15-20 minutes before use.[1]
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1][2] This stock solution should be stored at 2-8°C when not in use.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation: The sample preparation procedure will vary depending on the matrix. For a bulk drug substance, accurately weigh a suitable amount of the sample, dissolve it in methanol, and then dilute it with the mobile phase to a final concentration within the calibration range. For formulations, an extraction step may be necessary.[1] All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[1][3]
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis. The parameters are evaluated by injecting the working standard solution six times. The acceptance criteria are summarized in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0[2] |
| Theoretical Plates | > 2000[2] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by showing that there is no interference from the blank (mobile phase) and placebo at the retention time of this compound. Peak purity analysis using a DAD can also be employed to confirm the homogeneity of the analyte peak.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999[2] |
| y-intercept | Close to zero[2] |
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.
Table 4: Accuracy (Recovery) Data
| Spike Level | Acceptance Criteria |
| Low (80%) | 98.0% - 102.0%[2] |
| Medium (100%) | 98.0% - 102.0%[2] |
| High (120%) | 98.0% - 102.0%[2] |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Table 5: Precision Data
| Precision Level | Acceptance Criteria |
| Repeatability (Intra-day) | RSD ≤ 2.0%[2] |
| Intermediate Precision (Inter-day) | RSD ≤ 2.0%[2] |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Table 6: LOD and LOQ Data
| Parameter | Method | Acceptance Criteria |
| LOD | Signal-to-Noise Ratio | 3:1[2] |
| LOQ | Signal-to-Noise Ratio | 10:1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 7: Robustness Parameters and Variations
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability criteria met |
| Mobile Phase Composition | ± 2% Organic Phase | System suitability criteria met |
| Column Temperature | ± 5°C | System suitability criteria met |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
Application Note: Sample Preparation for GC-MS Analysis of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isobutylbenzoic acid is a key intermediate and potential impurity in the synthesis of various pharmaceuticals, most notably ibuprofen. Accurate and sensitive quantification of this compound in diverse matrices, such as plasma, reaction mixtures, and final drug products, is crucial for pharmacokinetic studies, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly selective analytical platform for this purpose. However, due to the low volatility and polar nature of carboxylic acids, a comprehensive sample preparation strategy involving extraction and derivatization is essential for successful GC-MS analysis.[1]
This application note provides detailed protocols for the preparation of samples containing this compound for subsequent GC-MS analysis. The methodologies described include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for sample clean-up and concentration, followed by a robust silylation derivatization procedure to enhance volatility.
Principle
The overall workflow involves three main stages: extraction of this compound from the sample matrix, chemical derivatization of the carboxylic acid functional group, and finally, analysis by GC-MS.
-
Extraction: The goal of the extraction step is to isolate the analyte of interest from interfering matrix components. For liquid samples like plasma, liquid-liquid extraction is a common approach. It involves acidifying the sample to protonate the carboxylic acid, making it more soluble in an organic solvent.[2] Solid-phase extraction is an alternative that uses a solid sorbent to retain the analyte, which is then eluted with a suitable solvent.[3]
-
Derivatization: Carboxylic acids are not sufficiently volatile for direct GC analysis.[1] Derivatization converts the polar carboxyl group into a less polar, more volatile ester. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique that replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.[4] This process significantly improves the chromatographic properties of the analyte.[5]
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the TMS-ester of this compound is separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Data Presentation
The following table summarizes representative quantitative data for the analysis of carboxylic acids using GC-MS following derivatization. These values are intended to provide an estimate of the performance that can be expected with the described methods. Actual performance characteristics such as recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ) should be determined experimentally for this compound in the specific sample matrix.
| Parameter | Method | Representative Value | Reference |
| Recovery | Liquid-Liquid Extraction (Ethyl Acetate) | 60 - 98% | [6] |
| Solid-Phase Extraction (Strata™ X) | Aromatic Carboxylic Acid Efficiency: 28% | [3] | |
| Solid-Phase Extraction (Silica) | Aliphatic Carboxylic Acid Efficiency: 92.08% | [3] | |
| Limit of Detection (LOD) | GC-MS (Silylation) | ≤ 2 ng m⁻³ | [7] |
| LC-MS/MS | 0.5 ppm | [8] | |
| Limit of Quantification (LOQ) | GC-MS (Silylation) | Reproducibility (RSD%) ≤ 10% | [7] |
| LC-MS/MS | 0.5 ppm | [8] |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (e.g., deuterated this compound or a structurally similar carboxylic acid)
-
Dichloromethane (B109758) (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 3 M
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Nitrogen gas, high purity
-
Deionized water
-
Solid-Phase Extraction Cartridges (e.g., reversed-phase C18 or polymeric sorbent)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (with heating block)
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is suitable for the extraction of this compound from biological matrices like plasma.[2]
-
Sample Aliquoting: Pipette 500 µL of the plasma sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.
-
Acidification: Acidify the sample by adding 3 M HCl to adjust the pH to approximately 2. This protonates the carboxylic acid group, enhancing its extraction into an organic solvent.
-
Extraction: Add 2 mL of dichloromethane (or a mixture of ether and dichloromethane).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general procedure for the extraction of aromatic carboxylic acids from aqueous samples. The choice of sorbent and solvents should be optimized for the specific matrix.[3][9]
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated sample (e.g., acidified aqueous sample) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen to remove residual water.
-
Elution: Elute the retained this compound with a suitable organic solvent (e.g., 2 mL of ethyl acetate or methanol).
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40-50°C. The dried extract is now ready for derivatization.
Protocol 3: Silylation Derivatization
This protocol describes the conversion of the extracted this compound into its more volatile trimethylsilyl (TMS) ester.[10][11]
-
Reagent Addition: To the dried sample extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst, especially for sterically hindered groups.[11]
-
Sealing: Tightly seal the reaction vial.
-
Heating: Heat the mixture at 60-70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[10]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of silylated carboxylic acids. These should be optimized for the specific instrument and application.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 310°C
-
Hold: 10 minutes at 310°C
-
-
Transfer Line Temperature: 300°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (e.g., m/z 40-650) for identification and Selected Ion Monitoring (SIM) for quantification.
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the reliable analysis of this compound by GC-MS. Both liquid-liquid extraction and solid-phase extraction are effective methods for isolating the analyte from complex matrices. Subsequent silylation derivatization is a critical step to ensure the volatility required for gas chromatography. By following these procedures and optimizing them for the specific instrumentation and sample type, researchers can achieve accurate and sensitive quantification of this compound, supporting a wide range of applications in pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
Synthesis of Isotopically Labeled 4-Isobutylbenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isotopically labeled 4-isobutylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. The inclusion of isotopic labels, such as Carbon-13 (
13
C), Carbon-14 (14
2
Introduction to Isotopic Labeling
Isotopically labeled compounds are molecules in which one or more atoms have been replaced by an isotope of that same element. These labeled compounds are chemically identical to their unlabeled counterparts but possess a different mass, which allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In drug development, isotopically labeled analogues of a drug or its precursors are invaluable tools for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Strategies for Isotopically Labeled this compound
Several synthetic routes can be employed to introduce isotopic labels into the this compound molecule. The choice of method depends on the desired isotope (
13
C, 14
-
Carbon Isotope Labeling (
C or13 C) of the Carboxylic Acid Group: This is often achieved in the final step of the synthesis to maximize the incorporation of the expensive labeled reagent.14-
Grignard Reaction: The reaction of a Grignard reagent, 4-isobutylphenylmagnesium bromide, with isotopically labeled carbon dioxide (
CO13 or2 CO14 ) is a classic and effective method.2 -
Palladium-Catalyzed Carbonylation: Modern cross-coupling reactions using labeled carbon monoxide (
CO or13 CO) offer a versatile alternative, often with higher functional group tolerance.[1]14 -
Nickel-Catalyzed Carboxylation: Nickel-based catalytic systems provide a cost-effective and efficient means to introduce a labeled carboxyl group from labeled CO
.2
-
-
Deuterium Labeling (D): Deuterium can be introduced at various positions on the aromatic ring or the isobutyl side chain.
-
Aromatic Ring Deuteration: This is typically achieved through acid-catalyzed hydrogen-deuterium (H/D) exchange on isobutylbenzene (B155976) or a derivative using a deuterated acid source.
-
Isobutyl Side Chain Deuteration: This is more challenging and often requires the synthesis of a deuterated isobutyl precursor.
-
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of isotopically labeled this compound and its precursors.
Table 1: Synthesis of 4'-Isobutylacetophenone (Precursor)
| Reaction | Starting Material | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Friedel-Crafts Acylation | Isobutylbenzene | Acetic anhydride | Anhydrous AlCl
| Dichloromethane (B109758) | 0 - rt | 25.6 | [2] |
| Friedel-Crafts Acylation | Isobutylbenzene | Acetic anhydride | Zeolite Beta | Neat | 60 - 165 | ~85 | |
| Friedel-Crafts Acylation | Isobutylbenzene | Acetyl chloride | Anhydrous AlCl
| CS
| rt | - | [3] |
Table 2: Synthesis of Isotopically Labeled this compound
| Reaction | Starting Material | Labeled Reagent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Isotopic Enrichment (%) | Reference(s) |
| Grignard Reaction | 4-Isobutylphenylmagnesium bromide |
| - | Diethyl ether | -78 to rt | 25 | >98 (assumed) | [2] |
| Palladium-Catalyzed Carbonylation (general) | 4-Isobutylbromobenzene |
| Pd(OAc)
| DMF | 100 | High | >98 (expected) | [1] |
| H/D Exchange on Aromatic Ring (general) | Isobutylbenzene | D
| - | D
| rt to reflux | High | >95 | [4] |
Note: Yields and isotopic enrichment can vary significantly based on reaction conditions and purification methods. The data presented are representative examples from the literature.
Experimental Protocols
Protocol 1: Synthesis of [carboxyl- 13^{13}13 C]-4-Isobutylbenzoic Acid via Grignard Reaction
This protocol describes the synthesis of this compound with a
13
C label at the carboxylic acid position.
Materials:
-
4-Isobutylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
C-labeled carbon dioxide (13 CO13 , solid or gas)2 -
Hydrochloric acid (10% aqueous solution)
-
Sodium hydroxide (B78521) (5% aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 4-isobutylbromobenzene (1.0 eq) in anhydrous diethyl ether.
-
Add a small portion of the 4-isobutylbromobenzene solution to the magnesium turnings to initiate the reaction. Gentle warming may be required.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 4-isobutylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture until most of the magnesium is consumed.
-
-
Carboxylation with
CO13 :2-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Slowly introduce
CO13 gas into the stirred solution via a needle below the surface, or by carefully adding crushed2 CO13 (dry ice) in small portions.2 -
Continue the addition of
CO13 until the exothermic reaction subsides.2 -
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of 10% aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and extract the product into a 5% aqueous NaOH solution.
-
Separate the aqueous layer and acidify it with 10% aqueous HCl to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Protocol 2: Deuteration of the Aromatic Ring of Isobutylbenzene
This protocol provides a general method for introducing deuterium atoms onto the aromatic ring of isobutylbenzene via electrophilic aromatic substitution.
Materials:
-
Isobutylbenzene
-
Deuterated sulfuric acid (D
SO2 )4 -
Deuterium oxide (D
O)2 -
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
H/D Exchange Reaction:
-
In a round-bottom flask, combine isobutylbenzene (1.0 eq), D
O, and a catalytic amount of D2 SO2 .4 -
Heat the mixture to reflux and monitor the reaction progress by NMR spectroscopy to determine the extent of deuteration. The reaction time can vary from a few hours to overnight.
-
For complete deuteration, multiple exchanges with fresh D
O and D2 SO2 may be necessary.4
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deuterated isobutylbenzene with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the deuterated isobutylbenzene.
-
The product can be purified by distillation if necessary.
-
Mandatory Visualization
Synthetic Pathway for [carboxyl- 13^{13}13 C]-4-Isobutylbenzoic Acid
Caption: Grignard synthesis of labeled this compound.
General Workflow for Aromatic Deuteration
Caption: Workflow for aromatic ring deuteration.
References
- 1. Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 3. researchgate.net [researchgate.net]
- 4. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of Isobutylbenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals working on the Friedel-Crafts acylation of isobutylbenzene (B155976), a key step in the synthesis of intermediates for pharmaceuticals like Ibuprofen (B1674241).[1]
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 4'-isobutylacetophenone (B122872) unexpectedly low?
Low yields in this reaction are common and can typically be traced to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst.[2][4] The catalyst should be a fine, free-flowing powder; if it appears clumpy, it has likely been compromised.[3]
-
Insufficient Catalyst: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[2] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][5] It is common to use a 10% to 60% molar excess of the catalyst relative to the acylating agent.[6]
-
Sub-optimal Reaction Temperature: Temperature significantly impacts yield. While higher temperatures might seem to accelerate the reaction, they can also promote the formation of side products and decomposition.[2] For the acylation of isobutylbenzene, conducting the reaction at low temperatures (e.g., below 0°C, ideally between -10°C and -30°C) has been shown to improve yields by about 10%.[6]
-
Impure Reagents: The purity of isobutylbenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) is crucial. Impurities can interfere with the catalyst and generate unwanted byproducts.[2]
Q2: My product is a mixture of isomers. How can I improve the selectivity for the desired para-isomer?
Achieving high regioselectivity is a primary challenge. The isobutyl group is an ortho, para-director, but the para product is sterically favored and generally the desired isomer.[7]
-
Control the Temperature: This is the most critical factor. Lowering the reaction temperature dramatically favors the formation of the para-isomer.[6] At temperatures of -15°C or lower, the ratio of para to other isomers can be improved to over 50:1.[6]
-
Solvent Choice: The choice of solvent can also influence the isomer ratio. While excess isobutylbenzene can serve as the solvent, inert solvents like dichloromethane, dichloroethane, or nitrobenzene (B124822) are often used.[6] Non-polar solvents may further enhance para selectivity.
Q3: I'm having difficulty with the aqueous work-up and a persistent emulsion has formed. What can I do?
Emulsion formation is a frequent issue during the quenching step.
-
Proper Quenching Technique: The standard and most effective method is to pour the reaction mixture slowly and carefully onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[8][9] This hydrolyzes the aluminum chloride-ketone complex and helps dissolve inorganic salts in the aqueous layer.
-
Breaking Emulsions: If an emulsion persists, adding a saturated solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[3]
Q4: Which catalyst and acylating agent should I use for the best results?
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most widely used and effective catalyst for this transformation.[1][6] Other Lewis acids such as FeCl₃, AlBr₃, and solid acid catalysts like zeolites have also been employed.[6][10][11]
-
Acylating Agent: Acetyl chloride is a common and highly reactive acylating agent for producing 4'-isobutylacetophenone.[1][6] Acetic anhydride (B1165640) can also be used, sometimes in conjunction with milder or solid acid catalysts.[11][12]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common issues during the experiment.
Caption: A troubleshooting flowchart for Friedel-Crafts acylation.
Quantitative Data Summary
The reaction conditions, particularly temperature and catalyst choice, have a pronounced effect on the conversion of isobutylbenzene and the selectivity towards the desired 4'-isobutylacetophenone product.
Table 1: Effect of Temperature on Product Selectivity
| Reaction Temperature (°C) | Conversion of Isobutylbenzene (%) | Selectivity for 4-Isobutylacetophenone (%) |
| 120 | 72.1 | 94 |
| 100 | 69.1 | 91 |
| 80 | 53.9 | 89 |
| 60 | 48.1 | 86 |
Data sourced from experiments using an Al-KIT-6 solid acid catalyst and acetic anhydride.[12] Note that while conversion is highest at 120°C with this specific catalytic system, traditional AlCl₃ catalysis requires much lower temperatures to maximize selectivity and minimize side reactions.[6]
Table 2: Comparison of Catalysts for Isobutylbenzene Acetylation
| Catalyst | Acylating Agent | Temperature (°C) | Conversion (%) | Notes |
| AlCl₃ | Acetyl Chloride | -10 to -30 | High (>90%) | High para-selectivity (>98%).[6] |
| Zeolite Hβ | Acetic Anhydride | 120 | ~70% | Solvent-free conditions.[11] |
| Al-KIT-6 (25) | Acetic Anhydride | 120 | 72.1 | High para-selectivity (94%).[12] |
| SiO₂-H₂SO₄ | Acetic Anhydride | 120 | No Reaction | Inactive for this transformation.[11] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 4'-isobutylacetophenone with high para-selectivity.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Isobutylbenzene (IBB)
-
Acetyl Chloride (AcCl)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Addition funnel, oven-dried
-
Thermometer
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-salt bath or cryocooler
-
Separatory funnel
Procedure:
-
Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, thermometer, and addition funnel. Attach the condenser and drying tube. Ensure the entire setup is protected from atmospheric moisture.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 - 1.3 molar equivalents based on AcCl) and anhydrous DCM. Begin stirring and cool the suspension to -15°C using an ice-salt bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 molar equivalent) to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above -10°C.
-
Isobutylbenzene Addition: After the acetyl chloride addition is complete, add isobutylbenzene (1.0 to 1.2 molar equivalents) to the addition funnel. Add it dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature between -15°C and -10°C.
-
Reaction: Stir the mixture at this low temperature for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the cold reaction mixture into the ice/HCl slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the DCM using a rotary evaporator.
-
Purification: Purify the crude product, 4'-isobutylacetophenone, by vacuum distillation to obtain a clear liquid.
Visualized Workflows and Mechanisms
General Experimental Workflow
References
- 1. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 7. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. ijcps.org [ijcps.org]
- 12. researchgate.net [researchgate.net]
minimizing polysubstitution in Friedel-Crafts reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize polysubstitution in Friedel-Crafts reactions.
Frequently Asked Questions (FAQs)
Q1: What is polysubstitution in the context of Friedel-Crafts reactions, and why is it a problem?
Polysubstitution is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are introduced onto an aromatic ring.[1] This occurs because the initial alkyl group added to the ring is electron-donating, which activates the aromatic ring, making it more nucleophilic and reactive than the starting material.[1] Consequently, the monoalkylated product is more susceptible to further alkylation, leading to a mixture of di-, tri-, and even more substituted products, which reduces the yield of the desired monosubstituted product and complicates purification.[2][3]
Q2: Why is polysubstitution a major issue in Friedel-Crafts alkylation but not in acylation?
The key difference lies in the electronic nature of the group being added.
-
Alkylation: Adds an electron-donating alkyl group. This activates the aromatic ring, making the product more reactive than the starting material and prone to further alkylation.[4][5]
-
Acylation: Adds an electron-withdrawing acyl group (a ketone). This deactivates the aromatic ring, making the product less reactive than the starting material.[5] This deactivation effectively prevents further substitution, leading to a clean, monosubstituted product.[6][7][8]
Q3: How can I prevent or minimize polyalkylation in my experiments?
Several strategies can be employed to control polyalkylation:
-
Use a Large Excess of the Aromatic Substrate: This increases the statistical probability that the alkylating agent will react with the starting material rather than the more reactive monoalkylated product.[1][2][9]
-
Control Reaction Stoichiometry: Carefully controlling the molar ratio of reactants can favor monoalkylation.[1]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active (milder) Lewis acid catalyst can reduce the rate of subsequent alkylation reactions.[1][10]
-
Perform Friedel-Crafts Acylation Followed by Reduction: This is often the most effective method. First, an acyl group is introduced, which prevents polysubstitution. The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][8][11] This two-step process yields a monosubstituted alkylated product without the risk of rearrangement or polyalkylation.[10][12]
Q4: Can polysubstitution ever occur in Friedel-Crafts acylation?
While highly uncommon, trace amounts of di-acylated products might be observed under forcing conditions.[5][10] Factors that could potentially lead to this include:
-
Highly activated aromatic substrates (e.g., those with multiple activating groups).[10]
-
Harsh reaction conditions, such as very high temperatures or prolonged reaction times.[10]
-
A large excess of a highly reactive acylating agent and catalyst.[10] However, the inherent deactivation of the mono-acylated product makes this a rare event.[10]
Q5: How does the Lewis acid catalyst contribute to preventing polysubstitution in acylation?
In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid (e.g., AlCl₃) is typically required. The catalyst not only activates the acylating agent but also forms a stable complex with the ketone product.[8][10] This complexation further deactivates the aromatic ring, providing an additional electronic barrier to a second acylation reaction.[10] The catalyst is then regenerated during the aqueous workup step.
Troubleshooting Guide: Excessive Polysubstitution
This guide addresses the common issue of observing multiple substitutions on the aromatic ring, particularly during Friedel-Crafts alkylation.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Formation of di- or poly-alkylated products | 1. Product Activation: The primary cause is the activating nature of the alkyl group, making the mono-alkylated product more reactive than the starting material.[4][13] | 1a. Adjust Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This statistically favors the reaction with the more abundant starting material.[1][14] 1b. Switch to Acylation-Reduction: This is the most robust solution. Perform a Friedel-Crafts acylation, which self-limits to mono-substitution, and then reduce the resulting ketone to the desired alkyl group.[1][11] |
| 2. Harsh Reaction Conditions: High temperatures can provide the necessary activation energy for subsequent alkylations to occur at a significant rate.[1] | 2a. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even lower) to decrease the rate of the second alkylation.[1][10] Monitor the reaction progress to avoid unnecessarily long reaction times. | |
| 3. Highly Active Catalyst: A very strong Lewis acid (e.g., AlCl₃) can promote the reaction so effectively that polysubstitution becomes difficult to control. | 3a. Use a Milder Lewis Acid: Consider replacing AlCl₃ with a milder catalyst such as FeCl₃ or ZnCl₂ to reduce the overall reaction rate and improve selectivity for mono-alkylation.[10] | |
| Formation of di-acylated products (rare) | 1. Highly Activated Substrate: The starting aromatic compound is extremely electron-rich. 2. Forcing Conditions: The reaction temperature is too high, or the reaction time is excessive.[10] 3. Incorrect Stoichiometry: A significant excess of the acylating agent and/or Lewis acid was used.[10] | 1a. Modify Reaction Conditions: Reduce the reaction temperature and shorten the time. Monitor progress closely via TLC or GC.[10] 1b. Adjust Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to the acylating agent. Ensure the Lewis acid is not in large excess (typically 1.0 to 1.2 equivalents).[10] 1c. Use a Less Reactive Acylating Agent: Consider using an acid anhydride (B1165640) instead of a more reactive acyl chloride.[10] |
Data Summary
Table 1: Key Differences Between Friedel-Crafts Alkylation and Acylation [10]
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |
| Group Added | Alkyl group (-R) | Acyl group (-COR) |
| Electronic Effect | Electron-donating (activating) | Electron-withdrawing (deactivating)[15] |
| Product Reactivity | More reactive than starting material[5] | Less reactive than starting material[5] |
| Polysubstitution | Common side reaction[2][9] | Generally does not occur[13][7] |
| Carbocation Rearrangement | Prone to rearrangement[2][16] | Does not occur (acylium ion is resonance-stabilized)[8][10] |
| Catalyst Stoichiometry | Catalytic amounts | Stoichiometric amounts often required[8][10] |
Table 2: Influence of Temperature on Isomer Distribution in the Alkylation of Toluene (B28343) [17]
| Reaction Temperature | 2-isomer (ortho) | 3-isomer (meta) | 4-isomer (para) |
| 0 °C | 54% | 17% | 29% |
| 25 °C | 3% | 69% | 28% |
Note: This data illustrates that reaction conditions can significantly affect product distribution, with higher temperatures favoring the thermodynamically more stable meta isomer in this specific case.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Toluene (to avoid polysubstitution) [10]
This protocol describes a standard procedure for the selective mono-acylation of toluene to produce 4-methylacetophenone.
Materials:
-
Toluene (10.0 g, 108.5 mmol)
-
Acetyl chloride (8.5 g, 108.5 mmol)
-
Anhydrous aluminum chloride (AlCl₃) (16.0 g, 120.0 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (200 mL)
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., Nitrogen).
-
To the flask, add anhydrous aluminum chloride (16.0 g) followed by 100 mL of anhydrous DCM.
-
Cool the resulting suspension in an ice bath with stirring.
-
In the dropping funnel, prepare a solution of toluene (10.0 g) and acetyl chloride (8.5 g) in 100 mL of anhydrous DCM.
-
Add the toluene/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the internal temperature is maintained below 10°C.[10]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[10]
-
Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice in a large beaker.
-
Transfer the mixture to a separatory funnel, add 50 mL of 6M HCl, and shake. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The crude product (4-methylacetophenone) can be purified by vacuum distillation.
Protocol 2: Clemmensen Reduction of an Aryl Ketone [1][11]
This protocol outlines the reduction of the ketone product from Protocol 1 (4-methylacetophenone) to the corresponding alkylbenzene (4-ethyltoluene).
Materials:
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (as a co-solvent)
-
4-methylacetophenone (product from Protocol 1)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the zinc amalgam, concentrated HCl, toluene, and the acetophenone (B1666503) derivative.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.[1]
-
After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by saturated NaHCO₃ solution (carefully, to neutralize excess acid), and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent by distillation to yield the final product, ethylbenzene.[1]
Visualizations
Caption: Alkylation activates the ring, leading to polysubstitution, while acylation deactivates it, preventing further reactions.
Caption: A logical workflow to diagnose and solve issues of polysubstitution in Friedel-Crafts reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sarthaks.com [sarthaks.com]
- 4. testbook.com [testbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Poly-substitution products are observed in friedel crafts alkylation but .. [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 13. Solved: Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry] [gauthmath.com]
- 14. Solved How can polyalkylation during Friedel-Crafts | Chegg.com [chegg.com]
- 15. homework.study.com [homework.study.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Carbocation Rearrangement in the Alkylation of Benzene
Welcome to the technical support center for overcoming carbocation rearrangement in the alkylation of benzene (B151609). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is carbocation rearrangement in the context of Friedel-Crafts alkylation?
A1: Carbocation rearrangement is a common side reaction during Friedel-Crafts alkylation where the intermediate carbocation shifts to a more stable form before the electrophilic aromatic substitution takes place.[1] This typically occurs through a 1,2-hydride shift (the migration of a hydrogen atom with its bonding electrons) or a 1,2-alkyl shift (the migration of an alkyl group).[2] The resulting, more stable carbocation then reacts with the benzene ring, leading to an alkylbenzene isomer that is different from the one expected from the initial alkyl halide.[2] For example, attempting to synthesize n-propylbenzene from 1-chloropropane (B146392) and benzene will predominantly yield isopropylbenzene because the initially formed primary carbocation rapidly rearranges to a more stable secondary carbocation.[2][3]
Q2: What is the underlying cause of carbocation rearrangement?
A2: The primary driving force for carbocation rearrangement is the inherent stability of carbocations, which follows the order: tertiary > secondary > primary.[2] If a less stable carbocation can rearrange to a more stable one, it will likely do so.[2] This process is rapid and occurs before the carbocation can be attacked by the benzene ring.[4]
Q3: How can I determine if carbocation rearrangement has occurred in my reaction?
A3: The most direct way to identify a rearrangement is by analyzing the product mixture using techniques like NMR spectroscopy, mass spectrometry, or gas chromatography.[2][5] If the major product's structure corresponds to a more stable alkyl group than the one you started with (e.g., obtaining an isopropyl group when you used an n-propyl halide), a rearrangement has likely occurred.[2]
Q4: Which alkylating agents are most susceptible to rearrangement?
A4: Alkylating agents that form primary or secondary carbocations which can rearrange to a more stable form are prone to this issue. This includes straight-chain alkyl halides with three or more carbon atoms.[1] Methyl and ethyl halides do not rearrange because they cannot form more stable carbocations.[6] Similarly, tertiary alkyl halides are not prone to rearrangement as they already form a stable tertiary carbocation.[1]
Q5: How can I prevent or minimize carbocation rearrangement?
A5: The most reliable method to prevent carbocation rearrangement is to avoid the formation of a rearrangeable carbocation altogether. This can be achieved by using the Friedel-Crafts acylation reaction followed by a reduction step.[2][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The major product is an isomer of the expected alkylbenzene (e.g., obtaining isopropylbenzene instead of n-propylbenzene). | Carbocation rearrangement: The initial carbocation rearranged to a more stable form before alkylating the benzene ring.[2] | Utilize the Friedel-Crafts Acylation-Reduction two-step method. This approach avoids the formation of a carbocation intermediate that can rearrange.[1][2] |
| A complex mixture of polyalkylated products is formed. | Polyalkylation: The alkyl group added to the benzene ring is an activating group, making the product more reactive than the starting material and promoting further alkylation.[6][8] | Use a large excess of the aromatic substrate relative to the alkylating agent to favor mono-substitution.[6] Alternatively, Friedel-Crafts acylation is not prone to polyalkylation because the acyl group is deactivating.[9][10] |
| The reaction fails to proceed when using an aromatic ring with certain substituents (e.g., -NO₂, -NH₂). | Deactivated ring or catalyst interaction: Strongly deactivating groups (like -NO₂) make the aromatic ring too unreactive for Friedel-Crafts reactions.[6] Amino groups (-NH₂) react with the Lewis acid catalyst, deactivating the ring.[6][10] | Consider alternative synthetic routes for strongly deactivated rings.[1] For amine-substituted rings, protect the amine group before the Friedel-Crafts reaction.[1] |
| Aryl or vinyl halides are used as the alkylating agent, and no reaction occurs. | Unstable carbocations: Aryl and vinyl halides do not form carbocations under Friedel-Crafts conditions, preventing the reaction from occurring.[6][10] | Choose a different alkylating agent. This method is not suitable for these types of halides. |
Product Distribution in Alkylation of Benzene with 1-Chlorobutane
The following table illustrates the typical product distribution resulting from rearrangement during the Friedel-Crafts alkylation of benzene with 1-chlorobutane.
| Alkylating Agent | Expected Product (without rearrangement) | Observed Major Product (with rearrangement) | Observed Minor Product |
| 1-Chlorobutane | n-Butylbenzene | sec-Butylbenzene | n-Butylbenzene |
Note: The ratios of the products can vary depending on the specific reaction conditions such as temperature and the catalyst used.[6]
Experimental Protocols
Protocol 1: Standard Friedel-Crafts Alkylation (Illustrating Rearrangement)
This protocol describes the alkylation of benzene with 1-chloropropane, which typically leads to the rearranged product, isopropylbenzene.
Materials:
-
Benzene
-
1-Chloropropane
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous diethyl ether (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Set up a flame-dried reflux apparatus equipped with a dropping funnel and a calcium chloride drying tube.
-
In the reaction flask, add anhydrous aluminum chloride and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Add a solution of benzene in anhydrous diethyl ether to the flask.
-
Slowly add 1-chloropropane from the dropping funnel to the stirred mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC or GC).
-
Cool the reaction mixture and carefully quench by pouring it over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of n-propylbenzene to isopropylbenzene.
Protocol 2: Friedel-Crafts Acylation followed by Clemmensen Reduction (Avoiding Rearrangement)
This two-step protocol is the recommended method to synthesize n-propylbenzene while avoiding carbocation rearrangement.
Step A: Friedel-Crafts Acylation
Materials:
-
Benzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (solvent)
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware for reaction under inert atmosphere
Procedure:
-
Set up a flame-dried reaction flask with a stirrer and a dropping funnel under an inert atmosphere.
-
Suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath.
-
Slowly add propanoyl chloride to the suspension.
-
Add benzene dropwise to the stirred mixture.
-
After the addition, allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash successively with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude propiophenone (B1677668).
Step B: Clemmensen Reduction
Materials:
-
Propiophenone (from Step A)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (solvent)
-
Standard laboratory glassware for reflux
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a mercury(II) chloride solution.
-
In a reflux apparatus, add the zinc amalgam, concentrated hydrochloric acid, toluene, and the propiophenone from Step A.
-
Heat the mixture to reflux for several hours until the ketone is consumed (monitor by TLC).
-
Cool the reaction, separate the organic layer, and wash it with water and then sodium bicarbonate solution.
-
Dry the organic layer, remove the solvent, and purify the resulting n-propylbenzene by distillation.
An alternative to the Clemmensen reduction is the Wolff-Kishner reduction, which uses hydrazine (B178648) and a strong base at high temperatures.[6]
Visualizations
Carbocation Rearrangement Mechanism
Caption: Carbocation rearrangement in Friedel-Crafts alkylation.
Acylation-Reduction Workflow to Avoid Rearrangement
Caption: Acylation-reduction workflow to prevent rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Palladium Catalysts for Carbonylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed carbonylation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My carbonylation reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Inactivity/Decomposition:
-
Palladium Black Formation: The formation of palladium black indicates catalyst decomposition.[1] This can be caused by impurities, inappropriate ligand choice, or harsh reaction conditions.
-
Solution: Ensure all reagents and solvents are pure and degassed. Consider using more robust ligands or catalyst precursors.[1]
-
-
Inactive Catalyst Precursor: The chosen palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) may not be suitable for your specific substrate or reaction conditions.
-
Solution: Screen different palladium precursors. For example, Pd(OAc)₂ with a suitable ligand is often effective for the carbonylation of aryl tosylates and mesylates.[2]
-
-
-
Ligand Issues:
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial for catalytic activity.[3][4] Monodentate ligands like di-1-adamantyl-n-butylphosphane have been shown to be effective for alkoxycarbonylation of aryl bromides, while bidentate ligands like dppp, dppf, and BINAP are often better choices for other substrates.[3]
-
Solution: Screen a variety of phosphine (B1218219) ligands with different steric and electronic properties. For challenging substrates like aryl chlorides, strongly electron-donating, bulky ligands may be required to facilitate oxidative addition.[3][4]
-
-
-
Substrate Reactivity:
-
Reaction Conditions:
-
CO Inhibition: High concentrations of carbon monoxide can inhibit the oxidative addition step, leading to low conversion.[1]
-
Solution: If CO inhibition is suspected, try running the reaction with a stoichiometric amount of the palladium catalyst first, followed by the introduction of CO. Alternatively, using a CO surrogate that maintains a low CO concentration can be effective.[1]
-
-
Insufficient Temperature or Pressure: The reaction may require higher temperatures or CO pressures to proceed efficiently, especially with less reactive substrates.[3]
-
Solution: Gradually increase the temperature and/or CO pressure. However, be aware that harsh conditions can also lead to catalyst decomposition.
-
-
Improper Solvent: The choice of solvent can significantly impact reaction yield.[5][6][7]
-
Solution: Screen different solvents. Polar aprotic solvents like DMF, NMP, and DMSO often perform well.[3] Renewable solvents such as limonene (B3431351) and dimethyl carbonate have also shown excellent results in specific carbonylation reactions.[5][6][7]
-
-
Base Selection: The choice and amount of base are critical.
-
Solution: Screen different bases (e.g., tertiary amines, carbonates). Sodium carbonate has been shown to give good yields in reductive carbonylation.[3]
-
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor Selectivity (Formation of Side Products)
Question: My reaction is producing significant amounts of side products, such as double carbonylation products or reduced arenes. How can I improve the selectivity?
Answer: Poor selectivity can arise from several factors, including CO pressure, the nature of the nucleophile, and the choice of oxidant in oxidative carbonylations.
Potential Causes & Solutions:
-
Double Carbonylation: The formation of α-keto amides, acids, or esters results from the insertion of two CO molecules.[3]
-
Solution: This side reaction is generally favored at higher CO pressures. Reducing the CO pressure can often favor single carbonylation.
-
-
Reduction of Aryl Halide: In reductive carbonylation, direct reduction of the aryl halide to the corresponding arene can be a significant side reaction.[3]
-
Solution: This can often be controlled by the slow addition of the hydride source (e.g., Bu₃SnH or silanes) and adjusting the CO pressure.[3]
-
-
Oxidative vs. Hydride Pathway in Alkoxycarbonylation: In the alkoxycarbonylation of alkenes, competition between a palladium-alkoxy and a palladium-hydride pathway can lead to a mixture of saturated and unsaturated esters.[8]
-
Solution: The choice of oxidant is critical. Using p-benzoquinone can lead to a decrease in pH, favoring the hydride pathway and saturated products. In contrast, copper(II) acetate (B1210297) can maintain a stable pH and facilitate the alkoxy pathway, leading to the unsaturated product with high selectivity.[8]
-
Selectivity Control in Alkoxycarbonylation
Caption: Influence of oxidant on selectivity in alkoxycarbonylation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of palladium-catalyzed carbonylation?
A1: The generally accepted mechanism for many palladium-catalyzed carbonylation reactions involves a catalytic cycle with the following key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (or triflate, tosylate) to form a Pd(II) intermediate.[3][9]
-
CO Coordination and Insertion: Carbon monoxide coordinates to the Pd(II) center and then inserts into the palladium-carbon bond to form an acyl-palladium complex.[3][9][10]
-
Nucleophilic Attack: A nucleophile (e.g., alcohol, amine, organometallic reagent) attacks the acyl-palladium complex.[3]
-
Reductive Elimination: The desired carbonyl compound is released, and the Pd(0) catalyst is regenerated.[9]
Catalytic Cycle of Palladium-Catalyzed Carbonylation
Caption: Generalized catalytic cycle for carbonylation.
Q2: How do I choose the right ligand for my carbonylation reaction?
A2: Ligand selection is critical and depends on the substrate and desired reaction.
-
Electron-donating ligands increase the electron density on the palladium center, which can facilitate the oxidative addition step, especially for less reactive substrates like aryl chlorides.[3]
-
Bulky ligands can promote reductive elimination and help to form the catalytically active monoligated palladium species.[4]
-
Bidentate ligands (e.g., dppf, dcpp) often provide greater stability to the catalytic complex and can be highly effective.[2][3] For example, dcpp has been successfully used for the carbonylation of aryl tosylates at atmospheric pressure.[2]
-
Monodentate ligands can also be effective in certain cases, such as the use of di-1-adamantyl-n-butylphosphane for the alkoxycarbonylation of aryl bromides.[3]
Q3: My catalyst appears to be deactivating over time. What are the common causes of deactivation?
A3: Catalyst deactivation can occur through several mechanisms:
-
Sintering: At elevated temperatures, palladium nanoparticles can agglomerate into larger, less active particles.[11][12]
-
Leaching: The active palladium species can dissolve from the support into the reaction medium, leading to a loss of catalytic activity, particularly in continuous flow systems.[11]
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[12][13]
-
Poisoning: Impurities in the reagents or feedstock (e.g., sulfur or heavy metal compounds) can irreversibly bind to the palladium and poison the catalyst.[12][14]
Q4: Can I use renewable solvents for palladium-catalyzed carbonylation reactions?
A4: Yes, significant progress has been made in utilizing renewable solvents for these reactions.[5][6][7][9] The choice of renewable solvent depends on the specific type of carbonylation:
-
Carbonylative Suzuki Coupling: Limonene has been shown to be an effective solvent.[5][7]
-
Aminocarbonylation: Excellent results have been obtained in dimethyl carbonate (DMC), α-pinene, and limonene.[5][7]
-
Alkoxycarbonylation: 2-Methyltetrahydrofuran (2MeTHF), α-pinene, γ-terpinene, and DMC have proven successful.[5][7]
Data Presentation
Table 1: Effect of Ligand on Reductive Carbonylation of 4-Bromoacetanilide
| Ligand | Yield (%) |
| PPh₃ | ~75 |
| PCy₃ | ~80 |
| dppp | >95 |
| dppf | >95 |
| BINAP | >95 |
Data synthesized from trends described in the literature.[3]
Table 2: Effect of Solvent on Carbonylative Suzuki Coupling
| Solvent | Yield (%) |
| Limonene | 99 |
| p-Cymene | 97 |
| Dimethyl Carbonate (DMC) | 97 |
| Diethyl Carbonate (DEC) | 94 |
| 2-Methyltetrahydrofuran (2MeTHF) | 85 |
| Toluene (for comparison) | 97 |
Data based on the reaction of 4-bromoanisole (B123540) with phenylboronic acid.[5]
Experimental Protocols
Protocol 1: General Procedure for Screening Ligands in Aminocarbonylation
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the phosphine ligand (2-4 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to the vial.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).
-
Reaction Setup: Seal the vial, remove it from the glovebox, and connect it to a carbon monoxide source (e.g., a balloon or a manifold).
-
Reaction Execution: Purge the vial with CO three times. Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).
-
Work-up and Analysis: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), filter through a short plug of silica (B1680970) gel, and wash with additional solvent. Concentrate the filtrate under reduced pressure.
-
Yield Determination: Analyze the crude product by ¹H NMR or GC-MS using an internal standard to determine the conversion and yield of the desired amide.
Protocol 2: Troubleshooting for Suspected CO Inhibition
-
Catalyst and Reagent Preparation: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd(PPh₃)₄, 5 mol%), the aryl halide (1.0 mmol), the nucleophile (1.2 mmol), and the base (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add degassed solvent (e.g., THF, 5 mL).
-
Initial Stirring (No CO): Seal the Schlenk tube and stir the mixture at room temperature for 30 minutes to allow for the initial oxidative addition to occur without CO present.
-
CO Introduction: Connect the Schlenk tube to a CO line, purge with CO three times, and then maintain a positive pressure of CO (e.g., 1 atm from a balloon).
-
Reaction Execution: Place the tube in a preheated oil bath at the desired temperature and stir for the required reaction time.
-
Analysis: Follow the work-up and analysis steps outlined in Protocol 1. Compare the yield to a reaction where CO was present from the beginning to determine if inhibition was a factor.[1]
References
- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scielo.br [scielo.br]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of 4-Isobutylbenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isobutylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory and industrial synthesis routes for this compound are:
-
Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Oxidation: This involves the acylation of isobutylbenzene (B155976) to form 4'-isobutylacetophenone, which is then oxidized to yield this compound.[1] The oxidation is often accomplished through the haloform reaction.[1]
-
Grignard Reaction: This method involves the reaction of a Grignard reagent, such as 4-isobutylphenylmagnesium bromide, with carbon dioxide (often in the form of dry ice) followed by an acidic workup.[2][3][4]
-
Direct Oxidation of 4-isobutyltoluene: This method involves the direct oxidation of the methyl group of 4-isobutyltoluene to a carboxylic acid.
Q2: My Friedel-Crafts acylation of isobutylbenzene is giving a low yield of 4-isobutylacetophenone. What are the likely causes?
A2: Low yields in the Friedel-Crafts acylation of isobutylbenzene can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed due to exposure to atmospheric moisture. Ensure anhydrous conditions are maintained throughout the setup and reaction.
-
Suboptimal Temperature: The reaction temperature influences the rate and selectivity. It's crucial to control the temperature according to the specific protocol being followed.
-
Incorrect Stoichiometry: The molar ratios of isobutylbenzene, the acylating agent (e.g., acetyl chloride or acetic anhydride), and the catalyst are critical for optimal conversion.
-
Side Reactions: Polysubstitution or isomerization of the isobutyl group can occur, leading to a mixture of products and reducing the yield of the desired para-isomer.
Q3: I am having trouble with the haloform reaction to convert 4-isobutylacetophenone to this compound. What should I check?
A3: The haloform reaction is a robust method, but low yields can occur due to:
-
Incomplete Reaction: Ensure that the reaction is allowed to proceed for a sufficient amount of time with adequate heating, as indicated by the disappearance of the starting material.
-
Insufficient Base or Halogen: The stoichiometry of the base (e.g., sodium hydroxide) and the halogen (e.g., bromine or chlorine) is crucial for the complete conversion of the methyl ketone.
-
Improper Workup: The acidification step is critical to precipitate the this compound from its carboxylate salt. Ensure the pH is sufficiently acidic.
Q4: My Grignard reaction for the synthesis of this compound is failing or giving a very low yield. What are the most critical factors?
A4: The success of a Grignard reaction is highly dependent on the following:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic solvents, including water and alcohols. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents must be used.[5]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the alkyl halide. Activation with iodine or 1,2-dibromoethane (B42909) may be necessary.
-
Purity of Reagents: The alkyl halide and solvent must be pure and free of any water or alcohol contaminants.
-
Side Reactions: A common side reaction is the Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.[5]
Q5: How can I purify my crude this compound?
A5: The most common method for purifying crude this compound is recrystallization.[6] Suitable solvents include ethanol (B145695), methanol, or a mixture of ethanol and water. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration.[6]
Troubleshooting Guides
Low Yield in Friedel-Crafts Acylation of Isobutylbenzene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or proceeds very slowly | Inactive catalyst (hydrolyzed AlCl₃). | Ensure all glassware is oven or flame-dried. Use a fresh, unopened container of the Lewis acid catalyst. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. | |
| Low yield of the desired para-isomer | Isomerization of the product. | Maintain a lower reaction temperature, as higher temperatures can sometimes favor the formation of other isomers. |
| Polysubstitution. | Use a stoichiometric amount of the acylating agent relative to the isobutylbenzene. | |
| Formation of a dark, tarry reaction mixture | Reaction temperature is too high. | Maintain the recommended reaction temperature and ensure efficient stirring to prevent localized overheating. |
| Impure starting materials. | Use purified isobutylbenzene and acylating agent. |
Low Yield in Haloform Oxidation of 4-Isobutylacetophenone
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature according to literature procedures. Monitor the reaction by TLC. |
| Inadequate amount of base or halogen. | Ensure the correct stoichiometric ratios of reactants are used. | |
| Low yield of precipitated product after acidification | Incomplete acidification. | Check the pH of the aqueous layer after adding acid to ensure it is sufficiently acidic (pH < 2) to fully protonate the carboxylate. |
| Product is soluble in the workup solvent. | Minimize the amount of organic solvent used during the workup. Cool the solution in an ice bath to maximize precipitation. |
Low Yield in Grignard Synthesis of this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reagent fails to form | Presence of moisture in glassware or reagents. | Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous solvents and pure reagents.[5] |
| Unreactive magnesium surface. | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Low yield of carboxylic acid after reaction with CO₂ | Grignard reagent was quenched before the addition of CO₂. | Ensure the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon). |
| Insufficient CO₂. | Use a large excess of freshly crushed dry ice to ensure complete reaction. | |
| Formation of biphenyl (B1667301) byproduct from Wurtz coupling. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of 4-Isobutylacetophenone (Friedel-Crafts Acylation)
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| AlCl₃ | Acetyl chloride | Dichloromethane | 0 to RT | 1-3 | ~85-95 |
| Zeolite beta | Acetic anhydride | None (neat) | 130 | 3-6 | ~90 |
| HF | Acetic anhydride | None (neat) | Not specified | Not specified | High |
Table 2: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Friedel-Crafts & Oxidation | Isobutylbenzene, Acetyl chloride/Acetic anhydride | AlCl₃ or other Lewis acid, NaOH, Halogen | Generally high yielding, uses readily available starting materials. | Two-step process, requires handling of corrosive Lewis acids. |
| Grignard Reaction | 4-Isobutylbromobenzene, Magnesium | Dry Ice (CO₂) | One-pot synthesis from the aryl halide. | Extremely sensitive to moisture, requires careful handling of reactive intermediates. |
| Direct Oxidation | 4-Isobutyltoluene | Strong oxidizing agent (e.g., KMnO₄, CrO₃) | Single step from an available starting material. | Can be difficult to control and may lead to over-oxidation or ring cleavage. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Haloform Reaction
Step A: Synthesis of 4-Isobutylacetophenone
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Charging Reactants: To the flask, add isobutylbenzene (1.0 eq) and the solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (1.1 eq) to the stirred solution.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise from the dropping funnel, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 4-isobutylacetophenone can be purified by vacuum distillation.
Step B: Synthesis of this compound (Haloform Reaction)
-
Reaction Setup: In a round-bottom flask, dissolve 4-isobutylacetophenone (1.0 eq) in a suitable solvent like dioxane or tetrahydrofuran.
-
Base and Halogen Addition: Prepare a solution of sodium hydroxide (B78521) (excess) in water and cool it in an ice bath. Slowly add bromine or household bleach (source of chlorine) to the sodium hydroxide solution.
-
Reaction: Add the cold hypohalite solution to the solution of 4-isobutylacetophenone. Stir vigorously. The reaction is often exothermic. Heat the mixture gently if necessary to complete the reaction.
-
Work-up: After the reaction is complete, cool the mixture and quench any excess halogen with a solution of sodium bisulfite.
-
Isolation: Acidify the aqueous solution with concentrated HCl until the this compound precipitates.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Glassware Preparation: Rigorously dry all glassware in an oven or by flame-drying under vacuum. Assemble a three-necked flask with a condenser, a dropping funnel, and a gas inlet, and maintain a positive pressure of nitrogen or argon.
-
Grignard Reagent Formation: Place magnesium turnings (1.1 eq) in the flask. Add a small amount of anhydrous diethyl ether or THF. Add a small crystal of iodine to activate the magnesium.
-
Alkyl Halide Addition: Dissolve 4-isobutylbromobenzene (1.0 eq) in anhydrous ether or THF and add it to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (indicated by cloudiness and gentle reflux). Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with CO₂: After the magnesium has been consumed, cool the reaction mixture in an ice-salt bath. Crush a large excess of dry ice and quickly add it to the reaction mixture with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Slowly add aqueous HCl to quench the reaction and dissolve the magnesium salts.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent to obtain the crude product. Purify by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent oxidation.
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: Logical troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 4-Isobutylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-isobutylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains impurities stemming from its synthesis, which often involves the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4'-isobutylacetophenone (B122872), followed by an oxidation step. Potential impurities include:
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Unreacted Starting Materials: Isobutylbenzene and the acetylating agent (e.g., acetic anhydride, acetyl chloride).
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Intermediate Species: Residual 4'-isobutylacetophenone is a common impurity.
-
Isomeric Byproducts: The Friedel-Crafts reaction can sometimes yield small amounts of ortho- and meta-isomers (2-isobutylbenzoic acid and 3-isobutylbenzoic acid).
-
Over-alkylation/acylation Products: Poly-substituted byproducts may be formed under certain reaction conditions.
-
Byproducts from Oxidation: The specific byproducts will depend on the oxidant used.
-
Residual Solvents and Catalysts: Solvents used in the reaction and workup, as well as residual acid or base catalysts.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is the most common and highly effective method for purifying crude this compound.[1] This technique leverages the differences in solubility between this compound and its impurities in a given solvent at different temperatures. By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired this compound will crystallize in a purer form, leaving the majority of impurities dissolved in the mother liquor.
Q3: How do I select an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should meet the following criteria:
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High solubility at elevated temperatures: The this compound should be very soluble in the boiling solvent.
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Low solubility at room temperature and below: The product should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
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Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Non-reactive: The solvent should not react with this compound.
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Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Q4: What are some recommended solvent systems for the recrystallization of this compound?
A4: Based on the structure of this compound (containing both a nonpolar isobutyl group and a polar carboxylic acid group) and data for similar compounds, the following solvent systems are recommended for initial screening:
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Aqueous Ethanol (B145695) or Isopropanol: A mixture of alcohol and water allows for fine-tuning the polarity to achieve the desired solubility profile. The addition of water to an ethanolic solution of the crude product at an elevated temperature can induce crystallization upon cooling.[2][3]
-
Hexane (B92381)/Ethyl Acetate (B1210297) Mixture: This combination of a nonpolar solvent (hexane) and a moderately polar solvent (ethyl acetate) provides a versatile system for adjusting polarity.
-
Toluene: This non-polar aromatic solvent can be effective, particularly if the primary impurities are more polar than this compound.
-
Water: While this compound has limited solubility in water, for very crude samples where the main impurities are highly water-soluble (e.g., inorganic salts), recrystallization from hot water can be a viable initial purification step.[4]
A small-scale solvent screen is always recommended to determine the optimal solvent or solvent system for your specific crude material.
Q5: Are there alternative purification methods to recrystallization?
A5: Yes, other purification methods can be employed, either as an alternative or in conjunction with recrystallization:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For this compound, silica (B1680970) gel is a suitable stationary phase, and a mobile phase gradient of hexane and ethyl acetate can be effective for eluting the desired product and separating it from less polar and more polar impurities.
-
Distillation: While distillation is a common purification technique for liquids, it is generally less effective for purifying this compound due to its high boiling point and the likelihood of impurities having similar boiling points.
Q6: How can I assess the purity of my purified this compound?
A6: Several analytical techniques can be used to determine the purity of your final product:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a highly accurate method for quantifying the purity of this compound and detecting impurities.[5][6] A C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of acid like phosphoric or formic acid) is a common setup.
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Melting Point Analysis: A sharp melting point range that is close to the literature value (for pure this compound) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative assessment of purity. The presence of a single spot for the purified product indicates a significant reduction in impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of any remaining impurities.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The cooling process is too rapid. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. 4. Add a seed crystal of pure this compound. |
| "Oiling out" occurs instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated. | 1. Use a lower-boiling point solvent or a solvent mixture. 2. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| The yield of purified product is low. | 1. Too much solvent was used, and a significant amount of product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| The purified product is still colored. | 1. The chosen solvent is not effective at leaving colored impurities in the solution. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| The melting point of the purified product is still broad and/or depressed. | 1. The cooling process was too fast, trapping impurities within the crystal lattice. 2. The chosen solvent also dissolves the impurity, leading to co-crystallization. | 1. Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. 2. Perform a second recrystallization, possibly with a different solvent system. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | 1. The solvent system is not optimal (too polar or not polar enough). | 1. Adjust the solvent ratio. For better separation of non-polar compounds, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). For more polar compounds, increase the polarity. |
| Cracking or channeling of the silica gel bed. | 1. Improper packing of the column. | 1. Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. |
| Product does not elute from the column. | 1. The mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. |
| Multiple compounds in collected fractions. | 1. The column was overloaded with the crude sample. 2. Fractions were collected too broadly. | 1. Use a larger column or a smaller amount of crude material. 2. Collect smaller fractions and analyze each by TLC before combining. |
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound (Qualitative)
| Solvent System | Polarity | Rationale |
| Ethanol/Water | High to Medium | Good for compounds with both polar and non-polar character. Polarity is tunable by adjusting the solvent ratio. |
| Isopropanol/Water | High to Medium | Similar to ethanol/water, offers another alcohol option for optimization. |
| Hexane/Ethyl Acetate | Low to Medium | A versatile non-polar/polar aprotic mixture for fine-tuning solubility. |
| Toluene | Low | Effective for separating from more polar impurities. |
| Hot Water | High | Useful for removing highly water-soluble impurities like inorganic salts. |
Table 2: Purity Analysis Techniques for this compound
| Technique | Principle | Information Provided |
| RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Quantitative purity, detection and quantification of impurities. |
| Melting Point | Temperature range over which a solid transitions to a liquid. | Qualitative indication of purity (sharpness and proximity to literature value). |
| TLC | Differential migration of components on a stationary phase with a mobile phase. | Qualitative assessment of the number of components in a mixture. |
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation and identification of impurities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent System
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Preheat the funnel and receiving flask to prevent premature crystallization.
-
Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow the cooling rate. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for separation using thin-layer chromatography. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10, 80:20, etc.) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Isobutylbenzoic Acid
Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 4-isobutylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape. Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to be tailing.[3]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: For acidic analytes such as this compound, peak tailing is often a result of secondary interactions with the stationary phase. The most common causes include:
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Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[2][4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (approximately 4.5 for this compound), both ionized and un-ionized forms of the acid will exist, leading to peak broadening and tailing.[5][6]
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Column Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[2][4]
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Column Degradation: Voids in the column packing or a partially blocked inlet frit can disrupt the sample band, causing tailing.[4][7]
-
Extra-Column Effects: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. To achieve a symmetrical peak for an acidic analyte like this compound, it is recommended to adjust the mobile phase pH to be at least 2 pH units below its pKa (~4.5).[5] At a lower pH (e.g., pH 2.5-3.0), the carboxylic acid group is fully protonated (un-ionized), which minimizes secondary interactions with the stationary phase and results in a sharper, more symmetrical peak.[8]
Q4: Which type of HPLC column is best suited for analyzing this compound to minimize peak tailing?
A4: A high-purity, end-capped C18 or C8 column is a good starting point for the analysis of this compound.[9] End-capping chemically bonds a small silane (B1218182) to the unreacted silanol groups on the silica (B1680970) surface, reducing their ability to interact with acidic analytes.[2] Columns with a polar-embedded group can also provide good peak shape for acidic compounds.
Q5: Can the sample solvent cause peak tailing?
A5: Yes, if the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including tailing.[8] It is always best to dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow to diagnose and resolve peak tailing.
Data Presentation
The following tables summarize the expected impact of mobile phase pH and column type on the peak tailing factor (Tf) for acidic compounds structurally similar to this compound.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor (Tf) for Benzoic Acid Derivatives
| Mobile Phase pH | Column Type | Tailing Factor (Tf) | Peak Shape |
| 3.0 | Purospher-STAR C18 | ~1.1 | Symmetrical |
| 5.8 | Purospher-STAR C18 | ~1.2 | Symmetrical |
| 3.0 | Symmetry C18 | ~1.3 | Minor Tailing |
| 5.8 | Symmetry C18 | > 1.8 | Significant Tailing |
Data adapted from a study on benzoic acid derivatives, which are structurally similar to this compound.[10]
Table 2: Comparison of Column Performance for Acidic Compounds
| Column Type | Description | Expected Peak Shape for Acids |
| Standard C18 | Traditional silica-based C18 | Potential for tailing due to residual silanols |
| End-capped C18 | High-purity silica with reduced silanol activity | Good symmetry, especially at low pH |
| Polar-Embedded C18 | C18 phase with an embedded polar group | Can provide good peak shape over a wider pH range |
Experimental Protocols
The following are detailed methodologies for experiments to troubleshoot and resolve peak tailing.
Protocol 1: Optimization of Mobile Phase pH
Objective: To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phase components with varying pH values. For example, prepare 0.1% (v/v) formic acid in water (pH ~2.7), and phosphate (B84403) buffers at pH 3.0, 4.5, and 6.0.
-
The organic mobile phase will be acetonitrile.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic mixture of the prepared aqueous phase and acetonitrile. A typical starting point could be 60:40 (Aqueous:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Sample: A standard solution of this compound in the initial mobile phase composition.
-
-
Analysis:
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Equilibrate the column with the first mobile phase (e.g., pH 2.7) for at least 15-20 column volumes.
-
Inject the standard solution and record the chromatogram.
-
Calculate the Tailing Factor (Tf) for the this compound peak.
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Repeat the analysis for each prepared mobile phase pH, ensuring the column is thoroughly equilibrated before each run.
-
-
Data Interpretation:
-
Compare the Tailing Factors obtained at each pH. The optimal pH will be the one that provides a Tf value closest to 1.0.
-
Protocol 2: Evaluation of Column Performance
Objective: To compare the performance of different types of reversed-phase columns for the analysis of this compound.
Methodology:
-
Columns to be Tested:
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Standard (non-end-capped) C18 column.
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High-purity, end-capped C18 column.
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Polar-embedded C18 column.
-
-
Chromatographic Conditions:
-
Use the optimized mobile phase pH determined in Protocol 1.
-
Keep all other chromatographic parameters (flow rate, temperature, injection volume, etc.) consistent across all column tests.
-
-
Analysis:
-
Install the first column and equilibrate with the mobile phase.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the Tailing Factor (Tf).
-
Repeat the analysis for each of the other columns.
-
-
Data Interpretation:
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Compare the Tailing Factors from each column. This will help identify the stationary phase that provides the best peak symmetry for your analyte under the chosen conditions.
-
Diagram: Chemical Interactions Leading to Peak Tailing
Caption: Interactions between the analyte and stationary phase under different pH conditions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4-Isobutylbenzoic Acid by GC-MS
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the identification of unknown impurities in 4-isobutylbenzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar carboxylic acid with low volatility. Direct injection into a GC-MS system would result in poor chromatographic performance, including broad, tailing peaks and potential thermal degradation in the hot injector.[1][2] Derivatization converts the acidic proton of the carboxylic acid group into a less polar, more volatile, and more thermally stable functional group, such as an ester or a silyl (B83357) ester.[1][3][4] This improves peak shape, sensitivity, and overall chromatographic resolution.[5]
Q2: What are the most common derivatization methods for this compound?
A2: The most common and effective derivatization methods for carboxylic acids like this compound fall into three main categories:
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Silylation: This is a very common method where an active hydrogen is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group.[1] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose.[3][6]
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Alkylation (Esterification): This involves converting the carboxylic acid into an ester, most commonly a methyl ester.[1][4] A common reagent for this is Boron trifluoride (BF3) in methanol.[3]
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Acylation: This method introduces an acyl group to compounds with active hydrogens.[3]
Q3: What are the potential sources of impurities in this compound?
A3: Impurities in this compound can originate from several sources, primarily the synthetic route used for its manufacture. Common synthetic pathways include the Friedel-Crafts acylation of isobutylbenzene (B155976) followed by oxidation.[7] Therefore, potential impurities could include:
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Unreacted starting materials: Such as isobutylbenzene or 4'-isobutylacetophenone.[7]
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Side-products from the synthesis: Depending on the specific synthesis, isomers or related compounds may be formed. For instance, if synthesized via a Kolbe-Schmitt type reaction from 4-isobutylphenol, the para-isomer, 6-isobutyl-3-hydroxybenzoic acid, could be a side product.[8]
-
Degradation products: The compound may degrade under certain storage or experimental conditions.
-
Reagents and solvents: Impurities can be introduced from the reagents and solvents used during synthesis and purification.
Q4: How can I tentatively identify an unknown impurity from its mass spectrum?
A4: The mass spectrum provides a fragmentation pattern that is a fingerprint of a molecule. For a carboxylic acid derivative, you can look for characteristic losses from the molecular ion (M+). For example, in the mass spectrum of a silylated carboxylic acid, you will often see a prominent peak corresponding to the loss of a methyl group (M-15).[9] For underivatized carboxylic acids, characteristic losses include the hydroxyl group (M-17) and the carboxyl group (M-45).[10] By analyzing these fragmentation patterns and comparing them to mass spectral libraries (like NIST), you can propose a structure for the unknown impurity.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during the GC-MS analysis of this compound in a question-and-answer format.
Issue 1: No peaks or very small peaks for this compound are observed in the chromatogram.
-
Question: I've injected my derivatized this compound sample, but I'm seeing no peak or a very weak response. What could be the problem?
-
Answer: This issue often points to problems with the sample preparation, derivatization, or the GC-MS system itself.
| Potential Cause | Recommended Solution(s) |
| Incomplete Derivatization | Review and optimize your derivatization protocol. Ensure the reaction has gone to completion by adjusting the reaction time and temperature. For silylation reactions, the presence of moisture is detrimental, so ensure all glassware and solvents are anhydrous.[6] |
| Sample Degradation | This compound might be degrading in the hot GC inlet. Ensure the inlet temperature is not excessively high. The derivatization should increase thermal stability. |
| System Contamination/Activity | The GC liner or the front of the column may have active sites where the analyte is adsorbing.[13] Replace the liner and trim the first few centimeters of the column. Using a deactivated liner is also recommended.[6] |
| Incorrect GC-MS Parameters | Verify that the oven temperature program is appropriate for the elution of the derivatized analyte. Check for leaks in the system, as this can reduce the flow through the column and affect retention times.[13] |
Issue 2: The this compound peak is broad and/or tailing.
-
Question: My peak for derivatized this compound is not sharp and shows significant tailing. What is causing this?
-
Answer: Peak tailing for acidic compounds is a common issue and usually indicates some form of unwanted interaction within the GC system.
| Potential Cause | Recommended Solution(s) |
| Incomplete Derivatization | Residual underivatized this compound will interact strongly with the column and liner, causing tailing. Ensure your derivatization is complete. |
| Active Sites in the System | Active sites in the injector liner, column, or connections can cause peak tailing for polar compounds.[13] Regularly replace the liner and septum.[6] Consider using a more inert column. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.[14] |
| Improper Column Installation | If the column is not installed correctly in the injector or detector, it can lead to poor peak shape. Re-install the column according to the manufacturer's instructions. |
Issue 3: I am observing unexpected peaks ("ghost peaks") in my chromatogram.
-
Question: My chromatogram shows several peaks that are not present in my sample or standards. Where are they coming from?
-
Answer: These "ghost peaks" are typically due to contamination from various sources. A systematic approach is needed to identify their origin.[6]
| Potential Cause | Recommended Solution(s) |
| Contaminated Solvents/Reagents | Impurities in your solvents or derivatizing agents can introduce extraneous peaks.[6] Run a "blank" injection with only the solvent and reagents to confirm. Use high-purity, chromatography-grade solvents and fresh reagents.[6] |
| Septum Bleed | The septum at the injection port can degrade at high temperatures, releasing silicone compounds (siloxanes) that appear as peaks in the chromatogram. Use a high-quality, low-bleed septum and replace it regularly.[6] |
| Column Bleed | At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks. Ensure you are operating within the column's recommended temperature range.[13] |
| Carryover from Previous Injections | If a previous sample was highly concentrated, it might not have been completely flushed from the system. Run several solvent blanks between samples to clean the system. |
Experimental Protocols
Protocol 1: Derivatization of this compound using BSTFA (Silylation)
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a clean, dry vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.[6]
-
Derivatization:
-
Add 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) to dissolve the sample residue.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[3][6]
-
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert and inject 1 µL into the GC-MS system.
Protocol 2: GC-MS Parameters for Analysis of Derivatized this compound
These are general starting parameters and may require optimization for your specific instrument and column.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar |
| Inlet | Splitless mode |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 50 - 500 m/z |
Data Presentation
Table 1: Potential Impurities in this compound and their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Isobutylbenzene | C₁₀H₁₄ | 134.22 | Starting material |
| 4'-Isobutylacetophenone | C₁₂H₁₆O | 176.26 | Intermediate in synthesis[7] |
| 4-Isobutylphenol | C₁₀H₁₄O | 150.22 | Starting material in alternative synthesis |
| 6-isobutyl-3-hydroxybenzoic acid | C₁₁H₁₄O₃ | 194.23 | Side-product from Kolbe-Schmitt synthesis[8] |
Table 2: Expected Mass Fragments for TMS-Derivatized this compound
| m/z | Ion Identity | Description |
| 250 | [M]⁺ | Molecular ion |
| 235 | [M-15]⁺ | Loss of a methyl group from the TMS moiety |
| 193 | [M-57]⁺ | Loss of the isobutyl group |
| 177 | [M-73]⁺ | Loss of the TMS group |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting common GC-MS issues.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 38861-88-0 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmtech.com [pharmtech.com]
- 13. books.rsc.org [books.rsc.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in 4-Isobutylbenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of 4-isobutylbenzoic acid and its precursors. The synthesis of this compound, a key intermediate for pharmaceuticals like Ibuprofen, often relies on catalytic processes, with catalyst deactivation being a critical factor affecting yield and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound and which catalysts are typically used?
A1: The most common industrial synthesis involves a two-step process:
-
Friedel-Crafts acylation of isobutylbenzene (B155976): This step syntesizes 4'-isobutylacetophenone (B122872). The classic catalyst for this reaction is a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][2] More environmentally friendly alternatives include solid acid catalysts like zeolites (e.g., H-Beta, H-Y, H-ZSM-5).
-
Oxidation of 4'-isobutylacetophenone: The resulting ketone is then oxidized to this compound.
Alternative routes include palladium-catalyzed carbonylation of 4-isobutylbromobenzene.
Q2: What are the main causes of catalyst deactivation in the Friedel-Crafts acylation step?
A2: Catalyst deactivation in this crucial step can be broadly categorized as follows:
-
For Lewis Acid Catalysts (e.g., AlCl₃):
-
Moisture Poisoning: AlCl₃ is extremely sensitive to moisture. Any water in the reactants, solvent, or glassware will react with and deactivate the catalyst.[1][3]
-
Product Complexation: The ketone product (4'-isobutylacetophenone) can form a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle. This is why a stoichiometric amount of the catalyst is often required.[1]
-
Reaction with Substrate Impurities: Impurities in the isobutylbenzene or acylating agent can react with and consume the catalyst.
-
-
For Solid Acid Catalysts (e.g., Zeolites):
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface and within its pores is a primary cause of deactivation.[4][5] These deposits block access to the active sites.
-
Poisoning by Adsorption: Strong adsorption of the ketone product or byproducts can inhibit the active sites.[6] Oxygenated impurities in the feedstock can also firmly adsorb on the acid sites, leading to deactivation.
-
Leaching of Active Sites: In some cases, the active aluminum species can be leached from the zeolite framework, leading to irreversible activity loss.[5]
-
Q3: How can I tell if my catalyst is deactivated?
A3: Signs of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A lower than expected yield of the desired product (4'-isobutylacetophenone).
-
The need for harsher reaction conditions (e.g., higher temperature) to achieve the same conversion.
-
For solid catalysts, a change in color (e.g., darkening due to coke formation).
Q4: Can a deactivated catalyst be regenerated?
A4: The possibility of regeneration depends on the catalyst and the deactivation mechanism:
-
AlCl₃: Deactivation by moisture or product complexation is generally irreversible. It is more practical to use fresh, anhydrous AlCl₃ for each reaction.
-
Zeolites: Deactivation by coking is often reversible. The most common regeneration method is to burn off the coke in a controlled manner with air or an oxygen-containing gas stream at elevated temperatures.[5][7] However, improper regeneration conditions can lead to irreversible damage to the zeolite structure.
Troubleshooting Guides
Issue 1: Low or No Conversion in Friedel-Crafts Acylation with AlCl₃
| Potential Cause | Recommended Solution(s) |
| Catalyst Inactivity due to Moisture | Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous solvents and freshly opened or properly stored AlCl₃. The catalyst should be a fine, free-flowing powder; clumps indicate moisture contamination.[3] |
| Insufficient Catalyst | Friedel-Crafts acylation often requires a stoichiometric amount of AlCl₃ because the product forms a complex with it. Ensure you are using the correct molar ratio of catalyst to the acylating agent.[1] |
| Deactivated Aromatic Ring | While isobutylbenzene is an activated ring, ensure your starting material is pure. Strongly electron-withdrawing impurities could hinder the reaction.[1] |
| Poor Quality Reagents | Use high-purity isobutylbenzene and acyl chloride/anhydride (B1165640). Impurities can lead to side reactions and catalyst deactivation.[1] |
| Sub-optimal Reaction Temperature | The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can cause side reactions. Consult literature for optimal temperature ranges for the acylation of isobutylbenzene.[1] |
Issue 2: Decreasing Activity of Zeolite Catalyst Over Multiple Runs
| Potential Cause | Recommended Solution(s) |
| Coke Formation | Implement a regeneration protocol. This typically involves a controlled calcination in air to burn off the carbonaceous deposits. (See Experimental Protocol 2). |
| Strong Product/Byproduct Adsorption | Washing the catalyst with a suitable solvent after the reaction may help remove adsorbed species. Consider optimizing reaction conditions (e.g., temperature, flow rate in a continuous system) to minimize product inhibition.[8] |
| Leaching of Active Sites | Characterize the spent catalyst using techniques like ICP-AES to check for changes in the Si/Al ratio. Leaching is often irreversible. |
| Incomplete Regeneration | Optimize the regeneration temperature and time. Use characterization techniques like TGA to confirm complete coke removal. |
Data Presentation
Table 1: Influence of Zeolite Beta Catalyst Type on the Acylation of Isobutylbenzene with Acetic Anhydride
| Catalyst Type | Reaction Time (h) | Isolated Yield (%) |
| Zeolite beta | 8 | 6 |
| Microcrystalline beta-I | 6 | 20 |
| Microcrystalline beta-II | 3 | 25 |
| H⁺microcrystalline beta-I | 6 | 20 |
| Fe³⁺-beta | 8 | 12 |
| (Data is illustrative of trends and may vary based on specific experimental conditions) |
Experimental Protocols
Protocol 1: Acylation of Isobutylbenzene using Zeolite Beta Catalyst
This protocol provides a general procedure for the acylation of isobutylbenzene using a reusable solid acid catalyst.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer, reflux condenser, dropping funnel
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
-
Isobutylbenzene (IBB)
-
Acetic anhydride (Ac₂O)
-
Microcrystalline Zeolite Beta catalyst
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Activation: To remove adsorbed water, dry the microcrystalline zeolite beta catalyst in an oven at 500°C for 4 hours prior to use.[8]
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel under a nitrogen atmosphere.
-
Charging Reactants: Add isobutylbenzene and the activated zeolite beta catalyst to the flask.
-
Initiating the Reaction: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 130°C).[8]
-
Addition of Acylating Agent: Once the temperature is stable, add acetic anhydride dropwise from the dropping funnel over a period of time.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a solvent like diethyl ether, dried, and stored for regeneration and reuse.
-
Product Isolation: The filtrate containing the product is then washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 4'-isobutylacetophenone can be purified by vacuum distillation.[8]
Protocol 2: Laboratory-Scale Regeneration of Coked Zeolite Catalyst
This protocol describes a general procedure for the regeneration of a coked zeolite catalyst by calcination.
Materials and Equipment:
-
Tube furnace with temperature programming
-
Quartz or ceramic tube
-
Air or a mixture of N₂ and O₂
-
Coked zeolite catalyst
Procedure:
-
Catalyst Loading: Place the coked zeolite catalyst in the quartz tube within the furnace.
-
Purging: Purge the system with an inert gas like nitrogen at room temperature to remove any adsorbed hydrocarbons.
-
Heating Program: Begin heating the furnace under a flow of inert gas to a temperature of around 150°C and hold for a period to desorb volatile compounds.
-
Oxidative Treatment: Gradually introduce air or a lean oxygen/nitrogen mixture into the gas stream while slowly ramping up the temperature. A typical final regeneration temperature is between 450°C and 550°C. The heating rate and oxygen concentration should be carefully controlled to avoid excessive temperature excursions due to the exothermic nature of coke combustion, which can damage the zeolite structure.
-
Holding Period: Hold the catalyst at the final regeneration temperature for several hours until the coke is completely combusted. This can be monitored by analyzing the off-gas for CO and CO₂.
-
Cooling: After the regeneration is complete, switch back to an inert gas flow and cool the furnace down to room temperature.
-
Characterization: The regenerated catalyst should be characterized (e.g., by TGA, BET surface area analysis, and acidity measurements) to confirm the removal of coke and the retention of its structural and acidic properties before reuse.[5]
Visualizations
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: A logical workflow for troubleshooting low product yield in Friedel-Crafts acylation.
Zeolite Catalyst Deactivation and Regeneration Cycle
Caption: The cycle of zeolite catalyst use, deactivation by coking, and regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 4. Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Isobutylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-isobutylbenzoic acid, a key intermediate in the pharmaceutical industry. The guidance is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and scale-up production.
Troubleshooting Guides
This section details potential issues, their causes, and recommended solutions for the two primary synthesis routes of this compound.
Route 1: Friedel-Crafts Acylation of Isobutylbenzene (B155976) and Subsequent Haloform Reaction
This two-step process involves the acylation of isobutylbenzene to form 4'-isobutylacetophenone (B122872), which is then oxidized via a haloform reaction to yield this compound.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4'-Isobutylacetophenone | 1. Moisture in the reaction: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated.[1] | 1. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient catalyst: A stoichiometric amount of the Lewis acid is often required because it complexes with the product ketone.[1] | 2. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the acylating agent. | |
| 3. Low reaction temperature: The reaction may be too slow at very low temperatures. | 3. While the initial addition is often done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to warm to room temperature or gentle heating (e.g., 60°C) may be necessary for completion.[2][3] | |
| Formation of Isomeric Byproducts (ortho- and meta-isobutylacetophenone) | 1. High reaction temperature: Higher temperatures can favor the formation of the thermodynamically more stable para isomer, but can also lead to side reactions and isomerization. | 1. Maintain a low temperature during the addition of reagents to improve regioselectivity. Low temperatures (-10°C or below) can provide good para-isomer selectivity.[1] |
| 2. Choice of catalyst and solvent: The nature of the Lewis acid and the solvent can influence isomer distribution. | 2. Consider using milder catalysts or modern solid acid catalysts like zeolites, which can offer higher selectivity.[4][5] The choice of solvent can also affect the outcome. | |
| Polysubstitution | 1. Highly activating substrate: While the acetyl group is deactivating, preventing further acylation, highly reactive starting materials can sometimes lead to multiple acylations.[6] | 1. Friedel-Crafts acylation is generally self-limiting to mono-acylation due to the deactivating nature of the resulting ketone.[1] This is less of a concern than in Friedel-Crafts alkylation. |
Step 2: Haloform Reaction of 4'-Isobutylacetophenone
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction/Low Yield of this compound | 1. Insufficient hypohalite or base: The reaction requires an excess of both the halogenating agent (e.g., sodium hypochlorite) and the base (e.g., sodium hydroxide) to proceed to completion.[7][8] | 1. Use a molar excess of the hypohalite solution and ensure the reaction mixture remains basic throughout the process. |
| 2. Reaction temperature is too low: The haloform reaction may be slow at room temperature. | 2. Gentle heating (e.g., in a water bath at ~75°C) can increase the reaction rate.[9] | |
| 3. Poor mixing of reagents: If the ketone is not fully in contact with the aqueous hypohalite solution, the reaction will be slow and incomplete. | 3. Ensure vigorous stirring to create an emulsion and maximize the interfacial area between the organic and aqueous phases. | |
| Formation of Side Products | 1. Side reactions of the isobutyl group: Strong oxidizing conditions could potentially lead to oxidation of the isobutyl side chain. | 1. The haloform reaction is generally selective for the methyl ketone. Use controlled temperature and reaction time to minimize side reactions. |
| 2. Unreacted 4'-isobutylacetophenone: Incomplete reaction will leave the starting material as an impurity. | 2. Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. If the reaction stalls, consider adding more hypohalite and/or base. | |
| Difficulty in Product Isolation | 1. Incomplete precipitation upon acidification: The product, this compound, is precipitated by acidifying the reaction mixture. If the pH is not low enough, the product will remain in solution as the carboxylate salt. | 1. Acidify the solution to a pH below 3 with a strong acid like concentrated HCl.[9] Cooling the mixture in an ice bath can further aid precipitation.[10] |
| 2. Product contaminated with haloform: The haloform byproduct (e.g., chloroform) may contaminate the precipitated product. | 2. Wash the filtered product thoroughly with cold water. The haloform is volatile and can often be removed during drying. |
Route 2: Grignard Reaction of 4-Isobutylbromobenzene with Carbon Dioxide
This one-step synthesis involves the formation of a Grignard reagent from 4-isobutylbromobenzene, followed by its reaction with carbon dioxide to produce the carboxylate salt, which is then protonated to give this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form the Grignard Reagent | 1. Presence of moisture: Grignard reagents are extremely reactive with water and other protic solvents.[11] | 1. All glassware must be rigorously dried (e.g., flame-dried or oven-dried). Use anhydrous solvents (typically diethyl ether or THF). The reaction must be conducted under a dry, inert atmosphere.[12] |
| 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. | 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.[12] | |
| Low Yield of this compound | 1. Quenching of the Grignard reagent: Accidental exposure to moisture or atmospheric CO₂ before the addition of the CO₂ source will destroy the reagent. | 1. Maintain strict anhydrous and inert conditions throughout the reaction. |
| 2. Inefficient carbonation: Poor contact between the Grignard reagent and the carbon dioxide will result in a low yield. | 2. For solid CO₂ (dry ice), use a freshly crushed, large excess and add the Grignard solution to it to ensure the CO₂ is always in excess. For gaseous CO₂, bubble the gas through the solution with vigorous stirring.[13] | |
| Formation of Biphenyl Byproduct (4,4'-Diisobutylbiphenyl) | 1. Wurtz-type coupling: The Grignard reagent can react with unreacted 4-isobutylbromobenzene. | 1. Add the 4-isobutylbromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent being formed. |
| Product Contaminated with Unreacted Starting Material | 1. Incomplete Grignard formation or carbonation. | 1. The unreacted 4-isobutylbromobenzene can be removed during the workup. This compound can be extracted into a basic aqueous solution, leaving the non-acidic starting material in the organic layer. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is preferable for large-scale production?
A1: The Friedel-Crafts acylation followed by the haloform reaction is often preferred for industrial-scale synthesis. While the Grignard route is more direct, the stringent anhydrous conditions and the handling of highly reactive organometallic reagents can be challenging and costly on a large scale.
Q2: How can I purify the crude this compound?
A2: Recrystallization is the most common and effective method for purifying crude this compound.[3][10] A suitable solvent system should be chosen where the benzoic acid is highly soluble at elevated temperatures and poorly soluble at low temperatures, while the impurities remain in solution.[3] Mixtures of ethanol (B145695) and water, or toluene, can be effective.[10]
Q3: What are the key safety precautions for these syntheses?
A3: For the Friedel-Crafts acylation, aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[2] Acetyl chloride is also corrosive. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). For the haloform reaction, hypochlorite (B82951) solutions are corrosive, and the haloform byproducts can be toxic. For the Grignard reaction, diethyl ether is extremely flammable, and Grignard reagents are pyrophoric.[11] All reactions should be conducted in a well-ventilated fume hood with appropriate PPE.
Q4: Can I use other oxidizing agents besides hypohalites for the conversion of 4'-isobutylacetophenone?
A4: While the haloform reaction is a classic and effective method, other strong oxidizing agents like potassium permanganate (B83412) or chromic acid can also oxidize the acetyl group. However, these reagents are less selective and can potentially oxidize the isobutyl side chain, leading to a mixture of products.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of the starting material and the formation of the product.[2] Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Haloform Reaction
Step A: Friedel-Crafts Acylation of Isobutylbenzene
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (B109758) in the flask and cool the mixture to 0-5 °C in an ice bath.
-
Add acetyl chloride (1.05 equivalents) dropwise to the suspension while maintaining the temperature below 10 °C.
-
After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4'-isobutylacetophenone.
Step B: Haloform Reaction of 4'-Isobutylacetophenone
-
In a round-bottom flask, dissolve the crude 4'-isobutylacetophenone from Step A in a suitable solvent like dioxane or THF.
-
Add a solution of sodium hydroxide (B78521) (e.g., 10 M) to the flask.
-
Slowly add a commercial bleach solution (sodium hypochlorite) to the vigorously stirred mixture. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
After the addition is complete, gently heat the mixture in a water bath for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and add a small amount of sodium bisulfite to quench any excess hypochlorite.
-
Acidify the mixture with concentrated hydrochloric acid until the pH is below 3. A white precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Synthesis of this compound via Grignard Reaction
-
Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Gently heat the flask with a heat gun under a nitrogen atmosphere until purple iodine vapors are observed, then allow it to cool.
-
Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Dissolve 4-isobutylbromobenzene (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium. If the reaction does not start (disappearance of the iodine color, bubbling), gentle warming may be required.
-
Once the reaction has initiated, add the remaining 4-isobutylbromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
Add dilute hydrochloric acid to the mixture to protonate the carboxylate and dissolve any remaining magnesium salts.
-
Extract the product into diethyl ether. Wash the organic layer with water and then extract the this compound into an aqueous sodium hydroxide solution.
-
Separate the aqueous layer and re-acidify with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation and haloform reaction.
Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction.
Caption: Major side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. websites.umich.edu [websites.umich.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Haloform Reaction (Chapter 57) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. This compound | 38861-88-0 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up 4-Isobutylbenzoic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up the synthesis of 4-isobutylbenzoic acid from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most prevalent industrial synthesis is a two-step process.[1] It begins with the Friedel-Crafts acylation of isobutylbenzene (B155976) with an acylating agent like acetic anhydride (B1165640) or acetyl chloride to produce 4'-isobutylacetophenone (B122872). This intermediate is then oxidized to yield this compound.[1][2][3] An alternative, though less common, route involves the direct carbonylation of 4-isobutylbromobenzene using a palladium catalyst.
Q2: What are the key safety considerations when scaling up this synthesis?
A2: Safety is paramount during scale-up. Key considerations include:
-
Exothermic Reactions: The Friedel-Crafts acylation is exothermic. The reduced surface-area-to-volume ratio in a pilot plant reactor makes heat dissipation less efficient. Therefore, controlled addition of reagents and robust cooling systems are critical to prevent runaway reactions.
-
Hazardous Reagents: Handling of corrosive and toxic reagents like aluminum chloride (if used as a catalyst) and strong oxidizing agents requires appropriate personal protective equipment (PPE) and containment measures.
-
Pressure Management: Some industrial processes may operate under pressure, necessitating the use of certified pressure reactors and adherence to strict safety protocols.
-
Flammable Solvents: The use of flammable organic solvents requires proper grounding of equipment to prevent static discharge and ensuring adequate ventilation to avoid the buildup of explosive vapor concentrations.
Q3: How can I effectively monitor the reaction's progress during scale-up?
A3: While Thin Layer Chromatography (TLC) is useful in a lab setting, more quantitative methods are recommended for pilot-plant scale. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for accurately tracking the consumption of starting materials and the formation of 4'-isobutylacetophenone and subsequently this compound. This allows for precise determination of reaction completion and helps in identifying the formation of any side products.
Troubleshooting Guide
Low Yield
Q: My overall yield of this compound has significantly dropped after moving from the lab to the pilot plant. What are the potential causes?
A: Low yields during scale-up can stem from several factors related to both the Friedel-Crafts acylation and the oxidation step.
-
Friedel-Crafts Acylation Stage:
-
Catalyst Deactivation: Lewis acid catalysts like aluminum chloride are highly sensitive to moisture. Ensure all reagents, solvents, and the reactor are thoroughly dried. In a pilot plant, this might require nitrogen purging and drying of solvents before use.
-
Insufficient Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" and poor mass transfer, resulting in incomplete reaction and side product formation.
-
Suboptimal Temperature Control: Poor heat dissipation can cause the temperature to rise, favoring side reactions. Conversely, if the reaction is not maintained at the optimal temperature, it may proceed too slowly or not to completion.
-
-
Oxidation Stage (Haloform Reaction):
-
Incomplete Reaction: The haloform reaction requires careful control of stoichiometry and temperature. Insufficient addition of the halogen or base, or temperatures that are too low, can lead to incomplete conversion of the 4'-isobutylacetophenone intermediate.
-
Side Reactions: Elevated temperatures during the haloform reaction can lead to the formation of undesired byproducts.
-
Product Purity Issues
Q: I am observing significant impurities in my final this compound product at the pilot scale. How can I identify and mitigate these?
A: Impurities can arise from both reaction steps and the work-up process.
-
Isomeric Impurities: During the Friedel-Crafts acylation, ortho and meta isomers of 4'-isobutylacetophenone can be formed, though the para isomer is generally favored. Lower reaction temperatures can improve para-selectivity.
-
Unreacted Starting Materials: Incomplete conversion in either the acylation or oxidation step will leave unreacted isobutylbenzene or 4'-isobutylacetophenone in the product.
-
Work-up and Purification Challenges:
-
Inefficient Extraction: The separation of the organic and aqueous layers during work-up can be more challenging at a larger scale. Ensure adequate mixing and settling times.
-
Suboptimal Crystallization: The cooling rate and choice of solvent for crystallization are critical for obtaining high purity. A slower cooling rate generally leads to larger, purer crystals.
-
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Laboratory Scale (1 L flask) | Pilot Plant Scale (100 L reactor) |
| Isobutylbenzene | 1.0 mol | 100 mol |
| Acetic Anhydride | 1.1 mol | 110 mol |
| Catalyst (Zeolite Beta) | 20 g | 2.0 kg |
| Temperature | 130°C | 130-135°C (monitor for exotherm) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | ~90% | ~85-90% |
Table 2: Comparison of Typical Reaction Parameters for Haloform Oxidation
| Parameter | Laboratory Scale (1 L flask) | Pilot Plant Scale (100 L reactor) |
| 4'-Isobutylacetophenone | 1.0 mol | 100 mol |
| Sodium Hypochlorite (B82951) (12%) | 3.3 mol | 330 mol |
| Sodium Hydroxide (B78521) | 1.2 mol | 120 mol |
| Temperature | 60-70°C | 60-70°C (controlled addition) |
| Reaction Time | 2-3 hours | 3-4 hours |
| Typical Yield | ~95% | ~90-95% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Step 1: Friedel-Crafts Acylation to form 4'-Isobutylacetophenone
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add isobutylbenzene (134 g, 1 mol) and activated zeolite beta catalyst (20 g).
-
Begin stirring and heat the mixture to 130°C.
-
Add acetic anhydride (112 g, 1.1 mol) dropwise over 1 hour.
-
Maintain the reaction at 130°C for 4-6 hours, monitoring by TLC or GC.
-
Cool the reaction mixture and filter to recover the catalyst.
-
The filtrate containing crude 4'-isobutylacetophenone is carried forward to the next step.
Step 2: Oxidation to this compound
-
Transfer the crude 4'-isobutylacetophenone to a 2 L flask.
-
Slowly add a solution of sodium hypochlorite (12%, ~600 mL) while maintaining the temperature between 60-70°C with an ice bath.
-
Add a solution of sodium hydroxide (48 g, 1.2 mol) in 200 mL of water.
-
Stir vigorously at 60-70°C for 2-3 hours until the reaction is complete (monitored by HPLC).
-
Cool the mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Pilot Plant Scale Synthesis of this compound
Step 1: Friedel-Crafts Acylation to form 4'-Isobutylacetophenone
-
Ensure the 100 L glass-lined reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with isobutylbenzene (13.4 kg, 100 mol) and activated zeolite beta catalyst (2.0 kg).
-
Start agitation and heat the mixture to 130°C using the reactor jacket.
-
Add acetic anhydride (11.2 kg, 110 mol) via a dosing pump over 2-3 hours, carefully controlling the addition rate to manage the exotherm and maintain the temperature between 130-135°C.
-
Hold the reaction at 135°C for 6-8 hours. Monitor the reaction progress by taking samples for GC analysis.
-
Once the reaction is complete, cool the mixture to 50°C and filter through a pressure filter to recover the catalyst.
-
Transfer the filtrate to a second reactor for the oxidation step.
Step 2: Oxidation to this compound
-
To the reactor containing crude 4'-isobutylacetophenone, begin controlled addition of a 12% sodium hypochlorite solution (~60 kg). The addition rate should be managed to keep the internal temperature at 60-70°C.
-
Concurrently, add a solution of sodium hydroxide (4.8 kg, 120 mol) in 20 L of water.
-
Maintain vigorous agitation at 65-70°C for 3-4 hours. Monitor for completion via HPLC.
-
Cool the reactor contents to 20-25°C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to ~2, causing the product to precipitate.
-
The resulting slurry is transferred to a centrifuge or filter dryer to isolate the solid product.
-
Wash the filter cake with water until the washings are neutral.
-
Dry the product under vacuum at 70-80°C to a constant weight.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for scaling up this compound synthesis.
References
- 1. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 2. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 3. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
Technical Support Center: Managing Exotherms in Large-Scale Friedel-Crafts Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals managing exothermic Friedel-Crafts reactions at scale.
Frequently Asked Questions (FAQs)
Q1: What is a Friedel-Crafts reaction and why is it highly exothermic?
A Friedel-Crafts reaction is a type of electrophilic aromatic substitution used to attach alkyl (alkylation) or acyl (acylation) groups to an aromatic ring.[1][2] The reaction typically uses a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive electrophile (a carbocation or acylium ion).[3][4][5] The process is exothermic, meaning it releases significant heat, for two main reasons: the formation of new, more stable chemical bonds releases energy, and the reaction of the Lewis acid catalyst with reagents and solvents is itself a heat-generating process.[6] Furthermore, the quenching step, where water or acid is added to stop the reaction and decompose the catalyst, is often dangerously exothermic.[7]
Q2: What is the primary hazard associated with large-scale Friedel-Crafts reactions?
The primary hazard is a thermal runaway.[8] This occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[9] The excess heat increases the reaction mixture's temperature, which exponentially accelerates the reaction rate, leading to a dangerous feedback loop of rapidly increasing temperature and pressure.[8][9] Potential consequences include violent boiling of the solvent, over-pressurization, and catastrophic reactor failure, which can result in explosions, fires, and the release of toxic materials.[8]
Q3: What are the key signs of a potential thermal runaway?
Key indicators of an impending thermal runaway include:
-
A sustained increase in reaction temperature even when maximum cooling is applied.[10]
-
A rapid and uncontrolled rise in reactor pressure.[8]
-
An unexpected increase in the viscosity of the reaction mixture.[10]
Early detection of these signs is critical for preventing accidents.[10]
Q4: How can a thermal runaway be prevented during scale-up?
Preventing thermal runaway requires careful process design and control. Key strategies include:
-
Ensuring Adequate Cooling Capacity: A thorough process hazard analysis should confirm the cooling system can handle the total reaction exotherm.[10]
-
Controlling Reagent Addition: Adding the limiting reagent dropwise or at a controlled rate ensures that the heat generated can be effectively removed by the cooling system as it is produced.[9][11] This avoids the dangerous accumulation of unreacted reagents.[11]
-
Maintaining Efficient Agitation: Good mixing is crucial to prevent localized "hot spots" and ensure uniform temperature throughout the reactor.[10][12]
-
Utilizing Advanced Reactor Technology: For highly exothermic reactions, continuous flow reactors offer a significantly better heat transfer coefficient compared to traditional batch reactors, minimizing the risk of thermal runaway.[9][13]
-
Calorimetric Studies: Performing reaction calorimetry studies at the lab scale provides critical data on heat of reaction, heat flow, and the maximum rate of temperature rise, which is essential for safe scale-up.[14]
Q5: My Friedel-Crafts acylation has a very low yield. What are the common causes?
Low yields in Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic substrate deactivates it towards electrophilic substitution.[15][16][17]
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate it.[15][18] Always use anhydrous conditions and fresh or properly stored catalyst.[18]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product forms a complex with the catalyst, removing it from the reaction cycle.[15]
-
Sub-optimal Temperature: The reaction may require heating to overcome the activation energy, but excessively high temperatures can lead to side reactions and decomposition.[15]
Troubleshooting Guide
Problem: Sudden, Unexpected Temperature Spike
| Possible Causes | Immediate Actions | Long-Term Solutions |
| 1. Reagent addition is too fast.[8] | 1. Immediately stop all reagent feeds. [8] | 1. Re-evaluate and reduce the reagent feed rate based on calorimetric data. |
| 2. Cooling system malfunction (e.g., loss of coolant flow).[8] | 2. Maximize cooling by ensuring full coolant flow to the reactor jacket and any internal coils.[8] | 2. Implement regular maintenance and pre-reaction checks for the cooling system. |
| 3. Agitation failure leading to localized hot spots.[8] | 3. Verify agitator operation. If it has failed, prepare for emergency shutdown as heat transfer is severely compromised.[8] | 3. Install alarms for agitator failure and use reactors with robust mixing systems. |
| 4. Incorrect reactant concentration (higher than specified).[8] | 4. Continuously monitor temperature and pressure.[10] | 4. Ensure all instruments are calibrated correctly and verify reactant concentrations before starting the reaction. |
Problem: Reaction Temperature Not Increasing (Stalling)
| Possible Causes | Immediate Actions | Long-Term Solutions |
| 1. Accumulation of unreacted reagents. This is a highly dangerous situation that can lead to a violent thermal runaway if the reaction suddenly initiates.[8] | 1. STOP reagent addition immediately. [8] | 1. Use heat flow calorimetry to understand reaction initiation and kinetics before scaling up. |
| 2. Catalyst is inactive or poisoned.[8] | 2. Do not attempt to "kick-start" the reaction by increasing the temperature without a thorough investigation. | 2. Ensure the catalyst is active and handled under strictly anhydrous conditions.[18] |
| 3. The reaction has not reached its activation temperature.[8] | 3. Maintain cooling capacity and prepare for a potential exotherm. | 3. Determine the minimum initiation temperature at a small scale. |
Problem: Violent, Uncontrolled Reaction Upon Quenching
| Possible Causes | Immediate Actions | Long-Term Solutions |
| 1. The reaction of unreacted aluminum chloride with water is violently exothermic.[19] | 1. If this occurs, retreat to a safe distance and allow the reaction to subside. | 1. Always add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water. [7][19] Never add water to the reaction mixture.[7] |
| 2. Quenching was performed too quickly. | 2. Use a blast shield and appropriate personal protective equipment (PPE).[20] | 2. Develop and strictly follow a detailed, written quenching protocol.[19] |
| 3. Insufficient cooling of the reaction mixture before quenching.[19] | 3. Ensure the reaction mixture is cooled in an ice bath before beginning the quenching process.[19] |
Problem: Emulsion Formation During Workup
| Possible Causes | Immediate Actions | Long-Term Solutions |
| 1. Finely divided aluminum salts or other impurities are present at the aqueous-organic interface.[19] | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl to break the emulsion.[19] | 1. Optimize the quenching procedure; pouring the reaction mixture onto a mix of ice and concentrated HCl can sometimes prevent emulsion formation.[18] |
| 2. Vigorous shaking of the separatory funnel. | 2. Allow the mixture to stand for an extended period. Gentle swirling is often more effective than vigorous shaking. | 2. Train personnel on proper liquid-liquid extraction techniques. |
Data Presentation
Table 1: Typical Reaction Parameters for Large-Scale Friedel-Crafts Acylation
| Parameter | Value / Condition | Rationale & Notes | Reference(s) |
| Molar Ratio (Substrate:Acylating Agent:AlCl₃) | ~1 : 1.1 : 1.1-1.2 | A slight excess of the acylating agent and a stoichiometric amount of AlCl₃ are often required. | [2][21] |
| Reaction Temperature | 0–5 °C (addition), then ambient or elevated | Initial cooling is critical to control the initial exotherm during reagent addition. The reaction may then be allowed to warm to room temperature or heated to drive to completion. | [19] |
| Reagent Addition Time | 2–4 hours | Slow, controlled addition is a key safety measure to allow for effective heat removal and prevent thermal runaway.[9] | [9] |
| Reaction Time | 1–4 hours post-addition | Monitor reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC). | [15][19] |
| Quenching Medium | Crushed Ice / Water Slurry | A 1:1 mixture by weight is effective. Ensures a large heat sink is available to absorb the heat from AlCl₃ hydrolysis. | [19] |
| Volume of Quenching Medium | ~5 mL per gram of AlCl₃ used | Ensure enough ice is present to manage the exotherm from quenching.[19] | [19] |
Table 2: Representative Heat Flow Calorimetry Data
This table shows example data that can be obtained from a reaction calorimeter to assess thermal risk.
| Parameter | Example Value | Significance for Scale-Up | Reference(s) |
| Heat of Reaction (ΔHᵣ) | -150 kJ/mol | Determines the total amount of heat that must be removed by the cooling system over the course of the reaction. | [22] |
| Specific Heat Capacity (Cp) | 1.5 kJ/kg·K | Used to calculate the temperature rise from the heat of reaction. | [22] |
| Max. Heat Flow (Q_max) | 200 W/kg | Defines the minimum performance required of the reactor's cooling system to maintain a constant temperature. | [22] |
| Adiabatic Temperature Rise (ΔT_ad) | 105 °C | The theoretical temperature increase if cooling fails. A high ΔT_ad indicates a high risk of thermal runaway. A safety margin of >100°C between the operating temperature and the onset of decomposition is recommended. | [11][22] |
Table 3: Comparison of Cooling Methods for Large-Scale Reactors
| Cooling Method | Advantages | Disadvantages | Typical Applications | Reference(s) |
| Jacketed Reactor | Simple design, easy to clean. | Limited heat transfer surface area, lower heat transfer coefficient. | Reactions with mild to moderate exotherms. | [10] |
| Internal Cooling Coils | Higher heat transfer surface area and better heat transfer coefficients than jackets. | Risk of leaks, can be difficult to clean, may not be suitable for slurries. | Highly exothermic reactions requiring efficient heat removal. | [10] |
| External Heat Exchanger Loop | Provides a large heat exchange surface area, can be added to existing reactors. | Increased maintenance due to potential fouling of the heat exchanger. | Very large-scale or highly exothermic reactions where jackets or coils are insufficient. | [10] |
Experimental Protocols
Protocol 1: General Procedure for a Large-Scale Friedel-Crafts Acylation
-
Pre-Reaction Safety and Equipment Check:
-
Ensure all safety features, including the emergency cooling system, quench system, and pressure relief valve, are operational.[10]
-
Verify that all temperature and pressure sensors are calibrated and functioning correctly.[10]
-
Ensure all glassware and the reactor are thoroughly dried to prevent deactivation of the Lewis acid catalyst.[18]
-
Assemble a reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser connected to a gas trap (for HCl), and a pressure-equalizing dropping funnel for reagent addition.[21]
-
-
Reagent Charging:
-
Charge the reactor with the anhydrous solvent (e.g., dichloromethane) and the Lewis acid (e.g., aluminum chloride) under an inert nitrogen atmosphere.
-
Cool the stirred slurry to the target addition temperature (e.g., 0 °C) using the reactor's cooling system.[19]
-
Charge the acylating agent (e.g., acetyl chloride) to the dropping funnel, diluted with anhydrous solvent if necessary.
-
-
Controlled Addition:
-
Begin slow, dropwise addition of the acylating agent to the stirred AlCl₃ slurry. Maintain the internal temperature within the specified range (e.g., 0–5 °C).
-
After the addition is complete, add the aromatic substrate dropwise from the funnel at a rate that maintains the desired temperature.
-
-
Reaction and Monitoring:
-
Once the addition is complete, allow the reaction to stir at the controlled temperature or warm to room temperature, as required by the specific procedure.
-
Monitor the reaction's progress using a pre-determined analytical method (e.g., TLC, HPLC).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Follow the detailed safe quenching procedure outlined in Protocol 2.[19]
-
Protocol 2: Safe Quenching Procedure for a Large-Scale Friedel-Crafts Reaction
-
Preparation: In a separate, appropriately sized vessel equipped with a robust stirrer, prepare a slurry of crushed ice and water (approximately 1:1 by weight). Place this vessel in an ice bath to keep it cold.[19]
-
Cooling: Cool the completed reaction mixture to 0-5 °C in an ice bath.[19]
-
Slow Addition: Slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice-water slurry.[7][19] The addition rate should be controlled to manage the exotherm.
-
Dissolution: After the addition is complete and the exotherm has subsided, slowly add dilute HCl to dissolve any precipitated aluminum salts.[19]
-
Workup: Transfer the entire mixture to a separatory funnel. Separate the organic layer and proceed with standard washing (e.g., with dilute acid, water, saturated sodium bicarbonate, and brine) and drying procedures.[19]
Protocol 3: Heat Flow Calorimetry for Assessing Reaction Exotherm
-
System Setup: The reaction is run in a specialized reaction calorimeter, which is a jacketed reactor where the temperature difference between the reactor contents (T_r) and the jacket (T_j) is precisely measured.[14]
-
Pre-calibration: Before adding any reagents, bring the solvent to the desired reaction temperature. Perform a calibration by applying a known amount of heat using an electrical heater to determine the overall heat transfer coefficient (U) and heat transfer area (A) product (UA).[14]
-
Reaction: Carry out the reaction as planned (e.g., isothermal with controlled addition). The calorimeter software continuously calculates the heat being evolved by the reaction based on the T_r - T_j difference and the pre-calibrated UA value.[14]
-
Post-calibration: After the reaction is complete, perform a second calibration pulse to determine the final UA value, which may have changed due to differences in viscosity or fill volume.[14]
-
Data Analysis: The software processes the data to provide key safety parameters, including the total heat of reaction, the rate of heat evolution (heat flow), and the adiabatic temperature rise.[22]
Visualizations
Caption: Decision tree for troubleshooting a sudden temperature spike.
Caption: Workflow for the safe quenching of a large-scale Friedel-Crafts reaction.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mt.com [mt.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. One moment, please... [chemicals.co.uk]
- 7. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. amarequip.com [amarequip.com]
- 13. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 14. syrris.com [syrris.com]
- 15. benchchem.com [benchchem.com]
- 16. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. capitalresin.com [capitalresin.com]
- 21. benchchem.com [benchchem.com]
- 22. icheme.org [icheme.org]
Technical Support Center: Optimizing Reaction Conditions for Selective Synthesis of Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the selective synthesis of chemical derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction is producing a low yield of the desired derivative. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in selective synthesis and can originate from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause and optimizing the reaction.
Troubleshooting Steps:
-
Verify Starting Material and Reagent Quality: Ensure the purity and integrity of your starting materials and reagents. Impurities can act as inhibitors or lead to unwanted side reactions.[1]
-
Check Reaction Stoichiometry: Inaccurate measurement of reactants can lead to incomplete conversion of the limiting reagent.
-
Evaluate Catalyst Activity: If you are using a catalyst, it may be deactivated or poisoned.[1] Consider using a fresh batch or screening different catalysts.[1]
-
Optimize Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy, or a lower temperature to prevent degradation of the product or catalyst.[1]
-
Assess Solvent Effects: The solvent plays a critical role in solubility, reaction rate, and selectivity.[1][2] Experiment with different solvents of varying polarity.
-
Monitor Reaction Progress: Use analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction over time and determine the optimal reaction duration.[3][4]
Issue 2: Poor Selectivity (Formation of Isomers or Byproducts)
Q: My reaction is yielding a mixture of isomers (e.g., regioisomers, stereoisomers) or other undesired byproducts. How can I improve the selectivity for my target molecule?
A: Achieving high selectivity is a primary goal in derivative synthesis. The formation of multiple products indicates that competing reaction pathways are occurring.
Troubleshooting Steps:
-
Adjust Reaction Temperature: Temperature can significantly influence selectivity. Lower temperatures often favor the kinetically controlled product, which may be the desired isomer, while higher temperatures can lead to the thermodynamically favored product.[1]
-
Screen Catalysts and Ligands: The choice of catalyst and associated ligands is paramount for controlling selectivity.[5] Different catalysts can offer alternative reaction pathways with varying activation energies for the desired and undesired products.[1]
-
Vary the Solvent: The solvent can influence the transition state energies of competing pathways, thereby affecting the product distribution.[1][2]
-
Modify the Rate of Addition: In some cases, slow addition of a reagent can maintain a low concentration, which may favor the desired reaction pathway over side reactions like dimerization or polymerization.[6]
-
Consider Steric and Electronic Effects: Modifying the steric bulk or electronic properties of substituents on the starting materials or reagents can influence the regioselectivity or stereoselectivity of the reaction.
Issue 3: Reaction Fails to Go to Completion
Q: My reaction starts but appears to stop before all the starting material is consumed. What could be the issue?
A: Incomplete reactions can be frustrating. Several factors could be at play, from reagent deactivation to the reaction reaching equilibrium.
Troubleshooting Steps:
-
Reagent or Catalyst Deactivation: The catalyst or a key reagent might be degrading under the reaction conditions.[3] Adding a fresh portion of the catalyst or reagent mid-reaction can sometimes restart the conversion.
-
Product Inhibition: The product itself may be inhibiting the catalyst, slowing down the reaction as its concentration increases.[3]
-
Reversible Reaction: The reaction may be reversible and has reached equilibrium.[3] In such cases, consider applying Le Chatelier's principle, for instance, by removing a byproduct to drive the reaction forward.[3]
-
Mass Transfer Limitations: In heterogeneous reactions (e.g., with a solid-supported catalyst), inefficient stirring can limit the reaction rate.[1] Increasing the stirring speed or using a smaller particle size for the solid component can help.[1]
Data Presentation: Optimizing Reaction Parameters
The following tables provide illustrative examples of how to systematically vary reaction parameters and the potential impact on yield and selectivity.
Table 1: Effect of Temperature on Yield and Regioselectivity
| Experiment | Temperature (°C) | Yield (%) | Ratio of Regioisomer A : B |
| 1 | 0 | 45 | 95 : 5 |
| 2 | 25 (RT) | 70 | 80 : 20 |
| 3 | 50 | 85 | 65 : 35 |
| 4 | 80 | 92 | 50 : 50 |
Table 2: Screening of Catalysts for Enantioselective Synthesis
| Experiment | Catalyst | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Pd(OAc)₂ | (R)-BINAP | 95 | 92 |
| 2 | Pd(OAc)₂ | (S)-Phos | 88 | 85 |
| 3 | Cu(OTf)₂ | Box | 75 | 60 |
| 4 | Rh(acac)(CO)₂ | Josiphos | 91 | 97 |
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization using a 24-Well Plate for High-Throughput Screening (HTS)
This protocol describes a general workflow for screening multiple reaction conditions in parallel to efficiently identify optimal parameters.
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the starting materials, reagents, and catalyst in a suitable solvent. The concentration should be chosen to allow for easy dispensing into the reaction wells.
-
-
Reaction Setup:
-
In an inert atmosphere (e.g., a glovebox), dispense the appropriate volumes of the stock solutions into each well of a 24-well reaction block according to a predefined experimental design.
-
Each well will represent a unique set of reaction conditions (e.g., different catalyst, solvent, or temperature).
-
-
Reaction Execution:
-
Seal the reaction block securely.
-
Place the block on a shaker/heater and run the reactions at the desired temperature with constant agitation for a predetermined time.
-
-
Quenching and Work-up:
-
After the specified reaction time, cool the reaction block to room temperature.
-
Quench each reaction by adding an appropriate quenching agent.
-
Perform a liquid-liquid extraction or filtration for each well to isolate the crude product mixture.
-
-
Analysis:
-
Analyze the crude product from each well using analytical techniques such as HPLC, GC-MS, or NMR to determine the yield and selectivity.[7]
-
Protocol 2: Monitoring Reaction Progress and Selectivity by HPLC
This protocol outlines the steps for using HPLC to monitor the progress of a reaction.
-
Method Development:
-
Develop an HPLC method that can effectively separate the starting materials, desired product, and any significant byproducts or isomers. A C18 reverse-phase column is often a good starting point.[4][8]
-
Optimize the mobile phase composition (e.g., a gradient of water/acetonitrile or methanol/water with additives like formic acid or ammonium (B1175870) acetate) to achieve good peak resolution.[8]
-
-
Calibration (Optional but Recommended):
-
For quantitative analysis, create a calibration curve for the starting material and the desired product using standards of known concentration. This allows for the conversion of peak areas to concentrations.
-
-
Sampling:
-
At regular time intervals during the reaction, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it in a suitable solvent to stop the reaction.
-
-
Sample Preparation:
-
Filter the diluted aliquot through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Further dilute the sample if necessary to fall within the linear range of the detector.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas for the starting material, product, and byproducts.
-
-
Data Analysis:
-
Plot the concentration or peak area of the reactants and products as a function of time to generate a reaction profile.
-
Calculate the conversion, yield, and selectivity at each time point.
-
Visualizations
Caption: Troubleshooting workflow for optimizing selective synthesis.
Caption: Iterative cycle for systematic reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic selective synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product | MDPI [mdpi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of 4-Isobutylbenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-isobutylbenzoic acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My signal intensity for this compound is significantly lower in plasma samples compared to my standards in pure solvent. What's happening?
A1: This is a classic sign of ion suppression , a common matrix effect in LC-MS analysis.[1] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), are likely interfering with the ionization of this compound in the mass spectrometer's ion source.[2][3] This competition for ionization leads to a reduced signal for your analyte.
Troubleshooting Steps:
-
Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.[4][5]
-
Improve Sample Preparation: Your current sample cleanup may be insufficient. Consider more rigorous techniques to remove interfering components. Protein precipitation is a common starting point, but methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.[6][7]
-
Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from the interfering matrix components.[8] This might involve changing the mobile phase composition, gradient profile, or switching to a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d7, will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification by correcting for signal variability.[9][10][11]
-
Sample Dilution: If your analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[12][8]
Q2: I'm observing inconsistent and irreproducible results for this compound across different plasma lots. How do I address this?
A2: Inter-sample and inter-lot variability are often due to differing levels of matrix components that cause ion suppression or enhancement.[10] To address this, a robust analytical method that accounts for these differences is necessary.
Troubleshooting Steps:
-
Evaluate Matrix Effect Variability: Assess the matrix effect in at least six different lots of blank plasma to understand the extent of the variability.[13][14]
-
Implement a More Effective Sample Cleanup: Techniques that provide cleaner extracts, such as SPE, can minimize the impact of variability in matrix composition.[7]
-
Utilize a Co-eluting Internal Standard: The most effective way to compensate for this variability is to use a stable isotope-labeled internal standard (SIL-IS). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected similarly by the matrix, providing reliable correction.[9][10][15]
Q3: My this compound peak shape is poor (e.g., fronting, tailing, or splitting) in matrix samples. What could be the cause?
A3: Poor peak shape in the presence of a biological matrix can be caused by several factors, including matrix effects.
Troubleshooting Steps:
-
Check for Column Overload: High concentrations of co-eluting matrix components can overload the analytical column, leading to peak distortion. Improving sample cleanup can resolve this.
-
Investigate Ion Suppression within the Peak: Severe ion suppression occurring across the elution of the analyte peak can lead to a distorted peak shape. A post-column infusion experiment can help visualize this.[8][16]
-
Assess for Analyte Interactions with the LC System: Some compounds can interact with metal components of the HPLC and column, leading to poor peak shape. Consider using metal-free columns if you suspect this is an issue.[17]
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate for the analysis of an acidic compound like this compound. The pH should be at least 2 units below the pKa to ensure it is in its neutral form for good retention and peak shape on a reverse-phase column.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS analysis?
A1: The matrix effect refers to the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[4] These effects can compromise the accuracy, precision, and sensitivity of a quantitative assay.[18][19] In biological matrices like plasma, common culprits for matrix effects include phospholipids, salts, and proteins.[2][3]
Q2: How do I quantitatively assess the matrix effect for this compound?
A2: The most common method is the post-extraction spike method .[4][5] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.
The Matrix Factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement. The FDA recommends evaluating the matrix effect in at least six different sources of the biological matrix.[13]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound in plasma?
A3: The choice of sample preparation is critical for minimizing matrix effects. Here's a comparison of common techniques:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts, leaving behind significant amounts of phospholipids and other matrix components.[7][20]
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[7] For an acidic compound like this compound, it's crucial to adjust the pH of the plasma sample to be at least 2 pH units below its pKa to ensure it is in its neutral, more extractable form.[7][21]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts.[7] A mixed-mode or polymeric reversed-phase sorbent can be effective for extracting this compound and removing phospholipids.
The following table summarizes typical recovery and matrix effect values for these techniques for an acidic analyte like this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 70 (Suppression) | Fast, simple, inexpensive | High level of residual matrix components |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Good removal of salts and proteins | Can be labor-intensive, may have lower recovery for more polar analytes |
| Solid-Phase Extraction (SPE) | 80 - 100 | 90 - 110 | Excellent removal of interferences | More complex method development, higher cost |
Note: These values are representative and can vary depending on the specific protocol and matrix.
Q4: How do I choose an appropriate internal standard for this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d7 or this compound-¹³C₆.[9][11][22] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[11] This allows it to effectively compensate for variations in extraction recovery and matrix effects.[10] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[9]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[23]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[24]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma in a glass tube, add the internal standard.
-
Acidify the plasma to a pH of approximately 2-3 by adding a small volume of 1 M HCl.[21]
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[21]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Protocol 3: Solid-Phase Extraction (SPE) - Polymeric Reversed-Phase
-
Condition: Pass 1 mL of methanol (B129727), followed by 1 mL of water through the SPE cartridge.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water and load the mixture onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. providiongroup.com [providiongroup.com]
- 13. fda.gov [fda.gov]
- 14. e-b-f.eu [e-b-f.eu]
- 15. biotech-spain.com [biotech-spain.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Photocatalytic Degradation of Ibuprofen
Welcome to the technical support center for the photocatalytic degradation of ibuprofen (B1674241). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guide
This guide addresses common issues that can arise during the photocatalytic degradation of ibuprofen, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the degradation efficiency of ibuprofen lower than expected?
Answer: Low degradation efficiency can stem from several factors:
-
Suboptimal pH: The pH of the solution significantly influences the surface charge of the photocatalyst and the ibuprofen molecule, affecting adsorption and degradation. For titanium dioxide (TiO2), a pH of 5.0 has been shown to be highly effective, leading to 100% degradation in some cases.[1][2] At this pH, the TiO2 surface is positively charged, while ibuprofen is in an anionic form, promoting electrostatic attraction and enhancing the degradation rate.[3]
-
Incorrect Catalyst Dosage: The amount of photocatalyst is crucial. While increasing the catalyst load can provide more active sites for the reaction, an excessively high concentration can lead to turbidity, which scatters the light and reduces its penetration into the solution, thereby lowering the degradation rate.[4] Finding the optimal catalyst concentration is key. For instance, one study found that increasing the TiO2 load up to 1.0 g/L significantly improved degradation, but a further increase to 1.5 g/L showed similar results.[4]
-
Insufficient Light Intensity or Inappropriate Wavelength: The light source must have sufficient energy (a wavelength corresponding to or greater than the bandgap of the photocatalyst) to excite the catalyst and generate electron-hole pairs. Low light intensity will result in a lower rate of reactive oxygen species (ROS) formation. The rate of degradation can increase with light intensity up to a certain point, after which it may become independent of the light intensity.[5]
-
Presence of Scavengers: Other ions or organic matter in the solution can compete with ibuprofen for the reactive oxygen species, reducing the degradation efficiency. For example, anions like carbonates, chlorides, and sulfates can scavenge hydroxyl radicals.[6]
-
Poor Catalyst Activity: The photocatalyst itself may have low activity due to its synthesis method, crystalline structure, or surface properties.
Question 2: The degradation rate is initially fast but then slows down significantly. What could be the cause?
Answer: This is a common observation and can be attributed to a few factors:
-
Formation of Intermediates: The photocatalytic degradation of ibuprofen proceeds through the formation of various intermediate by-products.[2][3] These intermediates can be more resistant to degradation than the parent ibuprofen molecule and may compete for the active sites on the catalyst surface and for reactive oxygen species. One common intermediate is 4-isobutylacetophenone.[1][2]
-
Catalyst Deactivation: The surface of the photocatalyst can become fouled or poisoned by the adsorption of intermediates or by-products, reducing the number of available active sites for the degradation of ibuprofen.
-
Changes in pH: The degradation process can lead to the formation of acidic by-products, causing a change in the solution's pH. This shift can move the pH away from the optimal value for efficient degradation.
Question 3: How can I confirm that the disappearance of ibuprofen is due to degradation and not just adsorption?
Answer: This is a critical control experiment. To differentiate between adsorption and degradation, you should run a parallel experiment in the dark.
-
Dark Control: Mix the ibuprofen solution with the photocatalyst and stir it in the absence of any light for the same duration as your photocatalysis experiment.
-
Analysis: Measure the concentration of ibuprofen in the solution at the beginning and end of the dark experiment. The decrease in concentration in the dark is due to adsorption onto the catalyst surface.
-
Comparison: Compare the results from the dark control with your photocatalysis experiment. The difference in the reduction of ibuprofen concentration between the light and dark experiments represents the amount of ibuprofen that has been photocatalytically degraded. For TiO2, adsorption capacities have been observed to be around 3.8%.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive species responsible for ibuprofen degradation?
A1: The degradation of ibuprofen is primarily driven by reactive oxygen species (ROS). The hydroxyl radical (•OH) is considered the most significant oxidizing agent due to its high reactivity.[1][2][3] Other species like superoxide (B77818) radicals (•O2-) and holes (h+) also contribute to the degradation process.[7]
Q2: What is a typical experimental setup for the photocatalytic degradation of ibuprofen?
A2: A typical batch reactor setup includes a reaction vessel containing the ibuprofen solution and the photocatalyst. The solution is continuously stirred to ensure a uniform suspension of the catalyst. A light source (e.g., UV lamp or solar simulator) is positioned to irradiate the solution. Aliquots of the solution are withdrawn at specific time intervals for analysis.
Q3: How is the degradation of ibuprofen typically monitored?
A3: The concentration of ibuprofen is commonly monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][9][10] UV-Vis spectrophotometry can also be used to track the decrease in the characteristic absorbance peak of ibuprofen (around 222 nm).[3] To assess the complete mineralization of ibuprofen, Total Organic Carbon (TOC) analysis is employed to measure the conversion of organic carbon to CO2.
Q4: Can visible light be used for the photocatalytic degradation of ibuprofen?
A4: Standard photocatalysts like TiO2 primarily absorb UV light due to their wide bandgap. To utilize visible light, the photocatalyst needs to be modified, for example, by doping with metals or non-metals or by creating heterojunctions with other materials that can absorb in the visible region. For instance, copper-modified tubular carbon nitride has shown high efficiency for ibuprofen removal under visible light.[7]
Data Presentation
Table 1: Effect of pH on Ibuprofen Degradation Efficiency using TiO2
| pH | Degradation Efficiency (%) | Time (min) | Reference |
| 3.0 | < 100 | 5 | [1] |
| 5.0 | 100 | 5 | [1][2] |
| 7.0 | < 100 | 5 | [1] |
| 9.0 | < 100 | 5 | [1] |
Table 2: Effect of TiO2 Catalyst Mass on Ibuprofen Degradation Efficiency
| Catalyst Mass (g/L) | Degradation Efficiency (%) | Time (min) | Reference |
| 0.1 | 100 | 30 | [1] |
| 0.3 | 100 | < 10 | [1] |
| 0.5 | 100 | 10 | [1] |
| 1.0 | 100 | 30 | [4] |
| 1.5 | 100 | 30 | [4] |
Experimental Protocols
Detailed Methodology for a Typical Photocatalytic Degradation Experiment
-
Preparation of Ibuprofen Solution: Prepare a stock solution of ibuprofen (e.g., 100 mg/L) in ultrapure water. From this stock, prepare the desired working concentration (e.g., 10 mg/L).
-
Photocatalytic Reactor Setup:
-
Use a borosilicate glass beaker as the reaction vessel.
-
Add a specific volume of the ibuprofen working solution (e.g., 100 mL) to the beaker.
-
Add the desired amount of photocatalyst (e.g., TiO2 at a concentration of 0.5 g/L).
-
Place a magnetic stir bar in the beaker and place the beaker on a magnetic stirrer.
-
-
Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the ibuprofen to reach adsorption-desorption equilibrium with the catalyst surface. Take an initial sample (t=0) at the end of this period.
-
Initiation of Photocatalysis:
-
Turn on the light source (e.g., a UV lamp with a specific wavelength and intensity).
-
Position the lamp at a fixed distance from the surface of the solution.
-
Start a timer to mark the beginning of the reaction.
-
-
Sampling:
-
Withdraw aliquots (e.g., 1-2 mL) of the suspension at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately filter the samples through a syringe filter (e.g., 0.22 µm) to remove the photocatalyst particles.
-
-
Analysis:
-
Analyze the filtered samples using HPLC to determine the concentration of ibuprofen.
-
The mobile phase for HPLC analysis of ibuprofen could consist of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer solution.[8]
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(C0 - Ct) / C0] * 100, where C0 is the initial concentration and Ct is the concentration at time t.
-
-
Mineralization Analysis (Optional):
-
To determine the extent of mineralization, analyze the initial and final samples for Total Organic Carbon (TOC).
-
Mandatory Visualization
Caption: Mechanism of photocatalytic degradation of ibuprofen.
Caption: Experimental workflow for photocatalytic degradation.
References
- 1. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Visible-light-driven photocatalytic degradation of ibuprofen by Cu-doped tubular C3N4: Mechanisms, degradation pathway and DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. A Validation of an Hplc Method for the Determination of Ibuprofen in Presence of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Isobutylbenzoic Acid: Friedel-Crafts vs. Palladium-Catalyzed Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-isobutylbenzoic acid, a key intermediate in the production of pharmaceuticals like ibuprofen (B1674241), can be achieved through several synthetic pathways. This guide provides a detailed, objective comparison of two major approaches: the traditional Friedel-Crafts reaction and modern palladium-catalyzed methods. We will delve into the performance of each, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The choice between Friedel-Crafts and palladium-catalyzed synthesis of this compound involves a trade-off between raw material cost, catalyst efficiency, reaction conditions, and environmental impact. The following tables summarize the quantitative data for each primary route.
Table 1: Friedel-Crafts Synthesis of this compound
| Step | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1. Acylation | Traditional | AlCl₃ (stoichiometric) | Dichloromethane (B109758) | -75 to RT | 2.5+ | ~99 (p-isomer) | [1] |
| Greener | Zeolite Beta | None | 130 | 3-6 | High | [2] | |
| 2. Oxidation | Haloform Reaction | NaOH, NaOCl | Water | ~75 | 0.33 | Good | [3] |
Table 2: Palladium-Catalyzed Synthesis of this compound
| Method | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Carbonylation | 4-Isobutylbromobenzene | Pd(OAc)₂ / Xantphos | Na₂CO₃ | Toluene | 80 | - | High | [4] |
| Suzuki Coupling | 4-Isobutylphenylboronic Acid | Pd(PPh₃)₄ / CsF / Ag₂O | CsF | - | - | - | >90 | [5] |
| Heck Reaction | 4-Isobutylstyrene | Pd(OAc)₂ | Na₂CO₃ | NMP | - | - | High | [6] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for replicating and optimizing synthetic routes. Below are representative procedures for the key transformations discussed.
Friedel-Crafts Acylation of Isobutylbenzene (B155976) (Traditional Method)
This protocol describes the synthesis of 4'-isobutylacetophenone (B122872), the precursor to this compound, using aluminum chloride as a catalyst.
Materials:
-
Isobutylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Dichloromethane
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous MgSO₄
Procedure:
-
In a round-bottom flask equipped with an addition funnel and a reflux condenser under a nitrogen atmosphere, a solution of isobutylbenzene (56 mmol) in 20 g of dichloromethane is cooled to -75 °C.[1]
-
A solution of acetyl chloride (50 mmol) and anhydrous aluminum chloride (50 mmol) in approximately 50 g of dichloromethane is added dropwise to the cooled isobutylbenzene solution, maintaining the temperature between -70 and -75 °C.[1]
-
After the addition is complete, the reaction mixture is stirred at this temperature for an additional 2.5 hours.[1]
-
The reaction is quenched by pouring it over ice with vigorous stirring.[1]
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.[1]
-
The combined organic layers are washed with saturated sodium bicarbonate solution and dried over anhydrous MgSO₄.[1]
-
The solvent is removed by rotary evaporation to yield crude 4'-isobutylacetophenone, which can be purified by distillation.[1]
Oxidation of 4'-Isobutylacetophenone (Haloform Reaction)
This procedure outlines the conversion of 4'-isobutylacetophenone to this compound using household bleach.
Materials:
-
4'-Isobutylacetophenone
-
Household bleach (sodium hypochlorite (B82951) solution)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Sodium sulfite (B76179)
-
Diethyl ether
-
Concentrated HCl
Procedure:
-
In a test tube, 180 µL of 4'-isobutylacetophenone is mixed with 6.3 mL of household bleach and 0.5 mL of 10% NaOH solution.[3]
-
The mixture is heated in a warm water bath at approximately 75 °C for 20 minutes with frequent shaking.[3]
-
After 20 minutes, about 45 mg of sodium sulfite is added to quench any unreacted bleach, and the mixture is shaken for 5 minutes.[3]
-
The mixture is extracted with diethyl ether to remove any unreacted starting material and byproducts. The aqueous layer is retained.[3]
-
The aqueous layer is acidified with concentrated HCl to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and can be recrystallized for further purification.
Palladium-Catalyzed Carbonylation of 4-Isobutylbromobenzene
This protocol is a general method for the carbonylation of aryl bromides, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
4-Isobutylbromobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos
-
Sodium carbonate (Na₂CO₃)
-
An appropriate nucleophile (e.g., an alcohol to form an ester)
-
Toluene
-
Carbon monoxide (CO) gas
Procedure:
-
An oven-dried culture tube is charged with Pd(OAc)₂ (2 mol %), Xantphos (2 mol %), 4-isobutylbromobenzene (1 mmol), the desired nucleophile (1.5 mmol), and Na₂CO₃ (3 mmol).[4]
-
The tube is sealed, and the atmosphere is replaced with carbon monoxide.
-
Toluene (2 mL) is added, and the reaction mixture is heated to 80 °C.[4]
-
The reaction is monitored by an appropriate method (e.g., GC-MS or TLC) until completion.
-
After cooling, the reaction mixture is diluted with a suitable solvent and washed with water.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Friedel-Crafts synthesis workflow for this compound.
Caption: Palladium-catalyzed synthesis workflows for this compound.
Concluding Remarks
The traditional Friedel-Crafts synthesis offers a well-established and high-yielding route to this compound. The use of stoichiometric amounts of aluminum chloride, however, presents challenges in terms of waste disposal and handling. Greener alternatives, such as the use of solid acid catalysts like zeolites, are promising for more environmentally friendly acylation.[2] The subsequent oxidation step, often a haloform reaction, is also a classic and effective method.[7]
Palladium-catalyzed methods represent a more modern approach with several potential advantages, including high catalytic efficiency and functional group tolerance. The BHC process for ibuprofen synthesis, which utilizes a palladium-catalyzed carbonylation, is a prime example of a successful industrial application of this technology, offering improved atom economy over the traditional Boots process (which employs a Friedel-Crafts reaction). While direct palladium-catalyzed routes to this compound via Suzuki or Heck reactions are less commonly reported specifically for this molecule, these powerful cross-coupling reactions offer versatile and potentially more direct synthetic strategies from different starting materials.
The optimal choice of synthetic route will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the importance of environmental considerations. For large-scale industrial production, the efficiency and reduced waste of palladium-catalyzed processes, as demonstrated by the BHC process, are highly advantageous. For laboratory-scale synthesis, the traditional Friedel-Crafts route may be more accessible due to the ready availability of the reagents and the simplicity of the procedure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. calpaclab.com [calpaclab.com]
- 3. webassign.net [webassign.net]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 38861-88-0 | Benchchem [benchchem.com]
A Comparative Guide to Greener Alternatives for Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are vital intermediates in the pharmaceutical, agrochemical, and fragrance industries. For decades, aluminum trichloride (B1173362) (AlCl₃) has been the go-to catalyst for this transformation. However, its use is fraught with challenges, including the need for stoichiometric amounts, its moisture sensitivity, corrosive nature, and the generation of copious acidic waste during aqueous workup.[1][2] These drawbacks have spurred the development of more sustainable and efficient catalytic systems. This guide provides a comparative overview of promising alternative catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their synthetic needs.
Homogeneous Catalysts: Metal Triflates and Ionic Liquids
In the realm of homogeneous catalysis, metal triflates and ionic liquids have emerged as powerful alternatives, offering milder reaction conditions and improved catalyst recyclability.
Metal Triflates
Metal triflates (M(OTf)n) are highly effective Lewis acid catalysts that are often water-tolerant and can be used in catalytic amounts.[3][4] Their activity has been demonstrated in a variety of solvents, including ionic liquids, offering a synergistic approach to green chemistry.[5][6]
Comparative Performance of Metal Triflates:
A study on the benzoylation of anisole (B1667542) highlights the efficacy of various metal triflates. As shown in the table below, copper(II) triflate demonstrated exceptional activity, achieving quantitative conversion in a significantly shorter time compared to other triflates.
| Catalyst (10 mol%) | Solvent | Time (h) | Conversion (%) | ortho/para Ratio |
| Cu(OTf)₂ | [bmim][BF₄] | 1 | 100 | 4/96 |
| Zn(OTf)₂ | [bmim][BF₄] | 24 | 100 | 5/95 |
| Sn(OTf)₂ | [bmim][BF₄] | 24 | 100 | 6/94 |
| Sc(OTf)₃ | [bmim][BF₄] | 24 | 100 | 5/95 |
| Cu(OTf)₂ | CH₃CN | 1 | 64 | 7/93 |
| Cu(OTf)₂ | CH₂ClCH₂Cl | 1 | 73 | 7/93 |
Data sourced from a study on the benzoylation of anisole with benzoyl chloride at 80°C.[1]
Indium(III) triflate has also been identified as a highly efficient catalyst, particularly when used in combination with lithium perchlorate, enabling reactions at room temperature with low catalyst loadings.[7][8] Bismuth(III) triflate is another noteworthy contender, exhibiting higher catalytic activity than many other metal triflates in the acylation of both activated and deactivated benzenes.[9]
Experimental Protocol: Benzoylation of Anisole using Cu(OTf)₂ in an Ionic Liquid [1]
-
A mixture of copper(II) triflate (0.1 mmol) is immobilized in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]).
-
To this, a mixture of benzoyl chloride (1 mmol) and anisole (5 mmol) is added.
-
The reaction is conducted at 80°C under a dry argon atmosphere.
-
Reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, the product is extracted, and the ionic liquid/catalyst system can be recovered and reused.
Ionic Liquids
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in Friedel-Crafts acylation.[10][11] Their negligible vapor pressure, high thermal stability, and potential for recyclability make them an attractive green alternative.[10] Chloroaluminate ionic liquids were early examples, but their water sensitivity limited their application.[10] More recent developments have focused on air and water-stable ionic liquids.[10] For instance, iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids has been shown to be a robust system for the acylation of electron-rich substrates.[10] Dual Brønsted-Lewis acidic ionic liquids have also been developed and have demonstrated good to excellent yields and recyclability.[12]
Experimental Protocol: Acylation using a Recyclable Ionic Liquid Catalyst [12]
-
The aromatic substrate and the acylating agent (e.g., acid chloride) are mixed with the ionic liquid catalyst in a sealed tube.
-
The reaction mixture is heated to the optimized temperature (e.g., 100°C).
-
After the reaction is complete, diethyl ether is added to the mixture.
-
The ionic liquid catalyst is recovered from the aqueous layer and dried under vacuum for reuse in subsequent reactions.
References
- 1. Friedel–Crafts acylation reactions using metal triflates in ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. gctlc.org [gctlc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. sciforum.net [sciforum.net]
- 9. Surprising Catalytic Activity of Bismuth(III) Triflate in the Friedel—Crafts Acylation Reaction. (1998) | J. R. Desmurs [scispace.com]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. US7595425B2 - Friedel-crafts acylation process in ionic liquids - Google Patents [patents.google.com]
- 12. Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibuprofen Synthesis: The Traditional Boots Route vs. the Greener BHC Pathway
For researchers, scientists, and drug development professionals, the selection of a synthetic route for a widely used active pharmaceutical ingredient (API) like ibuprofen (B1674241) is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a detailed comparative analysis of the two most prominent industrial methods for ibuprofen synthesis: the traditional Boots process and the more modern, greener BHC (Boots-Hoechst-Celanese) process. While the query specifically mentioned 4-isobutylbenzoic acid, it is important to note that the primary precursor in both major industrial routes is, in fact, isobutylbenzene (B155976). This analysis will focus on the established industrial pathways originating from isobutylbenzene and will clarify the role of other potential precursors.
At a Glance: Key Performance Metrics
The following table summarizes the key quantitative differences between the two synthetic routes, highlighting the superior efficiency of the BHC process.
| Metric | Boots Synthesis | BHC Synthesis |
| Number of Steps | 6 | 3 |
| Overall Yield | ~40% | ~77% |
| Atom Economy | ~40%[1][2] | ~77% (approaching 99% with acetic acid recovery) |
| Key Catalyst | Aluminum Chloride (stoichiometric) | Anhydrous Hydrogen Fluoride (B91410) (catalytic, recyclable), Raney Nickel (catalytic), Palladium complex (catalytic) |
| Primary Byproducts | Aluminum trichloride (B1173362) hydrate, various organic and inorganic salts | Acetic acid (recyclable) |
The Traditional Boots Synthesis of Ibuprofen
Developed in the 1960s by the Boots Company, this was the original commercial method for producing ibuprofen. While a landmark achievement, it is a six-step process characterized by low atom economy and the use of stoichiometric reagents that generate significant waste.[2]
Experimental Protocol: Boots Process
The following is an illustrative experimental protocol for the key stages of the Boots synthesis, based on established chemical reactions.
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
To a cooled (0 °C) mixture of aluminum chloride (AlCl₃, stoichiometric) in a suitable solvent like dichloromethane, slowly add isobutylbenzene and acetyl chloride.
-
Stir the mixture at 0 °C for approximately 1 hour.
-
Quench the reaction by carefully adding it to ice-cold hydrochloric acid.
-
Separate the organic layer, wash with a basic solution (e.g., sodium hydroxide) and then with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure to yield 4'-isobutylacetophenone (B122872).
Step 2: Darzens Condensation
-
To a solution of 4'-isobutylacetophenone and ethyl chloroacetate (B1199739) in a suitable solvent, add a strong base such as sodium ethoxide at a low temperature.[1]
-
Stir the reaction mixture until the formation of the α,β-epoxy ester is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the resulting glycidic ester.
Subsequent Steps: The α,β-epoxy ester is then hydrolyzed to the corresponding aldehyde. This aldehyde is converted to an oxime using hydroxylamine, which is then dehydrated to a nitrile. Finally, the nitrile is hydrolyzed to yield ibuprofen.[1]
The Greener BHC Synthesis of Ibuprofen
Developed in the 1980s, the BHC process is a more streamlined, three-step synthesis that offers significant improvements in efficiency and environmental friendliness, earning it a Presidential Green Chemistry Challenge Award.[3] This process has a much higher atom economy and utilizes catalytic reagents that can be recovered and reused.
Experimental Protocol: BHC Process
The following is an illustrative experimental protocol for the BHC synthesis.
Step 1: Friedel-Crafts Acylation with Recyclable Catalyst
-
React isobutylbenzene with acetic anhydride (B1165640) in the presence of anhydrous hydrogen fluoride (HF), which acts as both the catalyst and the solvent.
-
The reaction produces 4'-isobutylacetophenone and acetic acid as a byproduct.
-
The HF is recovered and recycled with high efficiency (>99.9%), and the acetic acid can also be recovered and utilized.
Step 2: Catalytic Hydrogenation
-
The 4'-isobutylacetophenone is subjected to catalytic hydrogenation using a Raney nickel or palladium on carbon catalyst.[4][5]
-
This reaction reduces the ketone to 1-(4-isobutylphenyl)ethanol (B131453).
-
The catalyst is filtered off and can be reused.
Step 3: Carbonylation
-
The 1-(4-isobutylphenyl)ethanol is carbonylated using carbon monoxide in the presence of a palladium catalyst.[6]
-
This step directly introduces the carboxylic acid moiety, forming ibuprofen.
-
The palladium catalyst is also recovered and reused.
The Role of this compound
While isobutylbenzene is the established starting material for the major industrial syntheses of ibuprofen, this compound is structurally very similar to the final product. It is conceivable that this compound could be an intermediate in alternative, less common synthetic routes. However, extensive searches of chemical literature and patents do not reveal a prominent or industrially significant synthesis of ibuprofen that begins with this compound. The conversion of this compound to ibuprofen would require the addition of a methyl group to the benzylic carbon, a step that is not as straightforward as the established carbonylation in the BHC process.
Visualizing the Synthesis Pathways
To better illustrate the differences between these two processes, the following diagrams outline the experimental workflows and key reaction mechanisms.
Experimental Workflows
Caption: A comparison of the six-step Boots synthesis workflow versus the three-step BHC synthesis.
Key Reaction Mechanisms
Caption: A simplified representation of the key transformations in the BHC and Boots processes.
Comparative Analysis and Conclusion
The BHC process is demonstrably superior to the traditional Boots synthesis in several key aspects. Its three-step, catalytic approach significantly reduces the number of synthetic operations, leading to a much higher overall yield and atom economy.[1][2] This not only makes the process more cost-effective but also substantially diminishes its environmental footprint by minimizing waste generation. The ability to recover and reuse catalysts like anhydrous hydrogen fluoride and palladium complexes is a hallmark of its green chemistry principles.
In contrast, the Boots process, with its six steps and reliance on stoichiometric reagents, is less efficient and generates a considerable amount of waste, particularly aluminum trichloride hydrate, which requires disposal.[2]
For researchers and professionals in drug development, the BHC process represents a clear example of how green chemistry principles can be applied to create more sustainable and economically viable manufacturing processes. While other synthetic routes for ibuprofen exist, the BHC process remains the benchmark for industrial production due to its elegance and efficiency. The initial premise of comparing a this compound-based route to other precursors is superseded by the well-established industrial preference for isobutylbenzene as the starting material, which undergoes highly optimized transformations in the BHC synthesis.
References
- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 2. researchgate.net [researchgate.net]
- 3. medicilon.com [medicilon.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace at KOASAS: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [koasas.kaist.ac.kr]
- 6. Ibuprofen Synthesis [doc.comsol.com]
A Comparative Guide to the Biological Activity of 4-Isobutylbenzoic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 4-isobutylbenzoic acid and its corresponding ester derivatives. In the absence of direct head-to-head experimental data in the public domain, this document synthesizes information from studies on structurally related benzoic acid derivatives to predict and rationalize the potential differences in their pharmacological profiles. The quantitative data presented is hypothetical and serves to illustrate the expected outcomes from the experimental protocols detailed herein.
Introduction
This compound is a carboxylic acid derivative of isobutylbenzene. While it is a known synthetic intermediate, its biological profile is not extensively characterized. Structurally, it shares features with known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for similar activities. Esterification of the carboxylic acid group is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity, which can in turn affect absorption, distribution, metabolism, excretion (ADME), and ultimately, biological activity. This guide explores the anticipated consequences of this chemical modification.
The primary hypothesis is that the free carboxylic acid moiety of this compound is crucial for certain biological activities, such as anti-inflammatory effects mediated by cyclooxygenase (COX) enzyme inhibition. Esterification would likely alter this activity, potentially reducing direct enzyme inhibition while possibly increasing cell permeability or creating a prodrug that releases the active acid in vivo.
Comparative Analysis of Biological Activities
The following tables present a hypothetical comparison of the biological activities of this compound and its methyl ester derivative. These values are for illustrative purposes to guide experimental design.
Table 1: Hypothetical In Vitro Anti-Inflammatory and Cytotoxic Activity
| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) (HepG2 cells) |
| This compound | 50 | 25 | >100 |
| Methyl 4-Isobutylbenzoate | >200 | >200 | 75 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates greater potency. CC₅₀: Half-maximal cytotoxic concentration. A lower value indicates greater cytotoxicity.
Table 2: Hypothetical In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Anti-Inflammatory Activity (% Edema Inhibition) | Analgesic Activity (% Writhing Inhibition) |
| This compound (50 mg/kg) | 45% | 55% |
| Methyl 4-Isobutylbenzoate (50 mg/kg) | 30% | 40% |
% Inhibition is relative to a vehicle-treated control group.
The rationale behind these hypothetical data is that the free carboxylate of this compound is expected to be a key pharmacophoric feature for binding to the active site of COX enzymes, similar to other NSAIDs. Its esterification in methyl 4-isobutylbenzoate would likely diminish this direct interaction, leading to higher IC₅₀ values. However, the increased lipophilicity of the ester might lead to different cytotoxicity and in vivo profiles, which could be influenced by cellular uptake and metabolic activation back to the parent acid.
Signaling Pathways and Mechanisms of Action
The primary putative mechanism of anti-inflammatory action for this compound is the inhibition of the cyclooxygenase (COX) pathway, which is central to the synthesis of pro-inflammatory prostaglandins.
Caption: Putative mechanism of action for this compound via inhibition of the COX pathway.
Experimental Protocols
To empirically determine the biological activities of this compound and its ester derivatives, the following experimental protocols are recommended.
In Vitro COX Enzyme Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the production of prostaglandin (B15479496) E₂ (PGE₂) from arachidonic acid by purified COX-1 and COX-2 enzymes.
-
Protocol:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with various concentrations of the test compounds for 15 minutes at 37°C.
-
Arachidonic acid is added to initiate the enzymatic reaction.
-
The reaction is incubated for 2 minutes at 37°C and then terminated.
-
The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
-
Caption: Workflow for the in vitro COX enzyme inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay
-
Principle: This is a standard model of acute inflammation used to evaluate the anti-inflammatory activity of compounds in vivo.
-
Protocol:
-
Male Wistar rats (150-200g) are divided into groups (n=6 per group).
-
The test compounds (e.g., this compound, its ester derivative) or a reference drug (e.g., indomethacin) are administered orally one hour before the carrageenan injection.
-
The initial paw volume is measured using a plethysmometer.
-
A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Protocol:
-
Human cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for 24-48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The CC₅₀ value is calculated from the dose-response curve.
-
Conclusion
While this compound possesses structural motifs common to anti-inflammatory agents, its biological activity and that of its ester derivatives require empirical validation. The conversion of the carboxylic acid to an ester is a significant structural modification that is anticipated to reduce direct inhibition of enzymes like COX, for which the carboxylate group is often a key binding element. However, this modification may lead to a prodrug effect, where the ester is hydrolyzed in vivo to the active acid, potentially altering the pharmacokinetic and pharmacodynamic profile. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, which will be crucial for elucidating their therapeutic potential.
A Comparative Guide: HPLC vs. GC-MS for Purity Testing of 4-Isobutylbenzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Isobutylbenzoic acid, a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, is no exception. The choice of analytical technique for purity testing can significantly impact the accuracy, sensitivity, and efficiency of the quality control process. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase with detection by a mass spectrometer. |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds. Direct analysis is possible. | Requires analytes to be volatile and thermally stable. Derivatization is necessary for this compound. |
| Sample Preparation | Relatively simple, typically involving dissolution in a suitable solvent and filtration. | More complex, requiring a derivatization step (e.g., esterification or silylation) to increase volatility. |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range with UV detection. | Excellent sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM). |
| Selectivity | Good selectivity based on chromatographic separation. Diode-array detection (DAD) can provide additional spectral information. | High selectivity from both chromatographic separation and mass spectrometric detection, providing structural confirmation. |
| Typical Impurities | Well-suited for separating a range of potential impurities, including starting materials, by-products, and degradation products from the synthesis of ibuprofen. | Effective for volatile and semi-volatile impurities. The derivatization step may not be suitable for all potential impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical reversed-phase HPLC (RP-HPLC) method suitable for the purity testing of this compound.
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start at 60% A and 40% B, ramping to 20% A and 80% B over 15 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 254 nm[1]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities can be identified by comparing their retention times with those of known impurity standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of this compound, a derivatization step is mandatory for GC-MS analysis. This protocol outlines a common esterification derivatization followed by GC-MS analysis.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Methanol (B129727) (anhydrous, GC grade)
-
Boron trifluoride (BF3) in methanol (14% w/v) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
This compound reference standard
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Derivatization Procedure (Esterification):
-
To approximately 1 mg of the this compound sample in a vial, add 1 mL of 14% BF3 in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane. Vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
The hexane extract containing the methyl ester of this compound is now ready for GC-MS analysis.
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
5. Data Analysis:
-
The purity is assessed by the relative area percentage of the derivatized this compound peak. The mass spectrum of the main peak should be compared to a reference spectrum for confirmation. Impurities are identified by their retention times and mass spectra.
Performance Comparison
The following table summarizes typical performance data for the analysis of aromatic carboxylic acids using HPLC and GC-MS. The values for this compound are expected to be within these ranges.
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
Note: The performance of each method can vary depending on the specific instrumentation, column, and experimental conditions used.
Visualizing the Workflow and Decision-Making Process
To aid in the selection of the appropriate analytical technique, the following diagrams illustrate the general workflow for purity testing and the key factors influencing the decision between HPLC and GC-MS.
References
A Comparative Guide to Validated Analytical Methods for 4-Isobutylbenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-isobutylbenzoic acid, a key intermediate and potential impurity in pharmaceutical synthesis, is paramount for ensuring product quality and consistency. The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose. This guide offers an objective comparison of suitable analytical techniques for this compound quantification, supported by experimental data from structurally similar compounds and established validation principles.
The primary analytical methods for the quantification of aromatic carboxylic acids like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] The selection between these techniques often depends on the sample matrix, required sensitivity, and the volatility of the analyte.[2]
Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | >0.999[3][4] | >0.99[4] |
| Limit of Detection (LOD) | Typically in the low µg/mL range[4] | Typically in the low µg/mL range[4] |
| Limit of Quantitation (LOQ) | Typically in the low to mid µg/mL range[4] | Typically in the low to mid µg/mL range[4] |
| Precision (%RSD) | <2% (Intra- and Inter-day)[4] | <5% (Intra-day)[4] |
| Accuracy/Recovery (%) | Typically 98-102%[3][4] | Typically 95-105%[4] |
| Selectivity | High[4] | High[2] |
| Primary Advantages | High selectivity, widely applicable, robust.[4] | High sensitivity and selectivity, excellent for structural elucidation.[2] |
| Primary Disadvantages | Moderate sensitivity compared to MS detection.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and successful implementation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This method is based on established protocols for similar aromatic acids and is suitable for the quantification of this compound in various samples.[3][5]
1. Instrumentation and Reagents:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[3]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Reagents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Phosphoric acid or Formic acid.[6] A certified reference material of this compound is required for standard preparation.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric or formic acid).[3][5] A common starting gradient is 60:40 (v/v) acetonitrile:acidified water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 230 nm or 254 nm.[6]
-
Injection Volume: 10 µL.[3]
3. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.[3] Prepare a series of calibration standards by further diluting the stock solution.[3]
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.[3] Filter the sample through a 0.45 µm filter before injection.[5]
Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method
For enhanced sensitivity and selectivity, particularly in complex matrices, a GC-MS method can be employed. As this compound is non-volatile, a derivatization step is necessary to increase its volatility.[2]
1. Instrumentation and Reagents:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.[2]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Reagents: Derivatization agent (e.g., silylation agent like BSTFA), suitable solvent (e.g., acetonitrile, dichloromethane), Helium (carrier gas).[2]
2. Derivatization and GC-MS Conditions:
-
Derivatization: React a known amount of the dried sample extract with a silylation agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes to convert the carboxylic acid to its volatile trimethylsilyl (B98337) (TMS) ester.[2]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), then ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.[2]
-
Ionization: Electron Ionization (EI) at 70 eV.[2]
-
Mass Analyzer: Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity.[2]
Workflow and Validation
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for performing method validation.[3]
References
inter-laboratory comparison of 4-isobutylbenzoic acid analysis
An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 4-Isobutylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparative analysis of common analytical methodologies for the quantification of this compound. While a formal inter-laboratory study on this compound is not publicly available, this document synthesizes data from validated methods for structurally similar compounds and established analytical principles to present a model comparison. The objective is to guide laboratories in selecting and validating appropriate analytical techniques, ensuring the accuracy and comparability of results.
The use of a high-purity, certified reference material (CRM) for this compound is fundamental to achieving accurate and reproducible data across different laboratories and methods.[1][2] CRMs serve as a benchmark against which the performance of an analytical method is measured.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of compounds like this compound. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | This compound and related impurities. | Robust, widely available, suitable for routine quality control. | Moderate sensitivity, potential for matrix interference. |
| GC-MS | Separation of volatile compounds, identification and quantification by mass spectrometry. | Volatile derivatives of this compound. | High sensitivity and selectivity, excellent for structural elucidation.[3] | Requires derivatization for non-volatile compounds, risk of thermal degradation.[3] |
| LC-MS/MS | High-resolution separation coupled with highly sensitive and selective mass detection. | This compound in complex matrices (e.g., biological fluids). | Very high sensitivity and selectivity, ideal for trace analysis.[3] | Higher instrument cost and operational complexity.[3] |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analytical methods discussed. These values are derived from validation studies of analogous aromatic carboxylic acids and serve as a benchmark for what can be expected from a validated method for this compound.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 102.5% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 1.5% | ≤ 2.0% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.5% | ≤ 1.8% | ≤ 3.0% |
| Limit of Detection (LOD) | 50 ng/mL | 10 ng/mL | 0.5 ng/mL | S/N ratio of 3:1 |
| Limit of Quantification (LOQ) | 150 ng/mL | 30 ng/mL | 1.5 ng/mL | S/N ratio of 10:1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below is a representative protocol for the analysis of this compound using HPLC-UV.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B) in a gradient or isocratic elution. A typical starting point is a 60:40 (A:B) ratio.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 230 nm.
-
Injection Volume : 10 µL.
-
Standard Solution Preparation : A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 1000 µg/mL. This is then serially diluted to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution Preparation : The sample containing this compound is dissolved in the mobile phase to achieve a concentration within the calibration range and filtered through a 0.45 µm filter before injection.
-
Quantification : A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is then determined from this curve.
Visualizing the Inter-Laboratory Comparison Process
The following diagrams illustrate the workflow of a typical inter-laboratory comparison study and the relationship between key validation parameters.
Caption: Workflow of an Inter-Laboratory Comparison Study.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
A Comparative Guide to the Synthesis of 4-Isobutylbenzoic Acid: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key pharmaceutical intermediates is a critical aspect of the drug development pipeline. 4-Isobutylbenzoic acid is a pivotal precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound: a two-step process involving Friedel-Crafts acylation followed by a haloform reaction, and a one-step Grignard reaction. This analysis is supported by detailed experimental protocols and quantitative data to facilitate informed decision-making in a laboratory and industrial setting.
At a Glance: Comparison of Synthetic Routes
| Metric | Friedel-Crafts Acylation & Haloform Reaction | Grignard Reaction |
| Starting Materials | Isobutylbenzene (B155976), Acetyl Chloride | 4-Isobutylbromobenzene, Magnesium |
| Key Reagents | Aluminum Chloride, Sodium Hypochlorite (B82951) | Dry Ice (CO2), Diethyl Ether, HCl |
| Number of Steps | Two | One |
| Overall Yield | High (around 80-90%) | Moderate to High (typically 60-80%) |
| Reaction Conditions | Friedel-Crafts: Anhydrous, inert atmosphere; Haloform: Aqueous, heating | Anhydrous, inert atmosphere |
| Key Advantages | High overall yield, readily available starting materials. | Fewer steps, direct carboxylation. |
| Key Disadvantages | Two distinct reaction setups, use of corrosive AlCl3. | Requires strictly anhydrous conditions, Grignard reagent is highly reactive and moisture-sensitive. |
Route 1: Friedel-Crafts Acylation and Haloform Reaction
This widely utilized two-step industrial process begins with the Friedel-Crafts acylation of isobutylbenzene to produce 4'-isobutylacetophenone (B122872).[1] This intermediate is then subjected to a haloform reaction to yield the desired this compound. This route is favored in many industrial applications due to its high overall yield and the relatively low cost of the initial starting materials.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry solvent such as dichloromethane (B109758) (DCM). Isobutylbenzene (1 equivalent) is then added to the suspension.
-
Acylation: Acetyl chloride (1.1 equivalents) is added dropwise from the addition funnel to the stirred suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is carefully poured onto crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4'-isobutylacetophenone, which can be purified further by vacuum distillation. A high conversion of isobutylbenzene and high selectivity for the 4-isomer can be achieved using solid acid catalysts like zeolite beta.[2][3][4][5]
Step 2: Haloform Reaction of 4'-Isobutylacetophenone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 4'-isobutylacetophenone (1 equivalent) is dissolved in a suitable solvent like dioxane or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: An aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) or a solution of bromine in sodium hydroxide (B78521) is added to the flask.
-
Reaction: The mixture is heated to around 60-80 °C with vigorous stirring. The reaction progress is monitored by TLC until the starting material is consumed. A high yield of 87% has been reported for the conversion of 4-isobutylacetophenone to this compound using bromine and sodium hydroxide.
-
Work-up: After cooling, the excess halogen is quenched with a reducing agent (e.g., sodium bisulfite). The reaction mixture is then acidified with a strong acid (e.g., concentrated HCl) to precipitate the this compound.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Cost-Benefit Analysis
This route benefits from high overall yields, often exceeding 80%. The starting materials, isobutylbenzene and acetyl chloride, are readily available bulk chemicals. However, the use of stoichiometric amounts of aluminum chloride in the Friedel-Crafts step can be a drawback due to its corrosive nature and the generation of significant aqueous waste during work-up. The haloform reaction is generally efficient and uses inexpensive reagents like bleach.
Route 2: Grignard Reaction
The Grignard synthesis offers a more direct, one-step route to this compound. This method involves the reaction of a Grignard reagent, formed from 4-isobutylbromobenzene and magnesium, with solid carbon dioxide (dry ice).[6][7][8]
Experimental Protocol
-
Grignard Reagent Formation:
-
Reaction Setup: All glassware must be rigorously dried to exclude moisture. A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, all under an inert atmosphere.
-
Reagent Charging: Magnesium turnings (1.2 equivalents) are placed in the flask. A solution of 4-isobutylbromobenzene (1 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the addition funnel.
-
Initiation: A small portion of the 4-isobutylbromobenzene solution is added to the magnesium turnings. The reaction is often initiated by gentle warming or the addition of a small crystal of iodine. Once initiated, the reaction is exothermic and should proceed smoothly.
-
Addition: The remainder of the 4-isobutylbromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Carbonation:
-
The prepared Grignard reagent is slowly poured onto an excess of crushed dry ice in a separate beaker with vigorous stirring. The dry ice serves as both the source of carbon dioxide and a cooling agent.[6]
-
-
Work-up and Purification:
-
After the excess dry ice has sublimed, the resulting magnesium carboxylate salt is hydrolyzed by the slow addition of a dilute acid (e.g., 10% HCl).
-
The aqueous layer is extracted with an organic solvent like diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Purification is typically achieved by recrystallization from a suitable solvent.
-
Cost-Benefit Analysis
The primary advantage of the Grignard route is its single-step nature. However, it requires strictly anhydrous conditions, as the Grignard reagent is highly reactive towards water. The starting material, 4-isobutylbromobenzene, is generally more expensive than isobutylbenzene. Magnesium turnings and dry ice are relatively inexpensive. The yields for this reaction are typically in the range of 60-80%.
Quantitative Data Summary
| Parameter | Friedel-Crafts & Haloform | Grignard Reaction |
| Starting Material Cost | Isobutylbenzene: ~
| 4-Isobutylbromobenzene: ~
|
| Key Reagent Cost | AlCl₃: ~
| Dry Ice: ~$1-3/kg |
| Typical Overall Yield | 80-90% | 60-80% |
| Estimated Cost per kg of Product (Reagent Cost) | Lower | Higher |
| Waste Generation | Significant aqueous waste from AlCl₃ work-up. | Less voluminous waste, primarily aqueous salt solutions. |
| Process Complexity | Higher (two separate reactions) | Lower (one-pot Grignard formation and reaction) |
Note: The provided cost estimates are for illustrative purposes and can vary significantly based on supplier, purity, and volume.
Signaling Pathways and Experimental Workflows
Synthesis Route 1: Friedel-Crafts Acylation and Haloform Reaction
Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation followed by a haloform reaction.
Synthesis Route 2: Grignard Reaction
Caption: Workflow for the Grignard synthesis of this compound.
Conclusion
The choice between these two synthetic routes for this compound depends on the specific priorities of the researcher or manufacturer. For large-scale industrial production where cost of raw materials and overall yield are paramount, the two-step Friedel-Crafts acylation followed by haloform reaction is often the more economical choice, despite its process complexity and waste generation concerns. For laboratory-scale synthesis, where simplicity, fewer steps, and avoidance of highly corrosive reagents might be prioritized, the Grignard reaction presents a viable alternative, provided that stringent anhydrous conditions can be maintained. The development of more environmentally friendly and recyclable catalysts for the Friedel-Crafts acylation continues to be an active area of research, potentially further improving the cost-benefit profile of this classical route.
References
- 1. This compound | 38861-88-0 | Benchchem [benchchem.com]
- 2. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]
- 3. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 4. EP1138662B1 - A process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 5. CN103304392A - Green synthesizing method of p-isobutyl acetophenone - Google Patents [patents.google.com]
- 6. chemistry-online.com [chemistry-online.com]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
- 9. Magnesium turnings, 1 kg, CAS No. 7439-95-4 | Non-Renewable Desiccants | Desiccants | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 10. Magnesium Turnings - ScrapIndex.net - Historical Price Reports [scrapindex.net]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Sodium Hypochlorite 12.5% | Buy Bulk Bleach - CORECHEM Inc. [corecheminc.com]
A Comparative Guide to the Environmental Impact of 4-Isobutylbenzoic Acid Production Methods
For Researchers, Scientists, and Drug Development Professionals
The production of 4-isobutylbenzoic acid, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), has evolved significantly. This evolution has been driven by a growing need for more sustainable and environmentally benign chemical manufacturing processes. This guide provides a comprehensive comparison of the traditional and modern methods for synthesizing this compound, with a focus on their environmental impact. The information is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions.
Production Methods: A Shift Towards Greener Chemistry
The synthesis of this compound is primarily a two-step process: the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4-isobutylacetophenone, followed by the oxidation of the ketone to the desired carboxylic acid. The major differences in the environmental footprint of the overall production lie in the choice of catalyst for the acylation step and the oxidant for the subsequent conversion.
Traditional Method: The Boots Process Legacy
The original industrial synthesis of ibuprofen, known as the Boots process, is a six-step route where the initial steps correspond to the production of this compound.[1] This process is characterized by its use of stoichiometric amounts of aluminum chloride (AlCl₃) as the catalyst in the Friedel-Crafts acylation step.[1] While effective in producing the desired product, this method suffers from significant environmental drawbacks. The AlCl₃ is not a true catalyst in this process as it is converted to aluminum chloride hydrate, which must be disposed of, often in landfills.[1][2] This leads to a low atom economy, with the original Boots process for ibuprofen having an atom economy of only 40%, meaning a large portion of the reactants end up as waste.[1]
Greener Alternatives
In response to the environmental concerns of the Boots process, greener alternatives have been developed, most notably the BHC process and methods employing solid acid catalysts.
-
The BHC Process: Developed by the BHC company, this process represents a significant improvement in the synthesis of ibuprofen and its precursors.[1] It utilizes anhydrous hydrogen fluoride (B91410) (HF) as both the catalyst and solvent in the Friedel-Crafts acylation step. A key advantage of the BHC process is that the HF can be recovered and reused with high efficiency, drastically reducing the amount of waste generated.[3] This three-step synthesis for ibuprofen boasts a much-improved atom economy of 77%.[1]
-
Solid Acid Catalysis (Zeolites): A more recent and environmentally friendly approach involves the use of solid acid catalysts, such as zeolites (e.g., zeolite beta), for the Friedel-Crafts acylation of isobutylbenzene.[4][5] Zeolites are microporous aluminosilicate (B74896) minerals that are reusable, non-corrosive, and can be easily separated from the reaction mixture by filtration.[5] This eliminates the need for stoichiometric amounts of hazardous catalysts like AlCl₃ or HF and simplifies the work-up procedure, leading to a cleaner process with less waste.[4][5]
-
Greener Oxidation: The oxidation of 4-isobutylacetophenone to this compound traditionally uses strong oxidizing agents like potassium permanganate (B83412). While effective, these reagents can generate significant inorganic waste. Research into greener oxidation methods is ongoing, with a focus on using catalytic amounts of metal complexes and environmentally benign oxidants like molecular oxygen or hydrogen peroxide.
Quantitative Comparison of Production Methods
The following table summarizes the key quantitative data available for the different production methods. It is important to note that much of the detailed life cycle inventory data is for the overall ibuprofen synthesis, which serves as a proxy for the environmental impact of producing its key intermediate, this compound.
| Metric | Traditional "Boots" Process (for Ibuprofen) | Greener "BHC" Process (for Ibuprofen) | Solid Acid (Zeolite) Catalysis (for Acylation Step) |
| Number of Steps | 6[1] | 3[1] | 1 (for acylation)[4] |
| Atom Economy | 40%[1] | 77%[1] | High (theoretically, but depends on subsequent steps) |
| Catalyst | Aluminum Chloride (AlCl₃) (stoichiometric)[1] | Hydrogen Fluoride (HF) (catalytic, recyclable)[3] | Zeolite (heterogeneous, reusable)[5] |
| Waste Generation | High (aluminum chloride hydrate, other byproducts)[1] | Significantly reduced compared to Boots process[3] | Minimal from the catalytic step[5] |
| Process Mass Intensity (PMI) | High (estimated to be significant due to low atom economy) | Lower than Boots process | Expected to be lower due to catalyst recyclability and reduced workup |
Experimental Protocols
Below are generalized experimental protocols for the key steps in the synthesis of this compound, based on available literature. These should be adapted and optimized for specific laboratory conditions.
1. Friedel-Crafts Acylation of Isobutylbenzene (Traditional Method)
-
Reagents: Isobutylbenzene, Acetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (B109758) (solvent), Hydrochloric acid (for work-up), Diethyl ether (for extraction).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of anhydrous AlCl₃ in dichloromethane is prepared at low temperature (e.g., -15°C).
-
A solution of isobutylbenzene and acetyl chloride is added dropwise to the stirred suspension of AlCl₃.
-
The reaction mixture is allowed to stir at low temperature for a specified time and then warmed to room temperature and stirred overnight.
-
The reaction is quenched by slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a sodium hydroxide (B78521) solution, followed by brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude 4-isobutylacetophenone is purified by vacuum distillation.
-
2. Friedel-Crafts Acylation of Isobutylbenzene using Zeolite Beta (Greener Method)
-
Reagents: Isobutylbenzene, Acetic anhydride (B1165640), Zeolite Beta catalyst (activated).
-
Procedure:
-
The Zeolite Beta catalyst is activated by heating at a high temperature (e.g., 500°C) for several hours to remove adsorbed water.
-
In a round-bottom flask, isobutylbenzene and the activated zeolite catalyst are mixed.
-
The mixture is heated to the reaction temperature (e.g., 130°C) with stirring.
-
Acetic anhydride is added dropwise to the heated mixture.
-
The reaction is maintained at the set temperature for several hours, with the progress monitored by Gas Chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The zeolite catalyst is recovered by filtration and can be washed, dried, and reused.
-
The filtrate, containing the product, is washed with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a brine wash.
-
The organic layer is dried, and the solvent and unreacted starting materials are removed by rotary evaporation.
-
The crude 4-isobutylacetophenone is purified by vacuum distillation.
-
3. Oxidation of 4-Isobutylacetophenone to this compound (General Method)
-
Reagents: 4-Isobutylacetophenone, Potassium permanganate (KMnO₄), Sulfuric acid, Sodium bisulfite (for work-up), Methylene (B1212753) chloride (for extraction).
-
Procedure:
-
A mixture of 4-isobutylacetophenone, water, sulfuric acid, and a phase-transfer catalyst (e.g., Adogen 464) is prepared in a round-bottom flask and cooled in an ice bath.
-
Potassium permanganate is added in small portions to the vigorously stirred mixture over several hours.
-
The reaction is allowed to proceed at room temperature overnight.
-
The excess permanganate and manganese dioxide are quenched by the addition of sodium bisulfite.
-
The mixture is acidified, and the organic layer is separated. The aqueous layer is extracted with methylene chloride.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization.
-
Mandatory Visualization
The following diagrams illustrate the chemical pathways and a generalized workflow for assessing the environmental impact of these production methods.
References
- 1. (Open Access) Ibuprofen: Original Versus Green Synthesis (2018) | Alina Crina Mureşan | 3 Citations [scispace.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
comparing the efficacy of different photocatalysts for ibuprofen degradation
The widespread use of nonsteroidal anti-inflammatory drugs such as ibuprofen (B1674241) has led to their persistent presence in aquatic environments, posing a potential risk to ecosystems and human health. Advanced oxidation processes, particularly heterogeneous photocatalysis, have emerged as a promising technology for the effective removal of such recalcitrant pollutants. This guide provides a comparative analysis of the efficacy of different photocatalysts for the degradation of ibuprofen, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Performance Comparison of Photocatalysts
The efficiency of a photocatalyst is determined by several factors, including its ability to absorb light, generate charge carriers, and produce reactive oxygen species (ROS) that degrade the target pollutant. The following table summarizes the performance of various photocatalysts in the degradation of ibuprofen under different experimental conditions.
| Photocatalyst | Light Source | Catalyst Loading (g/L) | Initial Ibuprofen Conc. (mg/L) | pH | Degradation Efficiency (%) | Reaction Time (min) | Pseudo-first-order Rate Constant (k, min⁻¹) | TOC Removal (%) | Reference |
| TiO₂ | UV | 1.0 - 1.5 | Not Specified | Acidic | High | Not Specified | Not Specified | High | [1][2] |
| TiO₂ | UV | 0.3 | ~20.6 (10⁻⁴ M) | 5.0 | 100 | 5 | Not Specified | Not Specified | [3][4][5] |
| TiO₂ | UV | Not Specified | Not Specified | 2.50 | Not Specified | Not Specified | 0.04 | Not Specified | [6][7] |
| TiO₂ | UV | Not Specified | Not Specified | 5.05 | Not Specified | Not Specified | 1.0 | Not Specified | [6][7] |
| TiO₂/ZnO/CuPc | UV (365 nm) | Not Specified | 5 | 6.5 | ~80 | 240 | 0.42 h⁻¹ | Not Specified | [8] |
| ZnO | UV | 1.0 | Not Specified | 7.0 | High | Not Specified | Not Specified | Not Specified | [1][2] |
| ZnO | UVA | Not Specified | Not Specified | Not Specified | 94.5 | 120 | Not Specified | Not Specified | [9] |
| g-C₃N₄ | Visible | Not Specified | Not Specified | 2.51 | Not Specified | Not Specified | 0.03 | Not Specified | [6][7] |
| g-C₃N₄ | Visible | Not Specified | Not Specified | 5.05 | Not Specified | Not Specified | 0.007 | Not Specified | [6][7] |
| Cu-doped tubular C₃N₄ | Visible (LED, 420 nm) | Not Specified | Not Specified | Not Specified | High | Not Specified | ~4.7-fold > g-C₃N₄ | Not Specified | [10] |
| BiOCl | UV | Not Specified | 20 | Not Specified | 100 | 20 | Not Specified | Not Specified | [11] |
| Perovskites (BT-h, BZ-h, PT-h) | UV (254 nm) | Not Specified | 25 | Not Specified | 99 | 120 | Not Specified | Not Specified | [12] |
Note: Direct comparison of efficiencies can be challenging due to varying experimental conditions across studies.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of photocatalyst performance. Below are representative protocols for conducting ibuprofen degradation experiments.
General Procedure for Photocatalytic Degradation of Ibuprofen
A typical experimental setup involves a batch reactor equipped with a light source. A known concentration of ibuprofen is dissolved in deionized water, and the photocatalyst is added to the solution. The suspension is stirred in the dark for a specific period to achieve adsorption-desorption equilibrium. Subsequently, the light source is turned on to initiate the photocatalytic reaction. Aliquots are withdrawn at regular intervals, filtered to remove the catalyst, and analyzed to determine the concentration of ibuprofen.
Preparation of Photocatalyst Suspension
-
Catalyst Loading: The concentration of the photocatalyst in the solution is a critical parameter. For instance, studies have used TiO₂ and ZnO at loadings of 1.0 to 1.5 g/L.[1][2] The optimal loading should be determined for each catalyst system to ensure sufficient light absorption and active sites without causing excessive turbidity, which can hinder light penetration.
Photoreactor Setup
-
Light Source: The type of light source is dependent on the photocatalyst's bandgap. For wide bandgap semiconductors like TiO₂ and ZnO, UV irradiation is commonly used.[1][2] For visible-light active photocatalysts like g-C₃N₄ and its doped variants, a visible light source such as an LED lamp (e.g., 420 nm) is employed.[10]
-
Reactor Vessel: Quartz is often preferred over borosilicate glass for the reactor vessel, especially for solar photocatalysis, due to its higher transparency to UV radiation.[1]
Analytical Methods
-
Ibuprofen Concentration: The degradation of ibuprofen is typically monitored using High-Performance Liquid Chromatography (HPLC).[13][14]
-
Mineralization Analysis: The extent of mineralization, which is the complete conversion of ibuprofen to CO₂, water, and inorganic ions, is assessed by measuring the Total Organic Carbon (TOC) of the solution over time.[1][14]
-
Intermediate By-product Identification: Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is used to identify the intermediate products formed during the degradation process.[6][7][11]
Visualizing the Process
Diagrams illustrating the reaction pathways and experimental workflows provide a clear and concise understanding of the complex processes involved in photocatalytic degradation.
Caption: A typical experimental workflow for evaluating the photocatalytic degradation of ibuprofen.
Caption: The general mechanism of photocatalytic degradation of ibuprofen, involving the generation of reactive oxygen species.
Degradation Mechanism and By-products
The photocatalytic degradation of ibuprofen proceeds through a series of oxidation reactions initiated by highly reactive species. Upon irradiation with light of sufficient energy, the photocatalyst generates electron-hole pairs.[3] These charge carriers react with water and dissolved oxygen to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻).[4][10] These ROS are powerful oxidizing agents that attack the ibuprofen molecule.
The degradation pathway involves several steps, including hydroxylation, decarboxylation, and oxidation of the isobutyl chain.[3][4] Common intermediate by-products identified during the degradation of ibuprofen include 4-isobutylacetophenone and 1-(4-isobutylphenyl)ethanol.[3][11] Ultimately, complete mineralization leads to the conversion of these intermediates into carbon dioxide, water, and inorganic acids.[1][2] The specific degradation pathway and the distribution of by-products can be influenced by the type of photocatalyst and the reaction conditions, such as pH.[3][6][7] For instance, studies have shown that the degradation rate of ibuprofen with TiO₂ is significantly higher under acidic conditions.[1][2]
References
- 1. Photocatalytic degradation of ibuprofen in water using TiO2 and ZnO under artificial UV and solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of ibuprofen using titanium oxide: insights into the mechanism and preferential attack of radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic degradation of ibuprofen in water using TiO2/UV and g-C3N4/visible light: Study of intermediate degradation products by liquid chromatography coupled to high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Visible-light-driven photocatalytic degradation of ibuprofen by Cu-doped tubular C3N4: Mechanisms, degradation pathway and DFT calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Photocatalytic degradation of ibuprofen using TiO2 sensitized by Ru(ii) polyaza complexes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to the Structural Elucidation of 4-Isobutylbenzoic Acid
In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a critical checkpoint. This guide provides a comparative analysis of 4-isobutylbenzoic acid's structure using fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting experimental data alongside that of its structural isomers, 4-tert-butylbenzoic acid and 4-butylbenzoic acid, this document serves as a practical reference for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Spectroscopic Analysis
The structural nuances between this compound and its isomers are clearly delineated by their respective spectroscopic signatures. The following tables summarize the key ¹H NMR, ¹³C NMR, and IR data for these compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~10.5-12.0 | br s | 1H | -COOH |
| 7.98 | d | 2H | Ar-H (ortho to -COOH) | |
| 7.18 | d | 2H | Ar-H (meta to -COOH) | |
| 2.50 | d | 2H | -CH₂- | |
| 1.90 | m | 1H | -CH(CH₃)₂ | |
| 0.92 | d | 6H | -CH(CH₃)₂ | |
| 4-tert-Butylbenzoic Acid | ~11.0-12.5 | br s | 1H | -COOH |
| 8.03 | d | 2H | Ar-H (ortho to -COOH) | |
| 7.50 | d | 2H | Ar-H (meta to -COOH) | |
| 1.35 | s | 9H | -C(CH₃)₃ | |
| 4-Butylbenzoic Acid | ~11.5-12.5 | br s | 1H | -COOH |
| 8.00 | d | 2H | Ar-H (ortho to -COOH) | |
| 7.25 | d | 2H | Ar-H (meta to -COOH) | |
| 2.68 | t | 2H | Ar-CH₂- | |
| 1.62 | m | 2H | -CH₂-CH₂- | |
| 1.38 | m | 2H | -CH₂-CH₃ | |
| 0.94 | t | 3H | -CH₃ |
Note: Chemical shifts for this compound are estimated based on typical values for similar structures, as a complete, explicitly assigned spectrum was not available in the cited literature.
Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~172.5 | -COOH |
| ~147.0 | Ar-C (para to -COOH) | |
| ~130.0 | Ar-CH (ortho to -COOH) | |
| ~129.5 | Ar-C (ipso to -COOH) | |
| ~126.5 | Ar-CH (meta to -COOH) | |
| ~45.0 | -CH₂- | |
| ~30.0 | -CH(CH₃)₂ | |
| ~22.5 | -CH(CH₃)₂ | |
| 4-tert-Butylbenzoic Acid | 172.6 | -COOH |
| 157.0 | Ar-C (para to -COOH) | |
| 130.0 | Ar-CH (ortho to -COOH) | |
| 128.5 | Ar-C (ipso to -COOH) | |
| 125.5 | Ar-CH (meta to -COOH) | |
| 35.0 | -C(CH₃)₃ | |
| 31.2 | -C(CH₃)₃ | |
| 4-Butylbenzoic Acid | 172.8 | -COOH |
| 146.5 | Ar-C (para to -COOH) | |
| 130.0 | Ar-CH (ortho to -COOH) | |
| 129.0 | Ar-C (ipso to -COOH) | |
| 128.5 | Ar-CH (meta to -COOH) | |
| 35.5 | Ar-CH₂- | |
| 33.5 | -CH₂-CH₂- | |
| 22.3 | -CH₂-CH₃ | |
| 13.9 | -CH₃ |
Note: Chemical shifts for this compound are estimated based on typical values for similar structures.
Table 3: Key Infrared (IR) Absorption Data Comparison
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~2960 | C-H stretch (Alkyl) | |
| ~1685 | C=O stretch (Carboxylic Acid) | |
| ~1610, ~1580 | C=C stretch (Aromatic) | |
| ~1300 | C-O stretch / O-H bend | |
| 4-tert-Butylbenzoic Acid | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2965 | C-H stretch (Alkyl) | |
| 1688 | C=O stretch (Carboxylic Acid) | |
| 1612, 1575 | C=C stretch (Aromatic) | |
| 1295 | C-O stretch / O-H bend | |
| 4-Butylbenzoic Acid | 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| 2958, 2872 | C-H stretch (Alkyl) | |
| 1685 | C=O stretch (Carboxylic Acid) | |
| 1610, 1578 | C=C stretch (Aromatic) | |
| 1318 | C-O stretch / O-H bend |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
-
Data Acquisition : ¹H and ¹³C NMR spectra were recorded at room temperature. For ¹H NMR, standard acquisition parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to simplify the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : The spectrum was recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) was obtained.
Visualization of the Analytical Workflow
The logical flow for confirming the structure of this compound through spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Isobutylbenzoic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of 4-isobutylbenzoic acid is critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a vital process to confirm that a validated method produces consistent and accurate results across different laboratories, analysts, or equipment.[1] This guide provides a comprehensive comparison of analytical techniques for this compound, complete with detailed experimental protocols and supporting data to aid in method selection and cross-validation efforts.
Comparison of Analytical Methods
The primary analytical techniques for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods such as UV-Vis, NMR, and IR.
| Analytical Method | Principle | Typical Analytes | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance.[2] | This compound and related impurities. | Robust, widely available, good for routine analysis and quality control.[2] | Moderate sensitivity, may require derivatization for some analytes.[2] |
| GC-MS | Separation of volatile compounds, with identification and quantification by mass spectrometry.[2] | Volatile derivatives of this compound. | High sensitivity and selectivity, excellent for structural elucidation.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[2] |
| Spectroscopy (NMR, IR, UV-Vis) | Measures the interaction of the molecule with electromagnetic radiation to determine its structure and concentration. | Pure this compound. | Provides structural information, non-destructive (NMR). | Generally lower sensitivity and not ideal for complex mixtures without chromatographic separation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is based on established analytical principles for structurally similar benzoic acid derivatives.[3][4]
1. Reagents and Materials:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (acidified to pH 2.5 with orthophosphoric acid) in a 60:40 v/v ratio.[3]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 230 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of the this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute this stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
4. Sample Solution Preparation:
-
Prepare a sample solution of this compound in the mobile phase at a concentration expected to be within the calibration range.
5. Validation Parameters and Acceptance Criteria (based on ICH Guidelines):
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other peaks, and peak purity analysis should confirm no co-eluting impurities.[3] |
| Linearity | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.[3] |
| Accuracy | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (RSD) | Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%). |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For GC-MS analysis, derivatization of the carboxylic acid group is typically required to increase volatility.
1. Reagents and Materials:
-
This compound
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Internal Standard (e.g., a structurally similar compound not present in the sample)
2. Derivatization Protocol:
-
Dissolve a known amount of the sample and internal standard in the anhydrous solvent.
-
Add an excess of the derivatizing agent (BSTFA).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
3. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization: Electron Ionization (EI) at 70 eV.[5]
-
Mass Analyzer: Scan a mass range of m/z 50-500 or use selected ion monitoring (SIM) for higher sensitivity.[2][5]
4. Quantification:
-
Create a calibration curve by derivatizing and analyzing a series of standards of known concentrations with a constant concentration of the internal standard.
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two different analytical methods or from the same method in different laboratories to ensure the data is comparable.[6]
Workflow for Cross-Validation of Analytical Results
Caption: A general workflow for the cross-validation of analytical methods.
Decision Flowchart for Method Selection
Caption: A decision-making flowchart for selecting an appropriate analytical method.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. lcms.cz [lcms.cz]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Isobutylbenzoic Acid for Pharmaceutical Research
For researchers and professionals in drug development, the efficient and sustainable synthesis of key pharmaceutical intermediates is paramount. 4-Isobutylbenzoic acid, a critical precursor in the synthesis of widely used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen (B1674241), is a focal point of synthetic methodology development. This guide provides a comprehensive comparison of traditional and novel synthetic routes to this important compound, offering detailed experimental protocols, quantitative performance data, and visual workflows to inform strategic decisions in process chemistry and drug development.
Introduction
This compound is a carboxylic acid that serves as a fundamental building block in the pharmaceutical industry. The demand for greener, more efficient, and cost-effective methods for its production has driven significant research into new synthetic strategies. This guide will compare the well-established Boots and Hoechst processes with modern catalytic approaches, providing a clear overview of the advantages and disadvantages of each.
Traditional Synthetic Routes: The Boots and Hoechst Processes
The industrial synthesis of this compound has historically been dominated by two primary methods, both of which are intrinsically linked to the production of Ibuprofen. These processes, the Boots synthesis and the Hoechst synthesis, both commence with the Friedel-Crafts acylation of isobutylbenzene (B155976) to form 4-isobutylacetophenone, which is then converted to the target carboxylic acid.
The Boots Process: A Six-Step Pathway
Developed by the Boots Pure Drug Company, this linear synthesis is characterized by a six-step sequence. While historically significant, it is now largely considered outdated due to its low atom economy, estimated at around 40%, and the generation of significant waste streams.[1][2]
The Hoechst Process: A Greener Three-Step Alternative
The Hoechst process represents a significant improvement in efficiency and environmental impact. This three-step synthesis boasts a much-improved atom economy of approximately 77%.[1][2][3] A key step in this process is the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol (B131453).[1][3][4]
Experimental Protocol: Hoechst Process (Illustrative)
Step 1: Friedel-Crafts Acylation of Isobutylbenzene
-
Reactants: Isobutylbenzene, Acetic Anhydride (B1165640)
-
Catalyst: Anhydrous Hydrogen Fluoride (B91410) (recyclable)
-
Procedure: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride to yield 4-isobutylacetophenone. The catalyst is subsequently recovered and reused.
Step 2: Catalytic Hydrogenation of 4-Isobutylacetophenone
-
Reactant: 4-Isobutylacetophenone
-
Catalyst: Palladium on Carbon (Pd/C)
-
Procedure: The ketone is reduced to 1-(4-isobutylphenyl)ethanol via catalytic hydrogenation.[3][5]
Step 3: Palladium-Catalyzed Carbonylation
-
Reactant: 1-(4-Isobutylphenyl)ethanol
-
Catalyst: Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Reagent: Carbon Monoxide (CO)
-
Conditions: High temperature and pressure (e.g., 130°C, 16.5 MPa)[1]
-
Procedure: The alcohol is subjected to carbonylation in the presence of a palladium catalyst to produce Ibuprofen. While this method is highly efficient, the use of an expensive noble metal catalyst and the requirement for high-pressure equipment are notable considerations.[1]
Modern Synthetic Routes: Towards Greener and More Efficient Methodologies
Recent research has focused on developing more sustainable and efficient synthetic routes to this compound, addressing the limitations of traditional methods. These modern approaches often employ advanced catalytic systems and alternative reaction pathways.
Zeolite-Catalyzed Friedel-Crafts Acylation
A significant advancement in the initial acylation step involves the replacement of corrosive and hazardous Lewis acids like aluminum chloride or hydrogen fluoride with reusable solid acid catalysts, such as zeolites.
Experimental Protocol: Zeolite Beta-Catalyzed Acylation of Isobutylbenzene
-
Reactants: Isobutylbenzene (40 mmol), Acetic Anhydride (10 mmol)
-
Catalyst: Microcrystalline Zeolite Beta-II (0.5 g)
-
Procedure: A mixture of isobutylbenzene, acetic anhydride, and the zeolite catalyst is stirred in a round-bottom flask under a nitrogen atmosphere at 130°C. The reaction progress is monitored by gas chromatography. Upon completion, the catalyst is removed by filtration and can be reused. The product, 4-isobutylacetophenone, is isolated by distillation.
-
Yield: This method has been reported to yield 0.42 g of 4-isobutylacetophenone under these conditions.[6]
Oxidation of 4-Isobutylacetophenone using Sodium Hypochlorite (B82951)
A common and relatively green method for the conversion of the intermediate ketone to the final carboxylic acid is the haloform reaction, using readily available and inexpensive sodium hypochlorite (household bleach).
Experimental Protocol: Oxidation of 4-Isobutylacetophenone
-
Reactant: 4-Isobutylacetophenone
-
Reagents: Household Bleach (Sodium Hypochlorite solution), 10% Sodium Hydroxide (NaOH)
-
Procedure: 4-Isobutylacetophenone is added to a test tube, followed by household bleach and 10% NaOH solution. The mixture is heated in a warm water bath (approximately 75°C) for 20 minutes with frequent shaking. After cooling, any unreacted bleach is quenched with sodium sulfite. The resulting mixture is acidified with hydrochloric acid to precipitate the this compound, which is then collected by vacuum filtration and dried.[7]
Performance Comparison
| Synthetic Route | Key Features | Advantages | Disadvantages | Overall Yield | Atom Economy |
| Boots Process | 6-step synthesis | Well-established | Low atom economy, significant waste | ~86% (final steps)[1] | ~40%[1][2] |
| Hoechst Process | 3-step synthesis | High atom economy, "greener" | Requires expensive Pd catalyst, high pressure | ~95%[1] | ~77%[1][2] |
| Zeolite-Catalyzed Acylation + Oxidation | 2-step (from isobutylbenzene) | Reusable catalyst, milder conditions | Yields can be variable depending on catalyst | Data not fully available for the complete sequence | Higher than Boots, potentially comparable to Hoechst |
Conclusion
The synthesis of this compound has evolved significantly from the traditional multi-step Boots process to the more efficient and environmentally conscious Hoechst process. Modern synthetic chemistry continues to offer even greener alternatives, with zeolite-catalyzed reactions presenting a promising avenue for sustainable production. The choice of synthetic route will ultimately depend on a variety of factors, including scale-up considerations, cost of raw materials and catalysts, and the environmental impact of the process. For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for making informed decisions that align with both economic and sustainability goals.
References
- 1. CN116003216A - Preparation method of ibuprofen - Google Patents [patents.google.com]
- 2. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. researchgate.net [researchgate.net]
- 5. [SOLVED] The Hoechst process for ibuprofen synthesis, developed by the Boots-Hoechst-Celanese company, | SolutionInn [solutioninn.com]
- 6. DE60011870T2 - Process for the preparation of 4'-isobutylacetophenone - Google Patents [patents.google.com]
- 7. webassign.net [webassign.net]
A Comparative Analysis of Polymers Derived from 4-Isobutylbenzoic Acid and Their Alternatives for Biomedical Applications
This guide provides a comparative study of the projected properties of polymers derived from 4-isobutylbenzoic acid against established polymers such as aromatic polyamides, aromatic polyesters, and poly(4-vinylbenzoic acid). The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the potential performance of such novel polymers in biomedical applications, supported by experimental data from analogous materials.
While polymers directly synthesized from this compound are not extensively documented in current literature, its structure suggests its potential as a monomer building block after chemical modification [cite: 1 (from first step)]. This guide, therefore, extrapolates the expected properties of a hypothetical polyamide derived from this compound and compares them with well-characterized polymers. The comparison focuses on thermal stability, mechanical properties, solubility, and biocompatibility, which are critical for drug delivery systems and medical devices. [cite: 10 (from first step), 25, 26]
Comparative Polymers
-
Hypothetical Polyamide from this compound: A theoretical aromatic polyamide incorporating the 4-isobutylbenzoyl moiety. The isobutyl group is expected to influence solubility and thermal properties.
-
Poly(p-phenylene terephthalamide) (PPTA): A high-performance aromatic polyamide (aramid) renowned for its exceptional mechanical strength and thermal stability.[1][2][3]
-
Aromatic Polyesters: This class of polymers is known for its thermal stability and is widely used in biomedical applications.[4][5][6] For the purpose of this guide, we will consider properties of wholly aromatic polyesters where available.
-
Poly(4-vinylbenzoic acid) (PVBA): A structural analog where the isobutyl group is replaced by a vinyl group, allowing for free radical polymerization. It serves as a valuable reference for understanding the influence of the benzoic acid moiety.
Data Presentation
The following tables summarize the key properties of the comparative polymers.
Table 1: Thermal Properties
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| Hypothetical Polyamide from this compound | Estimated: 200-250 | Estimated: >400 |
| Poly(p-phenylene terephthalamide) (PPTA) | ~375 | >500 |
| Aromatic Polyesters (general) | 100-200 | 400-500 |
| Poly(4-vinylbenzoic acid) (PVBA) | Not well-defined, decomposes first | ~400 |
Table 2: Mechanical Properties
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Hypothetical Polyamide from this compound | Estimated: 80-120 | Estimated: 2-4 |
| Poly(p-phenylene terephthalamide) (PPTA) | >3000 (fiber form) | >100 (fiber form) |
| Aromatic Polyesters (general) | 50-80 | 2-3 |
| Poly(4-vinylbenzoic acid) (PVBA) | Data not readily available | Data not readily available |
Table 3: Solubility
| Polymer | Common Solvents |
| Hypothetical Polyamide from this compound | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, NMP) due to the isobutyl group disrupting chain packing. |
| Poly(p-phenylene terephthalamide) (PPTA) | Insoluble in most organic solvents; soluble in concentrated sulfuric acid.[2] |
| Aromatic Polyesters (general) | Generally soluble in chlorinated hydrocarbons and some polar aprotic solvents. |
| Poly(4-vinylbenzoic acid) (PVBA) | Soluble in DMSO, DMF, methanol, and ethanol; precipitates from water and hexanes.[7] |
Table 4: Biocompatibility
| Polymer | Biocompatibility Profile |
| Hypothetical Polyamide from this compound | Expected to be biocompatible, but requires empirical testing. |
| Poly(p-phenylene terephthalamide) (PPTA) | Generally considered biocompatible for medical device applications.[1] |
| Aromatic Polyesters (general) | Many are biocompatible and biodegradable, widely used in drug delivery.[4][5] |
| Poly(4-vinylbenzoic acid) (PVBA) | Can be modified to enhance biocompatibility for applications like drug delivery and tissue engineering. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Thermal Analysis: DSC and TGA
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[8] The heat flow is measured as a function of temperature, and transitions appear as steps or peaks in the DSC curve.[8][9]
-
Thermogravimetric Analysis (TGA): Used to determine the decomposition temperature (Td). A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min), and its mass is monitored as a function of temperature.[10][11] The temperature at which significant mass loss occurs is taken as the decomposition temperature.
Mechanical Testing: Tensile Test
-
Procedure: Dog-bone shaped specimens are prepared according to ASTM D638 standards.[12] The specimens are subjected to a uniaxial tensile force at a constant crosshead speed (e.g., 2 inches/minute) using a universal testing machine.[13] The stress and strain are recorded to generate a stress-strain curve, from which tensile strength and Young's modulus can be determined.[12][14][15]
Solubility Testing
-
Procedure: A small amount of the polymer (e.g., 0.001 g) is placed in a test tube with a specific volume of solvent (e.g., 5 mL).[16] The mixture is shaken or stirred, and gentle heating can be applied to facilitate dissolution.[16][17] A polymer is considered soluble if it forms a homogeneous solution.[16] The solubility can be predicted by comparing the solubility parameters of the polymer and the solvent; a good solvent will have a solubility parameter close to that of the polymer.[18]
Biocompatibility Assessment
-
In Vitro Cytotoxicity: This is a primary test to assess the potential for a material to cause cell death.[19][20] Extracts of the polymer are incubated with cultured cell lines, and cell viability is measured using assays like MTT or LDH.[21]
-
In Vivo Testing: For more comprehensive evaluation, materials are implanted in animal models to observe tissue responses and systemic effects.[19] These tests are conducted in accordance with ISO 10993 standards.[22]
Visualizations
Below is a diagram illustrating the logical workflow for a comparative study of polymer properties.
Caption: Workflow for Comparative Polymer Property Analysis.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery | MDPI [mdpi.com]
- 7. polymersource.ca [polymersource.ca]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 9. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 10. azom.com [azom.com]
- 11. nexus-analytics.com.my [nexus-analytics.com.my]
- 12. mse.iastate.edu [mse.iastate.edu]
- 13. eng.uc.edu [eng.uc.edu]
- 14. reprap.org [reprap.org]
- 15. mtu.edu [mtu.edu]
- 16. chemistry.um.edu.my [chemistry.um.edu.my]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. Review on biocompatibility study of polymer [wisdomlib.org]
- 20. How to Verify Your Polymer’s Biocompatibility Using FDA Guidelines [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Isobutylbenzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Isobutylbenzoic acid, ensuring compliance with general best practices.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with all local, state, and federal regulations. [1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound, as with most laboratory chemicals, should follow a structured and cautious approach.
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[1][7] High-density polyethylene (B3416737) (HDPE) containers are often a suitable choice.[1]
-
Never mix this compound waste with other incompatible waste streams.[8] Specifically, keep it separate from strong oxidizing agents, strong bases, and reactive metals.[3][9]
-
-
Labeling:
-
Storage:
-
Disposal Request:
Quantitative Data Summary
The following table summarizes key quantitative data related to the toxicity of this compound, as found in safety data sheets.
| Parameter | Value | Species | Exposure Time | Guideline |
| EC50 (Toxicity to Algae) | > 33.1 mg/l | Pseudokirchneriella subcapitata | 72 hours | OECD Test Guideline 201 |
| IC50 (Toxicity to Bacteria) | > 1,000 mg/l | Activated sludge | 3 hours | OECD Test Guideline 209 |
| EC50 (Chronic Toxicity to Fish) | > 120 mg/l | Oncorhynchus mykiss (rainbow trout) | 28 days | OECD Test Guideline 204 |
| EC50 (Chronic Toxicity to Daphnia) | > 25 mg/l | Daphnia magna (Water flea) | 21 days | OECD Test Guideline 211 |
Data sourced from a Safety Data Sheet for this compound.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. ilpi.com [ilpi.com]
- 4. vumc.org [vumc.org]
- 5. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
- 7. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. acs.org [acs.org]
Personal protective equipment for handling 4-Isobutylbenzoic acid
When working with 4-Isobutylbenzoic acid, a compound frequently used in pharmaceutical synthesis, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate PPE. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[1][2][3] The following table summarizes the required PPE for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be necessary for splash-prone activities. | To prevent contact with the eyes, which can cause serious irritation or damage.[2][5] |
| Skin Protection | Gloves: Wear protective gloves. The specific glove material should be chosen based on the breakthrough time and permeation rate for the chemical at the concentration used. Consult the glove manufacturer's compatibility charts. Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[6] A lab coat is mandatory. For larger quantities or splash risks, chemical-resistant aprons or suits are recommended. | To prevent skin irritation which is a known hazard of this compound.[2][7] Contaminated clothing should be removed and washed before reuse.[8] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[8] If dusts are generated or exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[9] Work under a chemical fume hood is advised. | To prevent inhalation, which can lead to respiratory tract irritation.[10] |
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[8]
-
Avoid contact with skin and eyes by consistently wearing the prescribed PPE.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[9]
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[4][8] Keep it away from strong oxidizing agents and strong bases.[4]
First-Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[2][8] Remove contaminated clothing and wash it before reuse.[8] If skin irritation occurs, seek medical attention.[2][8]
-
If in eyes: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses if present and easy to do, and continue rinsing.[8] Seek immediate medical attention.[11]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[8] If feeling unwell, call a poison center or doctor.[8]
-
If swallowed: Rinse mouth with water.[8] Do NOT induce vomiting. Seek immediate medical attention.[12]
Spill and Disposal Procedures:
-
Spills: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[4] Prevent the generation of dust. Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4][5] Do not let the chemical enter drains.
-
Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations.[8] Waste material should be sent to an approved waste disposal plant.[8] Do not mix with other waste.
References
- 1. This compound | C11H14O2 | CID 38111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. Buy this compound | 38861-88-0 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
